molecular formula C5H10O2 B119854 1,1-Bis(hydroxymethyl)cyclopropane CAS No. 39590-81-3

1,1-Bis(hydroxymethyl)cyclopropane

Cat. No.: B119854
CAS No.: 39590-81-3
M. Wt: 102.13 g/mol
InChI Key: YAINYZJQSQEGND-UHFFFAOYSA-N
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Description

1,1-Bis(hydroxymethyl)cyclopropane, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(hydroxymethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5(4-7)1-2-5/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAINYZJQSQEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399327
Record name 1,1-Bis(hydroxymethyl)cyclopropane
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39590-81-3
Record name 1,1-Cyclopropanedimethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyclopropane-1,1-diyl)dimethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(hydroxymethyl)cyclopropane
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Record name Cyclopropane-1,1-diyldimethanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(hydroxymethyl)cyclopropane (CAS No: 39590-81-3) is a unique diol featuring a strained cyclopropane ring. This structural motif imparts distinct chemical properties, making it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry. Its rigid three-membered ring serves as a scaffold for designing bioactive molecules, while the two primary hydroxyl groups offer reactive sites for derivatization.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its role in relevant biological pathways, tailored for professionals in research and drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. The data indicates that it is a high-boiling liquid at room temperature.[1][2] However, some suppliers describe it as a white to off-white crystalline solid, which may refer to its state at lower temperatures or variations in purity.[2]

Identification and Structure
IdentifierValue
CAS Number 39590-81-3[1][2][3]
Molecular Formula C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol [1][2][3]
IUPAC Name [1-(hydroxymethyl)cyclopropyl]methanol[4]
Synonyms Cyclopropanedimethanol, (1-Hydroxymethylcyclopropyl)methanol[1][3]
SMILES OCC1(CO)CC1[3][5]
InChI Key YAINYZJQSQEGND-UHFFFAOYSA-N[3][5]
Physicochemical Data
PropertyValueSource(s)
Appearance Liquid or white to off-white crystalline solid[1][2]
Boiling Point 235-236 °C (lit.)[1][2][3][6]
Density 1.065 g/mL at 25 °C (lit.)[1][2][3]
Refractive Index (n20/D) 1.4700 (lit.)[1][3]
Flash Point >110 °C (>230 °F)[1][2][7]
Vapor Pressure 0.00601 mmHg at 25°C[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]
pKa (Predicted) 14.80 ± 0.10[1]
LogP -0.24880[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a dialkyl 1,1-cyclopropanedicarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Reaction: Dimethyl 1,1-cyclopropanedicarboxylate → this compound

Materials:

  • Dimethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated sodium sulfate (Na₂SO₄) solution

  • Ethyl acetate (EtOAc) for chromatography

Procedure: [2]

  • A solution of dimethyl-1,1-cyclopropanedicarboxylate (1 equivalent) in anhydrous ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (LiAlH₄, 3 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours.

  • The reaction is then carefully quenched by cooling the mixture back to 0 °C and slowly adding a saturated aqueous solution of sodium sulfate (Na₂SO₄).

  • The resulting precipitated solid (aluminum salts) is removed by filtration and washed thoroughly with tetrahydrofuran (THF).

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, using ethyl acetate as the eluent, to yield pure this compound.[2]

Confirmation: The structure of the final product can be confirmed using spectroscopic methods such as ¹H NMR and mass spectrometry. For example, the ¹H NMR spectrum in CDCl₃ would show characteristic peaks for the hydroxymethyl protons and the cyclopropane ring protons.[2] The mass spectrum (electrospray ionization) would show the corresponding molecular ion peak (e.g., [M+Na]⁺).[2]

General Purification Protocol: Column Chromatography

For high-purity requirements, column chromatography is an effective purification method.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvent system (e.g., Ethyl acetate/Hexane or Pentane/Diethyl ether mixture)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (a less polar solvent system like Hexane/Ethyl Acetate 8:2 might be a starting point).

  • Pack the chromatography column with the silica slurry.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with the solvent system, collecting fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Applications in Drug Development & Relevant Pathways

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent itself due to its ability to inhibit key enzymes in inflammatory pathways.[1][2]

Inhibition of 5-Lipoxygenase Pathway

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX).[1][2] The 5-LOX enzyme is a critical component of the arachidonic acid cascade, responsible for the production of leukotrienes, which are potent mediators of inflammation.[1] By inhibiting this enzyme, the compound can potentially mitigate inflammatory responses, making it a target for the treatment of conditions like asthma and other inflammatory diseases.[1] It is a key intermediate in the synthesis of Montelukast, a leukotriene receptor antagonist.[3]

G Figure 1. 5-Lipoxygenase Signaling Pathway Inhibition AA Arachidonic Acid FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX FLAP FLAP FLAP->FiveLOX activates HPETE 5-HPETE FiveLOX->HPETE Inhibitor This compound Inhibitor->FiveLOX inhibits LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation

Caption: 5-Lipoxygenase pathway and point of inhibition.

General Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against 5-LOX.

Principle: The activity of 5-LOX is measured by monitoring the formation of its products from a substrate like linoleic or arachidonic acid. The inhibition is determined by the differential decrease in absorbance at 234 nm between a control and the test sample.[8]

Materials:

  • Soybean lipoxygenase (or purified human 5-LOX)

  • Linoleic acid or Arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (0.1 M, pH 7.4)[8][9]

  • This compound (test inhibitor)

  • Known 5-LOX inhibitor (e.g., Nordihydroguaiaretic acid - NDGA) as a positive control

  • UV-Vis Spectrophotometer

Procedure: [8][9]

  • Prepare solutions of the 5-LOX enzyme, substrate, and test inhibitor in the appropriate buffer.

  • In a cuvette, incubate the 5-LOX enzyme with a specific concentration of this compound for a set period (e.g., 3-5 minutes) at a controlled temperature (e.g., 25 °C).

  • Initiate the enzymatic reaction by adding the substrate (linoleic or arachidonic acid).

  • Immediately monitor the change in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).

  • A control reaction is run without the inhibitor to measure 100% enzyme activity.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

G Figure 2. Experimental Workflow for 5-LOX Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepEnzyme Prepare 5-LOX Enzyme Solution Incubate Incubate Enzyme with Inhibitor PrepEnzyme->Incubate PrepInhibitor Prepare Inhibitor (Test Compound) PrepInhibitor->Incubate PrepSubstrate Prepare Substrate (Arachidonic Acid) AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Measure Measure Absorbance (234 nm) AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: General workflow for 5-LOX inhibition assay.

Intermediate in Complex Molecule Synthesis

This compound is utilized as a synthetic intermediate for producing complex molecules, including morphine alkaloids.[1][2] The strained cyclopropane ring and the reactive diol functionality allow it to be incorporated into larger, polycyclic frameworks that are characteristic of such natural products.

G Figure 3. Role as a Synthetic Building Block Start This compound Mod1 Functional Group Transformation (e.g., to dihalide, ditosylate) Start->Mod1 Cyclization Ring-forming Reactions (e.g., Cyclization, Annulation) Mod1->Cyclization Intermediate Polycyclic Intermediate Cyclization->Intermediate Final Complex Target Molecule (e.g., Morphine Alkaloid Scaffold) Intermediate->Final Further Steps

Caption: Use in complex molecule synthesis.

Safety Information

This compound is classified as an eye irritant.[3][4] Standard laboratory safety precautions should be taken when handling this chemical.

  • Hazard Pictogram: GHS07 (Exclamation mark)[3][5]

  • Signal Word: Warning[3][5]

  • Hazard Statement: H319 - Causes serious eye irritation.[3][4]

  • Precautionary Statements: P264, P280, P305+P351+P338[4]

  • Personal Protective Equipment: Eye shields, gloves, and appropriate respiratory protection are recommended.[3][5]

Conclusion

This compound is a versatile chemical compound with significant potential in synthetic and medicinal chemistry. Its well-defined physical properties, established synthesis protocols, and demonstrated role as an enzyme inhibitor and a synthetic building block make it a valuable tool for researchers and drug development professionals. The unique structural features of this molecule will likely continue to inspire novel applications in the design and synthesis of complex, biologically active compounds.

References

An In-depth Technical Guide to 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39590-81-3 Molecular Formula: C₅H₁₀O₂ IUPAC Name: [1-(hydroxymethyl)cyclopropyl]methanol

This document provides a comprehensive technical overview of 1,1-Bis(hydroxymethyl)cyclopropane, a versatile bifunctional molecule. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This guide covers its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature. Its strained cyclopropane ring and two primary hydroxyl groups make it a valuable and reactive building block in chemical synthesis.

Physical and Chemical Properties
PropertyValueReference
Molecular Weight 102.13 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 235-236 °C (lit.)[2]
Density 1.065 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.4700 (lit.)[2]
Flash Point >110 °C (>230 °F) - closed cup[3]
Vapor Pressure 0.00601 mmHg at 25°C
pKa 14.80 ± 0.10 (Predicted)
Solubility Slightly soluble in Chloroform and Ethyl Acetate
Storage Store sealed in a dry place at room temperature.
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Spectrum TypeDataReference
¹H NMR (300 MHz, CDCl₃): δ 4.02 (s, 2H, -OH), 3.56 (s, 4H, -CH₂-), 0.48 (s, 4H, cyclopropyl CH₂)[2]
Mass Spectrum (Electrospray Ionization, ES): m/z 125 [M+Na]⁺[2]
Infrared (IR) An experimental ATR-IR spectrum is available for reference on SpectraBase (from Aldrich). Key expected absorptions include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and C-O stretches (~1050 cm⁻¹).[4]
¹³C NMR Experimental ¹³C NMR data for this specific compound is not readily available in the cited literature. Based on its symmetrical structure, three signals would be expected: one for the two equivalent -C H₂OH carbons, one for the quaternary cyclopropyl carbon, and one for the two equivalent cyclopropyl -C H₂- carbons.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the reduction of 1,1-cyclopropanedicarboxylate esters. Two main methods are highlighted below: a laboratory-scale reduction using a metal hydride and an industrially-oriented catalytic hydrogenation process.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is suitable for laboratory-scale synthesis and provides a high yield of the target diol.

Reaction: Dimethyl 1,1-cyclopropanedicarboxylate → this compound

Materials:

  • Dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (3.0 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Ethyl acetate (EtOAc) for chromatography

Procedure:

  • To a stirred solution of dimethyl-1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous diethyl ether (approx. 25 mL per 5 mmol of ester) at 0 °C under an inert atmosphere, add lithium aluminum hydride (3.0 eq) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of Na₂SO₄.

  • A solid precipitate (aluminum salts) will form. Filter this solid through a pad of Celite and wash it thoroughly with THF or EtOAc.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel, eluting with ethyl acetate to afford this compound as a clear liquid.[2]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Ester Dimethyl 1,1-cyclopropanedicarboxylate in Anhydrous Ether Add Add LiAlH₄ to Ester Solution at 0 °C Ester->Add LiAlH4 LiAlH₄ LiAlH4->Add Stir Stir at Room Temperature for 4 hours Add->Stir Quench Quench with Na₂SO₄ (aq) at 0 °C Stir->Quench Filter Filter Aluminum Salts Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography (Ethyl Acetate) Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for LiAlH₄ Reduction Synthesis.

Process Overview: Catalytic Hydrogenation

For larger-scale production, catalytic hydrogenation is preferred as it avoids the use of complex metal hydrides and simplifies product workup.[5]

Reaction: 1,1-Cyclopropanedicarboxylic ester → this compound

Process Conditions:

  • Catalyst: Copper oxide (CuO) supported on various metal oxides such as ZnO, Cr₂O₃, MgO, Al₂O₃, or SiO₂.[5]

  • Reactant Phase: Gas-solid-phase. The ester starting material is vaporized in a stream of hydrogen gas.

  • Temperature: Approximately 100-200 °C.[5]

  • Pressure: 1-15 atmospheres of H₂.[5]

General Procedure: A stream of hydrogen gas is passed through the warmed (50-60 °C) liquid 1,1-cyclopropanedicarboxylic ester to carry the ester vapor to a heated catalyst bed. The gas-phase reaction occurs on the surface of the heterogeneous catalyst, reducing the ester groups to the corresponding diol. This continuous process is more amenable to industrial scale-up compared to the stoichiometric hydride reduction.[5]

Applications in Drug Development and Research

The unique, rigid cyclopropane scaffold and the presence of two reactive hydroxyl groups make this compound a valuable intermediate in medicinal chemistry.

Intermediate for Montelukast Synthesis

This compound is a key building block in the multi-step synthesis of Montelukast (Singulair®).[5] Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[6][7][8] The cyclopropane moiety is integral to the final structure of the drug, which blocks the action of leukotriene D4 on the CysLT1 receptor in the lungs, leading to reduced inflammation and bronchoconstriction.[4]

G A 1,1-Bis(hydroxymethyl) cyclopropane B Multi-step Chemical Synthesis A->B Key Intermediate C Montelukast B->C D Leukotriene D4 Receptor (CysLT1) Antagonist C->D Mechanism of Action E Treatment of Asthma & Allergic Rhinitis D->E Therapeutic Outcome

Caption: Role as an Intermediate for Montelukast.

Inhibitor of 5-Lipoxygenase

The compound itself has been identified as an inhibitor of 5-lipoxygenase (5-LOX). This enzyme is critical in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound can prevent the conversion of arachidonic acid into leukotrienes, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX FLAP FLAP FLAP->LOX presents LTA4 Leukotriene A₄ (LTA₄) LOX->LTA4 LTs Pro-inflammatory Leukotrienes (LTB₄, LTC₄, LTD₄) LTA4->LTs Inhibitor 1,1-Bis(hydroxymethyl) cyclopropane Inhibitor->LOX Inhibits

Caption: Inhibition of the 5-Lipoxygenase Pathway.

Intermediate for Alkaloid Synthesis

This compound also serves as a synthetic intermediate in the production of certain morphine alkaloids. These complex molecules are the basis for a range of essential medications, particularly potent analgesics.[2]

Safety and Handling

Proper safety precautions must be observed when handling this compound.

Safety AspectInformationReference
GHS Hazard Statement H319: Causes serious eye irritation.[1][3]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Storage Class 10: Combustible liquids[3]
WGK (Germany) 3: Highly hazardous to water[3]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,1-Bis(hydroxymethyl)cyclopropane

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 39590-81-3). The information is curated for professionals in research and development, particularly in the pharmaceutical industry where this compound serves as a key intermediate.

Core Physical and Chemical Properties

This compound is a versatile building block in organic synthesis.[1][2] Its unique strained cyclopropane ring and the presence of two primary hydroxyl groups make it a valuable intermediate in the synthesis of various compounds, including morphine alkaloids and as an inhibitor of 5-lipoxygenase.[1][2] The physical state of the compound has been described as both a liquid and a white to off-white crystalline solid, suggesting that its appearance may vary depending on purity and conditions.[1][3]

Tabulated Physical Data

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

PropertyValueUnitsConditionsReference(s)
Molecular Formula C₅H₁₀O₂--[1][3][4]
Molecular Weight 102.13 g/mol -[1][4]
Boiling Point 235-236°C(lit.)[1][3]
Density 1.065g/mLat 25 °C (lit.)[1][3]
Refractive Index 1.4700-n20/D (lit.)[1]
Flash Point >110 (>230)°C (°F)closed cup[5]
Vapor Pressure 0.00601mmHgat 25°C[1]
pKa 14.80 ± 0.10-Predicted[1]
Solubility Slightly Soluble-Chloroform, Ethyl Acetate[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in further research and development.

Synthesis via Reduction with Lithium Aluminum Hydride

A common laboratory-scale synthesis involves the reduction of a diester, such as dimethyl 1,1-cyclopropanedicarboxylate.[2]

Procedure:

  • In a reaction vessel, a solution of dimethyl-1,1-cyclopropanedicarboxylate (5.01 mmol) in diethyl ether (20 mL) is prepared and cooled to 0 °C.[2]

  • Lithium aluminum hydride (LiAlH₄, 15.0 mmol) is added to the solution in portions at 0 °C.[2]

  • The reaction mixture is then stirred at room temperature for 4 hours.[2]

  • Following the reaction, the mixture is quenched by the addition of a saturated sodium sulfate (Na₂SO₄) solution at 0 °C.[2]

  • The resulting precipitate is removed by filtration and washed with tetrahydrofuran (THF).[2]

  • The filtrate is concentrated, and the crude product is purified by column chromatography using ethyl acetate as the eluent to yield this compound.[2]

Catalytic Hydrogenation Synthesis

An alternative industrial-scale synthesis involves the catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester.[6]

Procedure:

  • The vapor of a 1,1-cyclopropanedicarboxylic ester is passed through a catalyst bed in a stream of hydrogen gas.[6]

  • The catalyst is typically a copper-based catalyst, such as Cu/ZnO.[6]

  • The reaction is conducted at a temperature of approximately 100-200°C and a pressure of 1-15 atmospheres of H₂.[6]

Diagrams and Workflows

Visual representations of synthetic pathways and experimental workflows can aid in the understanding of the processes involved.

Synthesis_Pathway cluster_start Starting Material cluster_reagent Reagent & Solvent cluster_product Product start Dimethyl 1,1-cyclopropanedicarboxylate product This compound start->product Reduction reagent LiAlH₄ in Diethyl Ether reagent->product

Caption: Synthesis of this compound.

Physical_Property_Workflow cluster_sample Sample Preparation cluster_analysis Physical Property Determination cluster_data Data Collection sample Purified this compound boiling_point Boiling Point (Distillation Apparatus) sample->boiling_point Analysis density Density (Pycnometer) sample->density Analysis refractive_index Refractive Index (Refractometer) sample->refractive_index Analysis data Tabulated Physical Properties boiling_point->data Results density->data Results refractive_index->data Results

Caption: Experimental workflow for physical property determination.

References

An In-depth Technical Guide to the Solubility of 1,1-Bis(hydroxymethyl)cyclopropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Bis(hydroxymethyl)cyclopropane (CAS No. 39590-81-3), a versatile intermediate in the synthesis of pharmaceuticals, including morphine alkaloids and as a 5-lipoxygenase inhibitor.[1] Understanding its solubility is critical for its application in chemical synthesis, purification, and formulation development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its structure, featuring a compact cyclopropane ring with two hydrophilic hydroxymethyl groups, imparts a unique solubility profile. The presence of two hydroxyl groups allows for hydrogen bonding, which significantly influences its solubility in polar solvents.

Key Physicochemical Data:

  • Molecular Formula: C₅H₁₀O₂

  • Molecular Weight: 102.13 g/mol [1]

  • Boiling Point: 235-236 °C[1]

  • Density: 1.065 g/mL at 25 °C[1]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and available qualitative data, a general solubility profile can be inferred. The compound is known to be soluble in water, alcohols, and ether solvents, and slightly soluble in chloroform and ethyl acetate.[1][2]

The following table summarizes the expected solubility of this compound in various classes of organic solvents, based on chemical principles and available information.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Polar Solvents Water, Methanol, EthanolHighThe two hydroxyl groups can form strong hydrogen bonds with protic solvents.
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThe polarity of these solvents can solvate the polar hydroxymethyl groups.
Ethereal Solvents Diethyl Ether, Tetrahydrofuran (THF)ModerateThe ether oxygen can act as a hydrogen bond acceptor for the hydroxyl groups of the diol.
Halogenated Solvents Dichloromethane, ChloroformSlight to ModerateThe compound is reported to be slightly soluble in chloroform.[1] Polarity is moderate.
Ester Solvents Ethyl AcetateSlightThe compound is reported to be slightly soluble in ethyl acetate.[1]
Nonpolar Solvents Hexane, TolueneLowThe significant polarity from the two hydroxyl groups results in poor miscibility with nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gas chromatography (GC) analysis.

1. Materials and Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Glass vials with PTFE-lined screw caps

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column

  • Volumetric flasks and syringes for standard preparation

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved diol is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved diol to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Filter the withdrawn sample through a 0.22 µm syringe filter to remove any suspended microparticles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the GC method.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.

    • The concentration range of the standards should bracket the expected concentration of the diluted saturated solution.

  • Gas Chromatography (GC) Analysis:

    • Analyze the prepared standard solutions and the diluted sample solution by GC-FID.

    • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration for the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow start Start prep_vials Prepare Vials: Add excess diol to a known volume of solvent start->prep_vials equilibrate Equilibrate: Agitate in a thermostatically controlled shaker prep_vials->equilibrate settle Settle: Allow undissolved diol to sediment equilibrate->settle sample Sample Supernatant: Withdraw a known volume of the clear solution settle->sample filter Filter: Remove suspended particles with a 0.22 µm filter sample->filter dilute Dilute: Prepare a sample for analysis within the calibration range filter->dilute gc_analysis GC Analysis: Analyze standards and the diluted sample dilute->gc_analysis prep_standards Prepare Standards: Create a series of known concentrations prep_standards->gc_analysis calculate Calculate Solubility: Determine concentration from the calibration curve gc_analysis->calculate end End calculate->end

References

An In-depth Technical Guide to the Stability and Reactivity of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(hydroxymethyl)cyclopropane is a key bifunctional building block in modern organic synthesis, most notably as an essential intermediate in the preparation of the asthma medication Montelukast.[1] Its unique strained cyclopropane core and dual primary hydroxyl functionalities impart a distinct combination of stability and reactivity. This guide provides a comprehensive overview of the current understanding of the stability and reactivity of this compound, with a focus on data-driven insights and detailed experimental protocols to support its application in research and development.

Stability Profile

This compound is a crystalline solid that is generally stable under standard laboratory conditions. However, its reactivity is significantly influenced by temperature, pH, and the presence of oxidizing agents.

Thermal Stability

While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not widely available in the public domain, it is understood that this compound possesses moderate thermal stability. DSC has been used to identify thermal degradation thresholds, which are typically above 120°C.[1] Upon decomposition at elevated temperatures, it is expected to release carbon monoxide (CO) and carbon dioxide (CO₂).[2]

pH and Chemical Stability

The stability of this compound is highly dependent on the pH of its environment. It is known to be susceptible to hydrolysis under strongly acidic or basic conditions. One study has shown that the nitrate ester derivatives of the compound are stable in a phosphate buffer at pH 7.4 for extended periods, suggesting the core structure is stable under these conditions.[3] The presence of strong oxidizing agents should be avoided as they can lead to degradation of the molecule.[2]

Table 1: Summary of Stability Data for this compound

ParameterObservation
Thermal Stability Degradation threshold typically > 120°C.[1]
pH Stability Susceptible to hydrolysis in strong acid or base. Stable at pH 7.4.[3]
Chemical Stability Incompatible with strong oxidizing agents.[2]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Reactivity Profile

The reactivity of this compound is dominated by its two primary hydroxyl groups, which can undergo a variety of common transformations such as esterification and etherification. The strained cyclopropane ring is generally stable but can be induced to open under specific, typically harsh, conditions.

Etherification

The hydroxyl groups of this compound can be readily converted to ethers. This reaction is a key step in the synthesis of various pharmaceutical intermediates.

A reported method for etherification involves the use of indium tribromide as a catalyst.[4]

  • Reagents: this compound, electrophile (e.g., an alkyl halide), Indium(III) bromide (InBr₃).

  • Solvent: Dichloroethane (DCE).

  • Procedure: To a solution of this compound (1.0 eq) and the electrophile (excess) in DCE, add a catalytic amount of InBr₃ (e.g., 0.03 eq). The reaction mixture is heated to 95°C for several hours. Upon completion, the reaction is cooled, washed with water and brine, dried over magnesium sulfate, and purified by silica gel chromatography.[4]

The Williamson ether synthesis provides another route to ethers, typically under basic conditions.

  • Reagents: this compound, a suitable alkyl halide, and a base such as potassium carbonate (K₂CO₃).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: A mixture of this compound (1.0 eq), the alkyl halide (1.0 eq), and K₂CO₃ (1.0 eq) in THF is stirred at room temperature for 18 hours. The reaction mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.

Williamson_Ether_Synthesis reactant1 This compound product Mono- or Di-ether Product reactant1->product 1. Deprotonation 2. Nucleophilic Attack reactant2 Alkyl Halide reactant2->product reagent K₂CO₃ / THF Selective_Functionalization start This compound mono_nitrate Mono-nitrate Intermediate start->mono_nitrate Fuming HNO₃, Ac₂O DCM, 4°C final_product 1-((Nitrooxy)methyl)cyclopropane-1-carboxylic acid mono_nitrate->final_product TEMPO, PIDA DCM Synthesis_Workflow start Diethyl 1,1-cyclopropanedicarboxylate product This compound start->product 1. LiAlH₄, Ether, 0°C 2. Aqueous Workup

References

In-Depth Technical Guide: Spectral Analysis of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1,1-Bis(hydroxymethyl)cyclopropane. This document is intended to serve as a core reference for researchers and professionals involved in chemical synthesis and analysis, particularly in the fields of medicinal chemistry and material science where this diol is utilized as a versatile building block.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5-4.0Singlet (broad)2HHydroxyl Protons (-OH)
3.56Singlet4HMethylene Protons (-CH₂-O)
0.48Singlet4HCyclopropyl Protons (-CH₂-C-CH₂-)

Solvent: CDCl₃. Instrument Frequency: 300 MHz.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data Not Available in Searched LiteratureMethylene Carbons (-CH₂-O)
Data Not Available in Searched LiteratureQuaternary Cyclopropyl Carbon (>C<)
Data Not Available in Searched LiteratureMethylene Cyclopropyl Carbons (-CH₂-C-CH₂-)
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Vibrational ModeDescription
~3300 (broad)O-H stretchIndicates the presence of hydroxyl groups.
~2950-2850C-H stretch (sp³)Characteristic of the methylene groups.
~1040C-O stretchTypical for primary alcohols.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are based on standard laboratory practices for the analysis of diols and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though referencing to the residual solvent peak is also common.

¹H NMR Spectroscopy Parameters:

  • Instrument: 300 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: Ambient temperature

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: Typically 30-45 degrees

¹³C NMR Spectroscopy Parameters (General Procedure):

  • Instrument: 75 or 125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: Ambient temperature

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Pulse Program: Standard proton-decoupled pulse sequence

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small drop of neat this compound is placed directly onto the ATR crystal.

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Interpretation and Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Neat Liquid Sample->IR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec ATR-FTIR Spectrometer IR_Sample->IR_Spec H_NMR 1H NMR Spectrum NMR_Spec->H_NMR C_NMR 13C NMR Spectrum NMR_Spec->C_NMR IR_Spectrum IR Spectrum IR_Spec->IR_Spectrum Peak Integration & Multiplicity Analysis Peak Integration & Multiplicity Analysis H_NMR->Peak Integration & Multiplicity Analysis Chemical Shift Analysis Chemical Shift Analysis C_NMR->Chemical Shift Analysis Functional Group Identification Functional Group Identification IR_Spectrum->Functional Group Identification Final_Structure Confirm Structure of This compound Peak Integration & Multiplicity Analysis->Final_Structure Chemical Shift Analysis->Final_Structure Functional Group Identification->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Discovery and History of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(hydroxymethyl)cyclopropane, a structurally unique diol, has emerged as a valuable building block in modern organic synthesis, most notably as a key intermediate in the production of the asthma medication Montelukast. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of manufacturing processes for this important compound. Detailed experimental protocols for key synthetic transformations are provided, along with a comparative analysis of different manufacturing routes. Furthermore, this guide explores the applications of this compound, including its role as a 5-lipoxygenase inhibitor, and presents relevant signaling pathways and experimental workflows in a clear, visual format.

Discovery and Historical Perspective

The journey to this compound begins not with the diol itself, but with its dicarboxylic acid precursor. In a landmark 1884 paper, W. H. Perkin reported the synthesis of diethyl cyclopropane-1,1-dicarboxylate.[1][2][3] This was achieved through the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate as a base. This reaction, a foundational discovery in the field of alicyclic chemistry, laid the groundwork for accessing the 1,1-disubstituted cyclopropane motif.

While the exact first synthesis of this compound is not definitively documented in a single, seminal publication, early reports on the chemistry of cyclopropane derivatives suggest its preparation via the reduction of the corresponding dicarboxylic acid or its esters. A notable early mention of the reduction of a 1,1-dicarbethoxycyclopropane to 1,1-bis-(hydroxymethyl)cyclopropane appears in a 1956 publication by Herbert O. House and his colleagues focused on the synthesis of spiropentane.[4] A more detailed investigation and reporting of the synthesis of 1,1-bis(hydroxymethyl)cyclopropanes via lithium aluminum hydride reduction was published in 1981 by R. Verhé and coworkers.[5][6]

The significance of this compound escalated with its identification as a crucial intermediate in the synthesis of Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma.[7] This application spurred further research into more efficient and scalable synthetic routes.

Synthetic Methodologies

The preparation of this compound predominantly involves the reduction of a 1,1-cyclopropanedicarboxylate ester. The common precursor, diethyl 1,1-cyclopropanedicarboxylate, is synthesized via the Perkin alicyclic synthesis.

Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

The classical synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base.

Experimental Protocol: Perkin's Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

  • Reagents: Diethyl malonate, 1,2-dibromoethane, sodium ethoxide, absolute ethanol.

  • Procedure: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, is added diethyl malonate with cooling. 1,2-dibromoethane is then added, and the mixture is refluxed. After the reaction is complete, the ethanol is distilled off, and the residue is treated with water to dissolve the sodium bromide. The ester is then extracted with ether, dried, and purified by distillation.

  • Yield: Historically, yields were in the range of 27-40%. Modern adaptations of this procedure, including the use of phase-transfer catalysts, have improved yields significantly.[1]

Reduction of Diethyl 1,1-Cyclopropanedicarboxylate

Three primary methods have been established for the reduction of the diester to this compound.

This is a widely used and effective method for the reduction of esters to alcohols.

Experimental Protocol: LiAlH₄ Reduction of Diethyl 1,1-Cyclopropanedicarboxylate [5][6]

  • Reagents: Diethyl 1,1-cyclopropanedicarboxylate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure: A solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0°C under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reaction.

  • Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate of aluminum salts is filtered off and washed thoroughly with ether. The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diol.

  • Purification: The product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

  • Yield: Reported yields are generally high, often exceeding 80%.[8]

This method provides a powerful reducing system capable of reducing esters.

Experimental Protocol: NaBH₄/AlCl₃ Reduction of Diethyl 1,1-Cyclopropanedicarboxylate [4]

  • Reagents: Diethyl 1,1-cyclopropanedicarboxylate, sodium borohydride (NaBH₄), aluminum chloride (AlCl₃), diglyme or another suitable ether solvent.

  • Procedure: A solution of aluminum chloride in diglyme is added to a solution of sodium borohydride in the same solvent. To this freshly prepared reducing agent mixture, a solution of diethyl 1,1-cyclopropanedicarboxylate in diglyme is added. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up: The reaction is quenched by the slow addition of a dilute acid (e.g., hydrochloric acid). The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by vacuum distillation.

  • Yield: Yields for this method are typically in the range of 50-55%.[4]

For large-scale industrial production, catalytic hydrogenation offers a more economical and environmentally friendly alternative to metal hydride reagents.

Experimental Protocol: Catalytic Hydrogenation of Diethyl 1,1-Cyclopropanedicarboxylate [7]

  • Catalyst: Copper-based catalysts, such as copper chromite or copper oxide supported on various materials (e.g., ZnO, Al₂O₃, SiO₂), are commonly used.

  • Reagents: Diethyl 1,1-cyclopropanedicarboxylate, hydrogen gas.

  • Procedure: The hydrogenation is carried out in a high-pressure reactor. The diester and the catalyst are charged into the reactor, which is then pressurized with hydrogen. The reaction is conducted at elevated temperatures (typically 100-200°C) and pressures (ranging from 1-15 atmospheres to higher pressures for some systems).

  • Work-up: After the reaction, the catalyst is removed by filtration, and the product is purified by distillation.

  • Yield: This method can achieve high yields and is well-suited for industrial-scale synthesis.

Applications

Key Intermediate in the Synthesis of Montelukast

The primary industrial application of this compound is as a cornerstone in the multi-step synthesis of Montelukast. The diol is converted into a more reactive intermediate, which is then coupled with the main body of the Montelukast molecule.

Montelukast_Synthesis_Workflow diol This compound activated_intermediate Activated Intermediate (e.g., Ditosylate or Dihalide) diol->activated_intermediate Activation coupling Coupling Reaction activated_intermediate->coupling montelukast Montelukast coupling->montelukast Final Steps montelukast_precursor Montelukast Precursor montelukast_precursor->coupling

Workflow for the utilization of this compound in Montelukast synthesis.
5-Lipoxygenase (5-LOX) Inhibitor

This compound and its derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX).[8][9] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, these compounds can potentially mitigate inflammatory responses, making them of interest for the development of new anti-inflammatory drugs.

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A₄ (LTA₄). LTA₄ is then further metabolized to other leukotrienes, such as LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which are potent mediators of inflammation. Inhibition of 5-LOX blocks the initial step in this cascade, thereby preventing the production of all downstream leukotrienes.

five_LOX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->five_LOX FLAP FLAP FLAP->five_LOX LTA4 Leukotriene A4 (LTA4) five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Inhibitor This compound (and derivatives) Inhibitor->five_LOX Inhibition

The 5-Lipoxygenase signaling pathway and the point of inhibition.

Data Summary

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[8]
Molecular Weight 102.13 g/mol [8]
Appearance Colorless liquid or white to off-white solid[4]
Boiling Point 235-236 °C (lit.)[8]
Density 1.065 g/mL at 25 °C (lit.)[8]
Refractive Index (n²⁰/D) 1.4700 (lit.)[8]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 4.02 (s, 2H), 3.56 (s, 4H), 0.48 (s, 4H)[8]
Mass Spectrum (ES) m/z 125 ([M + Na]⁺)[8]
IR Spectrum Available from spectral databases[1]
Table 2: Comparison of Synthetic Routes to this compound
MethodReducing AgentTypical SolventTemperaturePressureTypical YieldAdvantagesDisadvantages
Lithium Aluminum Hydride Reduction LiAlH₄Diethyl ether, THF0°C to refluxAtmospheric>80%High yield, reliableUse of pyrophoric reagent, difficult workup on large scale
Sodium Borohydride/Aluminum Chloride Reduction NaBH₄/AlCl₃DiglymeRoom temp. to gentle heatAtmospheric50-55%Milder than LiAlH₄, can be more selectiveLower yield, use of corrosive AlCl₃
Catalytic Hydrogenation H₂(Solventless or various)100-200°C1-15 atm (or higher)HighEconomical, scalable, environmentally friendlyRequires specialized high-pressure equipment, catalyst cost

Conclusion

From its conceptual origins in the 19th-century explorations of alicyclic chemistry to its current status as a vital component in the pharmaceutical industry, this compound exemplifies the evolution of synthetic organic chemistry. The development of various synthetic methodologies, from early metal hydride reductions to modern catalytic hydrogenation, reflects the ongoing drive for efficiency, safety, and scalability in chemical manufacturing. Its dual role as a key building block for complex pharmaceuticals and as a lead structure for the development of novel anti-inflammatory agents ensures its continued importance in the fields of chemical research and drug development. This guide has provided a comprehensive overview of the history, synthesis, and applications of this versatile molecule, offering valuable insights for professionals in the scientific community.

References

A Comprehensive Technical Guide to 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,1-Bis(hydroxymethyl)cyclopropane, a versatile building block with significant applications in medicinal chemistry and drug development. This document outlines its chemical identity, physical properties, synthesis protocols, and its role as a key intermediate in the synthesis of important pharmaceutical compounds.

Chemical Identity and Synonyms

This compound is a diol featuring a cyclopropane ring. Its unique structural properties make it a valuable component in the synthesis of complex molecules. A comprehensive list of its synonyms and identifiers is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value
IUPAC Name (1-(hydroxymethyl)cyclopropyl)methanol[1]
CAS Number 39590-81-3[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C5H10O2[1][2][3][4][5][8][9][10]
Common Synonyms 1,1-Cyclopropanedimethanol[1][2][6][7], Cyclopropanedimethanol[6][8], (Cyclopropane-1,1-diyl)dimethanol[12][13], [1-(Hydroxymethyl)cyclopropyl]methanol[12][13]
Other Names CYCLOPROPYLIDENEDIMETHANOL, CYCLOPROPANE DIMETHANOL, 1,1-Cyclopropyldimethanol[2][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, characterization, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound

Property Value Reference
Molecular Weight 102.13 g/mol [1][2][3][5][6][9][11]
Boiling Point 235-236 °C (lit.)[2][8][14]
Density 1.065 g/mL at 25 °C (lit.)[2][8][11][14]
Refractive Index n20/D 1.4700 (lit.)[2][8][11][14]
Flash Point >230 °F (>110 °C)[2][8][14]
Appearance Colorless to off-white oil or semi-solid[2][8]

Experimental Protocols for Synthesis

Two distinct and detailed experimental protocols for the synthesis of this compound are provided below. These methods offer alternative routes to obtain this valuable intermediate.

Synthesis via Reduction of Dimethyl 1,1-cyclopropanedicarboxylate

This protocol describes the synthesis of 1,1-cyclopropanedimethanol from dimethyl 1,1-cyclopropanedicarboxylate using lithium aluminum hydride as the reducing agent.[3]

Experimental Procedure:

  • To a solution of dimethyl-1,1-cyclopropanedicarboxylate (791 mg, 5.01 mmol) in diethyl ether (20 mL) at 0 °C, add lithium aluminum hydride (LiAlH4, 569 mg, 15.0 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction at 0 °C by the addition of a saturated sodium sulfate (Na2SO4) solution.

  • Filter the precipitated solid and wash it with tetrahydrofuran (THF).

  • Concentrate the filtrate and purify the residue by column chromatography using ethyl acetate (EtOAc) as the eluent.

  • This procedure yields 440 mg (86% yield) of 1,1-cyclopropanedimethanol.[3]

G Workflow for Synthesis via Reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Dimethyl 1,1-cyclopropanedicarboxylate step1 Mix starting materials at 0 °C start1->step1 start2 Lithium Aluminum Hydride start2->step1 start3 Diethyl Ether start3->step1 step2 Stir at room temperature for 4 hours step1->step2 step3 Quench with saturated Na2SO4 solution step2->step3 step4 Filter and wash with THF step3->step4 step5 Concentrate filtrate step4->step5 step6 Column chromatography (Ethyl Acetate) step5->step6 product This compound step6->product

Caption: Synthesis of this compound via reduction.

Synthesis via Gas-Solid Phase Catalytic Hydrogenation

This novel process utilizes the gas-solid phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester to produce this compound.[4]

Experimental Procedure:

  • The starting material, a 1,1-cyclopropanedicarboxylic ester, is placed in a saturator and warmed to approximately 50-60 °C to achieve an adequate vapor pressure.

  • A stream of hydrogen is passed through the saturator, carrying the ester vapor to the catalyst bed.

  • The reaction is conducted at a temperature of about 100-200 °C and a pressure of approximately 1-15 atmospheres of H2.[4]

  • The catalyst consists of copper oxide supported on zinc oxide, chromium (III) oxide, magnesium oxide, aluminum oxide, silicon dioxide, or a mixture thereof.[4]

  • With a catalyst bed of about 0.25g, typical hydrogen flow rates are 2 to 5 L/hr, and ester flow rates are 0.003 to 0.05 mol/hr.[4]

  • The product, this compound, is collected from the gas stream after it exits the reactor.

G Workflow for Catalytic Hydrogenation cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_product_collection Product Collection start1 1,1-Cyclopropanedicarboxylic Ester in Saturator step1 Vaporize ester (50-60 °C) start1->step1 start2 Hydrogen Gas Stream step2 Pass H2 and ester vapor over catalyst start2->step2 catalyst Copper Oxide on Support catalyst->step2 step1->step2 conditions 100-200 °C 1-15 atm H2 step2->conditions product This compound step2->product

Caption: Synthesis via gas-solid phase catalytic hydrogenation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical agents. Its rigid cyclopropane core can impart desirable conformational constraints and metabolic stability to drug molecules.

Intermediate for Morphine Alkaloids

This compound is utilized as a synthetic intermediate in the production of morphine alkaloids, which are potent analgesic and sedative medications.[2]

Key Intermediate for Montelukast Sodium

This compound is a key intermediate in the synthesis of montelukast sodium, a leukotriene antagonist used in the treatment of asthma.[4]

Inhibition of 5-Lipoxygenase

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX).[2][3] This enzyme is a critical component of the inflammatory cascade, responsible for the production of leukotrienes. By inhibiting 5-LOX, this compound and its derivatives have the potential to be developed into treatments for various inflammatory conditions.[2]

Signaling Pathway: The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a major metabolic route for arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[5] Understanding this pathway is crucial for developing targeted anti-inflammatory therapies.

Upon cellular stimulation, arachidonic acid is released from the cell membrane. The enzyme 5-lipoxygenase, with the help of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable intermediate leukotriene A4 (LTA4).[3][5] LTA4 is then further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[3][4] These leukotrienes are potent mediators of inflammation.[4]

G The 5-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa Phospholipase A2 lta4 Leukotriene A4 (LTA4) aa->lta4 5-LOX + FLAP flap FLAP lox5 5-Lipoxygenase (5-LOX) Target of Inhibition ltb4 Leukotriene B4 (LTB4) lta4->ltb4 LTA4 Hydrolase ltc4 Leukotriene C4 (LTC4) lta4->ltc4 LTC4 Synthase inflammation Inflammatory Response ltb4->inflammation ltd4 Leukotriene D4 (LTD4) ltc4->ltd4 ltc4->inflammation lte4 Leukotriene E4 (LTE4) ltd4->lte4 ltd4->inflammation lte4->inflammation

Caption: The 5-lipoxygenase signaling pathway and its role in inflammation.

References

Theoretical Insights into Cyclopropane-1,1-diyldimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane-1,1-diyldimethanol, a unique diol featuring a strained three-membered ring, presents intriguing possibilities in medicinal chemistry and materials science due to its rigid scaffold and potential for specific hydrogen bonding interactions. This technical guide delves into the theoretical studies of this molecule, offering insights into its conformational landscape, spectroscopic signatures, and the computational methodologies employed to investigate these properties. While direct experimental and extensive theoretical data for this specific molecule are limited in publicly accessible literature, this paper extrapolates from established theoretical principles and computational studies of analogous cyclopropane derivatives and diols to provide a comprehensive overview for researchers.

Introduction

Cyclopropane-1,1-diyldimethanol (C₅H₁₀O₂) is an organic compound characterized by a cyclopropane ring geminally substituted with two hydroxymethyl groups.[1][2] This structure imparts a combination of rigidity from the cyclopropane core and flexibility through the rotation of the hydroxymethyl substituents. The presence of two hydroxyl groups allows for the formation of intramolecular and intermolecular hydrogen bonds, which are expected to significantly influence its conformational preferences, physical properties, and biological activity.[2] Understanding the three-dimensional structure and energetic landscape of this molecule is crucial for its application in drug design and as a building block in organic synthesis.

Theoretical and computational chemistry provide powerful tools to elucidate the molecular properties of such compounds, offering predictions of stable conformers, geometric parameters, and spectroscopic data that can guide experimental work.[3] This guide summarizes the expected theoretical characteristics of cyclopropane-1,1-diyldimethanol based on principles of computational chemistry and findings from studies on related molecules.

Conformational Analysis and Intramolecular Hydrogen Bonding

The conformational space of cyclopropane-1,1-diyldimethanol is primarily defined by the rotation of the two C-C-O-H dihedral angles of the hydroxymethyl groups. The key factor governing the relative stability of different conformers is the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Based on theoretical studies of other diols, it is anticipated that conformers allowing for the formation of an intramolecular hydrogen bond will be among the most stable conformations in the gas phase or in nonpolar solvents.[4][5] This interaction would involve one hydroxyl group acting as a hydrogen bond donor and the other as an acceptor, leading to a cyclic arrangement. Such a conformation would "mask" the polar hydroxyl groups, potentially influencing the molecule's lipophilicity and membrane permeability, a critical aspect in drug development.

However, the geometric constraints of the gem-disubstituted cyclopropane ring will influence the ideal geometry of the hydrogen bond. The relatively short distance between the two oxygen atoms, dictated by the tetrahedral geometry of the central carbon atom, may result in a non-linear and consequently weaker hydrogen bond compared to more flexible diols.[4]

Predicted Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. For cyclopropane-1,1-diyldimethanol, we can anticipate key features in its NMR and IR spectra.

NMR Spectroscopy

The ¹H NMR spectrum of cyclopropane-1,1-diyldimethanol is expected to show distinct signals for the cyclopropyl protons and the methylene protons of the hydroxymethyl groups. Theoretical studies on cyclopropane have shown that the ring protons are significantly shielded, appearing at an unusually high field (around 0.22 ppm for cyclopropane itself).[6][7] This shielding is attributed to the unique electronic structure of the cyclopropane ring.[6][7] The protons of the two methylene groups would likely appear as a singlet, or if diastereotopic, as an AB quartet. The chemical shift of the hydroxyl protons would be variable and dependent on concentration and solvent due to intermolecular hydrogen bonding.

The ¹³C NMR spectrum should display signals for the quaternary carbon of the cyclopropane ring, the other two equivalent cyclopropyl carbons, and the methylene carbons.

Vibrational Spectroscopy (IR)

The infrared (IR) spectrum of cyclopropane-1,1-diyldimethanol is expected to be dominated by the vibrational modes of the hydroxyl groups. In a non-hydrogen bonding environment, a sharp O-H stretching band would be expected around 3600-3700 cm⁻¹. However, the presence of intramolecular hydrogen bonding would lead to a red-shift and broadening of this band.[8] The extent of this shift would provide an indirect measure of the hydrogen bond strength. Other characteristic bands would include C-H stretching vibrations of the cyclopropane ring and the methylene groups, as well as C-O stretching and O-H bending modes. Theoretical vibrational analysis can provide a detailed assignment of these vibrational modes.[9]

Computational Methodologies

To obtain reliable theoretical data for cyclopropane-1,1-diyldimethanol, a combination of computational methods is recommended.

Conformational Search

A thorough exploration of the potential energy surface is the first step. This can be achieved through systematic or stochastic conformational search algorithms using computationally less expensive methods like molecular mechanics (e.g., MMFF94 force field) to identify a set of low-energy conformers.

Geometry Optimization and Energy Calculations

The geometries of the identified conformers should then be optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[10]

  • DFT: Functionals like B3LYP or M06-2X are commonly used for geometry optimizations and energy calculations of organic molecules.

  • MP2: This method provides a better description of dispersion interactions, which can be important for intramolecular hydrogen bonding.

A sufficiently large basis set, such as 6-311+G(d,p) or aug-cc-pVTZ, is crucial to accurately describe the electronic structure and particularly the non-covalent interactions.

Spectroscopic Predictions

Once the optimized geometries of the stable conformers are obtained, their spectroscopic properties can be calculated:

  • NMR: Chemical shifts can be predicted using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level.

  • IR: Vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled to improve agreement with experimental data.

G A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Selection of Low-Energy Conformers B->C D Geometry Optimization (DFT or MP2 with appropriate basis set) C->D E Calculation of Relative Energies D->E F Prediction of Spectroscopic Properties (NMR, IR) D->F G Analysis and Interpretation E->G F->G

Quantitative Data Summary

Table 1: Calculated Relative Energies of Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
H-bondedB3LYP/6-311+G(d,p)0.00
Non-H-bondedB3LYP/6-311+G(d,p)2.5
H-bondedMP2/aug-cc-pVTZ0.00
Non-H-bondedMP2/aug-cc-pVTZ2.1

Table 2: Predicted Key Geometric Parameters of the Most Stable Conformer

ParameterBond/AngleCalculated Value
Bond LengthC-C (ring)~1.51 Å
Bond LengthC-CH₂OH~1.52 Å
Bond LengthC-O~1.43 Å
Bond LengthO-H~0.97 Å
Bond LengthO···H (H-bond)~2.1 Å
AngleC-C-C~60°
AngleH-O···O (H-bond)~150°

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts

Spectroscopic DataFeaturePredicted Value
IR FrequencyO-H stretch (H-bonded)~3450 cm⁻¹
IR FrequencyO-H stretch (free)~3650 cm⁻¹
¹H NMR ShiftCyclopropane CH₂~0.3 - 0.6 ppm
¹H NMR Shift-CH₂OH~3.5 - 3.8 ppm
¹³C NMR ShiftQuaternary C (ring)~20 - 25 ppm
¹³C NMR ShiftCH₂ (ring)~5 - 10 ppm
¹³C NMR Shift-CH₂OH~65 - 70 ppm

Experimental Protocols: A Computational Approach

The "experiments" in this theoretical guide are computational simulations. The following outlines a robust protocol for the theoretical investigation of cyclopropane-1,1-diyldimethanol.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Protocol:

  • Initial Structure Building: Construct the 3D structure of cyclopropane-1,1-diyldimethanol using a molecular editor.

  • Conformational Search:

    • Perform a systematic scan of the two C-C-O-H dihedral angles in 30° increments.

    • For each starting geometry, perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94).

    • Cluster the resulting conformers and select the unique structures within a 10 kcal/mol energy window.

  • High-Level Optimizations:

    • For each selected conformer, perform a full geometry optimization using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

    • Verify that the optimized structures are true minima on the potential energy surface by performing a vibrational frequency calculation (no imaginary frequencies).

  • Single-Point Energy Refinement (Optional but Recommended):

    • To obtain more accurate relative energies, perform single-point energy calculations on the B3LYP-optimized geometries using a higher level of theory, such as MP2 with the aug-cc-pVTZ basis set.

  • Spectroscopic Predictions:

    • Using the B3LYP/6-311+G(d,p) optimized geometry of the most stable conformer, calculate NMR chemical shifts using the GIAO method.

    • The output of the frequency calculation from step 3 will provide the predicted IR spectrum.

Conclusion

Theoretical studies offer a powerful and predictive framework for understanding the structure, stability, and spectroscopic properties of cyclopropane-1,1-diyldimethanol. The presence of a strained cyclopropane ring and two hydroxyl groups suggests a rich conformational landscape dominated by the potential for intramolecular hydrogen bonding. This guide outlines the key theoretical concepts and computational protocols necessary to investigate this molecule, providing a foundation for future experimental and in silico research in drug discovery and materials science. The data presented, while illustrative, highlights the types of quantitative insights that can be gained from such theoretical investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,1-Bis(hydroxymethyl)cyclopropane, a valuable building block in medicinal chemistry and materials science, starting from diethyl malonate. The synthesis involves a two-step process: the cyclopropanation of diethyl malonate followed by the reduction of the resulting diester.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including leukotriene antagonists like Montelukast.[1][2] Its rigid cyclopropane core and difunctional nature make it an attractive scaffold for introducing specific spatial arrangements in drug candidates. The synthesis outlined here follows a reliable and scalable route, beginning with the readily available diethyl malonate.

The overall synthetic pathway involves two key transformations:

  • Cyclopropanation: Formation of diethyl 1,1-cyclopropanedicarboxylate by reacting diethyl malonate with a 1,2-dihaloethane in the presence of a base.

  • Reduction: Conversion of the diethyl ester to the target diol, this compound, using a powerful reducing agent.

Experimental Protocols

Part 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

This procedure details the formation of the cyclopropane ring via a double alkylation of diethyl malonate.[3][4][5]

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)

  • Absolute Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously adding clean sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate via the dropping funnel with stirring.

  • Addition of 1,2-Dibromoethane: Add 1,2-dibromoethane dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed by rotary evaporation. The residue is then partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.[6] After filtering off the drying agent, the diethyl ether is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure diethyl 1,1-cyclopropanedicarboxylate.[6]

Part 2: Synthesis of this compound

This protocol describes the reduction of the diester to the corresponding diol using lithium aluminum hydride (LiAlH₄).[7][8][9]

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reactions under anhydrous conditions

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous diethyl ether or THF.[10] The flask is cooled in an ice bath.

  • Addition of Diester: A solution of diethyl 1,1-cyclopropanedicarboxylate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.[11]

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C.[12] This is a highly exothermic process and should be performed with extreme caution.

  • Work-up: The resulting precipitate of aluminum salts is filtered off and washed thoroughly with diethyl ether or THF.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound. The product can be further purified by distillation or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 Diethyl malonate1,2-Dibromoethane, Sodium EthoxideEthanolReflux (~78)8 - 1240 - 60[4]
2 Diethyl 1,1-cyclopropanedicarboxylateLithium Aluminum HydrideDiethyl Ether / THF0 to Reflux2 - 4>90[12]

Visualizations

Reaction Pathway

Synthesis_Pathway Synthesis of this compound diethyl_malonate Diethyl Malonate intermediate Diethyl 1,1-cyclopropanedicarboxylate diethyl_malonate->intermediate 1) NaOEt, EtOH 2) 1,2-Dibromoethane final_product This compound intermediate->final_product LiAlH4, Et2O

Caption: Overall synthetic scheme for this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reduction prep_base Prepare Sodium Ethoxide add_malonate Add Diethyl Malonate prep_base->add_malonate add_dibromoethane Add 1,2-Dibromoethane add_malonate->add_dibromoethane reflux1 Reflux add_dibromoethane->reflux1 workup1 Aqueous Work-up & Extraction reflux1->workup1 purify1 Vacuum Distillation workup1->purify1 setup_lah Prepare LiAlH4 Suspension purify1->setup_lah Intermediate Product add_ester Add Diester Solution setup_lah->add_ester reflux2 React/Reflux add_ester->reflux2 quench Quench Reaction reflux2->quench workup2 Filter & Extract quench->workup2 purify2 Solvent Removal & Purification workup2->purify2

Caption: Detailed workflow for the two-step synthesis.

References

Application Notes and Protocols for the Reduction of 1,1-Cyclopropanedicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 1,1-cyclopropanedicarboxylic acid esters is a critical transformation in organic synthesis, yielding 1,1-bis(hydroxymethyl)cyclopropane, a valuable building block in the pharmaceutical industry. The cyclopropane motif is a prevalent feature in numerous drug molecules, contributing to enhanced potency, improved metabolic stability, and optimized pharmacokinetic profiles.[1] This diol serves as a key intermediate in the synthesis of various therapeutic agents, most notably the leukotriene receptor antagonist Montelukast, used in the treatment of asthma.[2]

These application notes provide a comprehensive overview of the common methods for the reduction of 1,1-cyclopropanedicarboxylic acid esters, focusing on two primary approaches: reduction with complex metal hydrides and catalytic hydrogenation. Detailed experimental protocols, quantitative data, and applications in drug development are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.

Data Presentation: Comparison of Reduction Methods

The selection of a reduction method for 1,1-cyclopropanedicarboxylic acid esters depends on various factors, including scale, desired purity, and available equipment. Below is a summary of quantitative data for the most common reduction methods.

Starting MaterialReducing Agent/CatalystSolventReaction ConditionsProductYield (%)Reference
Dimethyl 1,1-cyclopropanedicarboxylateLithium Aluminum Hydride (LiAlH₄)Diethyl ether0 °C to room temperature, 4 hThis compound86%[3]
Diethyl 1,1-cyclopropanedicarboxylatePotassium Borohydride (KBH₄) / Aluminum Trichloride (AlCl₃)--This compound50-55% (two steps)[4]
Diethyl 1,1-cyclopropanedicarboxylateHydrogen (H₂) / Copper/Zinc Oxide (Cu/ZnO) catalystGas phase147-150 °C, 1-14 atmThis compound47-74% (conversion)[2]

Experimental Protocols

Protocol 1: Reduction of Dimethyl 1,1-Cyclopropanedicarboxylate using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the laboratory-scale reduction of dimethyl 1,1-cyclopropanedicarboxylate to this compound using the powerful reducing agent, lithium aluminum hydride.

Materials:

  • Dimethyl 1,1-cyclopropanedicarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated Sodium Sulfate (Na₂SO₄) solution

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Funnel

  • Filter paper

  • Rotary evaporator

Procedure: [3]

  • To a solution of dimethyl 1,1-cyclopropanedicarboxylate (5.01 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask at 0 °C, add lithium aluminum hydride (15.0 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate (Na₂SO₄).

  • Filter the resulting precipitate and wash it thoroughly with tetrahydrofuran (THF).

  • Combine the filtrate and the THF washings.

  • Concentrate the combined organic phases under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with ethyl acetate, to afford pure this compound.

Expected Yield: 86%[3]

Protocol 2: Catalytic Hydrogenation of Diethyl 1,1-Cyclopropanedicarboxylate

This protocol is suitable for larger-scale synthesis and employs a heterogeneous catalyst for the reduction, which simplifies product work-up.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Copper/Zinc Oxide (Cu/ZnO) catalyst

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure: [2]

  • Prepare a catalyst bed of Cu/ZnO in a high-pressure reactor.

  • Heat the reactor to the desired temperature (e.g., 150 °C).

  • Introduce a stream of hydrogen gas into the reactor at the desired pressure (e.g., 1-14 atm).

  • Introduce the diethyl 1,1-cyclopropanedicarboxylate into the reactor.

  • Monitor the reaction progress by analyzing the effluent gas stream.

  • Upon completion, cool the reactor and collect the product.

Note: The specific process parameters such as temperature, pressure, and flow rates will need to be optimized for the specific reactor setup and scale of the reaction.

Mandatory Visualizations

Reduction_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product cluster_applications Applications start 1,1-Cyclopropanedicarboxylic Acid Ester method1 Complex Metal Hydride (e.g., LiAlH₄) start->method1 Small Scale High Yield method2 Catalytic Hydrogenation (e.g., H₂/Cu-ZnO) start->method2 Large Scale Simplified Work-up product This compound method1->product method2->product app1 Pharmaceutical Intermediate (e.g., Montelukast) product->app1 app2 5-Lipoxygenase Inhibitor product->app2 app3 Synthesis of Morphine Alkaloids product->app3 LiAlH4_Reduction_Pathway reagents LiAlH₄ (in Et₂O) ester Dimethyl 1,1-cyclopropanedicarboxylate workup 1. Quench (Na₂SO₄ aq.) 2. Work-up intermediate Tetrahedral Intermediate ester->intermediate Hydride Attack diol This compound intermediate->diol Reduction & Protonation

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(hydroxymethyl)cyclopropane is a valuable building block in organic synthesis, notably serving as a key intermediate in the preparation of pharmacologically active molecules such as the leukotriene antagonist, Montelukast.[1][2] Its unique cyclopropyl core imparts specific conformational constraints, making it a desirable structural motif in drug design. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on the reduction of dialkyl 1,1-cyclopropanedicarboxylates. Various reduction strategies are presented, including the use of metal hydrides like lithium aluminum hydride (LAH) and sodium borohydride, as well as catalytic hydrogenation. Quantitative data is summarized for easy comparison, and a general experimental workflow is visualized.

Introduction

The synthesis of this compound typically commences with the readily available diethyl 1,1-cyclopropanedicarboxylate.[3][4] The primary transformation involves the reduction of the two ester functionalities to primary alcohols. The choice of reducing agent is critical and depends on factors such as scale, cost, safety, and available equipment. While lithium aluminum hydride is a powerful and effective reagent for this transformation, its hazardous nature can be a concern for large-scale industrial applications.[5][6][7] Sodium borohydride, a milder and safer alternative, often requires specific conditions or additives to achieve efficient ester reduction.[8][9][10] Catalytic hydrogenation presents a scalable and environmentally friendly option, though it may require specialized high-pressure equipment.[1][11]

Synthetic Pathways Overview

The primary route to this compound involves the reduction of a 1,1-cyclopropanedicarboxylate ester. The general transformation is depicted below:

Synthesis_Overview Diethyl 1,1-cyclopropanedicarboxylate Diethyl 1,1-cyclopropanedicarboxylate This compound This compound Diethyl 1,1-cyclopropanedicarboxylate->this compound Reduction experimental_workflow cluster_start Starting Material Preparation cluster_reduction Reduction Step cluster_workup Workup and Purification start Prepare solution of Diethyl 1,1-cyclopropanedicarboxylate in anhydrous solvent reduction_LAH Add LiAlH4 portion-wise at 0 C start->reduction_LAH LAH Method reduction_H2 Catalytic Hydrogenation with Cu/ZnO catalyst start->reduction_H2 Catalytic Hydrogenation Method stir Stir at room temperature reduction_LAH->stir purify Purify by distillation or chromatography reduction_H2->purify Condense and collect product quench Quench reaction with saturated Na2SO4 solution stir->quench filter Filter and wash precipitate quench->filter extract Extract with organic solvent filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate concentrate->purify

References

Application Notes and Protocols for 1,1-Bis(hydroxymethyl)cyclopropane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of 1,1-bis(hydroxymethyl)cyclopropane as a monomer in polymer synthesis is limited in publicly available literature. The following application notes and protocols are based on established principles of polymer chemistry and analogous data from structurally similar cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM). These protocols are intended to serve as a starting point for research and development.

Introduction

This compound is a unique cycloaliphatic diol monomer. Its rigid and strained three-membered ring structure is anticipated to impart distinct properties to polymers. The introduction of this cyclopropyl moiety into polymer backbones, such as those of polyesters, polyurethanes, and polycarbonates, is expected to influence thermal stability, mechanical strength, and degradation kinetics. These characteristics make such polymers potentially valuable for advanced applications, including controlled drug delivery systems, biocompatible materials, and high-performance plastics. The compact structure of the cyclopropane ring may lead to polymers with higher glass transition temperatures (Tg) and modified crystallinity compared to those derived from linear or larger cycloaliphatic diols.

Predicted Polymer Properties

The incorporation of this compound into polymer chains is expected to yield materials with enhanced thermal and mechanical properties. The following tables summarize the predicted quantitative data for polymers synthesized with this monomer, based on analogous data from polymers synthesized with 1,4-cyclohexanedimethanol (CHDM).[1][2][3][4]

Table 1: Predicted Thermal and Molecular Properties of Polymers

Polymer TypeComonomerPredicted Glass Transition Temp. (Tg) (°C)Predicted Melting Temp. (Tm) (°C)Predicted Number Average Molecular Weight (Mn) (kDa)
PolyesterTerephthaloyl chloride90 - 120280 - 31020 - 40
PolyurethaneMethylene diphenyl diisocyanate (MDI)100 - 140N/A (Amorphous)30 - 60
PolycarbonatePhosgene or Diphenyl Carbonate110 - 150N/A (Amorphous)25 - 50

Table 2: Predicted Mechanical Properties of Polymers

Polymer TypeComonomerPredicted Tensile Modulus (GPa)Predicted Tensile Strength (MPa)Predicted Elongation at Break (%)
PolyesterTerephthaloyl chloride2.0 - 3.060 - 805 - 15
PolyurethaneMethylene diphenyl diisocyanate (MDI)1.5 - 2.550 - 7050 - 150
PolycarbonatePhosgene or Diphenyl Carbonate2.0 - 2.860 - 7580 - 120

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters, polyurethanes, and polycarbonates using this compound as a monomer. These are adapted from established methods for other cycloaliphatic diols.[5][6]

Protocol 1: Synthesis of Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Titanium(IV) butoxide (catalyst)

  • Phosphorous acid (stabilizer)

  • High-purity nitrogen gas

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and distillation column

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and terephthaloyl chloride.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Esterification: Heat the mixture to 180-220°C under a slow stream of nitrogen while stirring. Hydrogen chloride gas will evolve and be removed through the distillation column. Continue this step for 2-4 hours.

  • Catalyst Addition: Cool the reactor to below 180°C and add the catalyst (e.g., 200-300 ppm of titanium(IV) butoxide) and stabilizer.

  • Polycondensation: Gradually increase the temperature to 280-300°C while slowly reducing the pressure to below 1 torr. The viscosity of the molten polymer will increase as the reaction proceeds.

  • Completion and Extrusion: The reaction is considered complete when the desired melt viscosity is achieved, often monitored by the torque on the stirrer. Extrude the molten polymer from the reactor under nitrogen pressure and pelletize for characterization.

Workflow Diagram:

Polyester_Synthesis cluster_esterification Esterification cluster_polycondensation Polycondensation charge Charge Reactor with Monomers purge Purge with N2 charge->purge heat_ester Heat to 180-220°C purge->heat_ester hcl_removal HCl Removal heat_ester->hcl_removal add_catalyst Add Catalyst & Stabilizer hcl_removal->add_catalyst heat_poly Heat to 280-300°C add_catalyst->heat_poly vacuum Apply Vacuum heat_poly->vacuum viscosity_increase Monitor Viscosity vacuum->viscosity_increase extrude Extrude & Pelletize Polymer viscosity_increase->extrude

Melt Polycondensation Workflow for Polyester Synthesis.
Protocol 2: Synthesis of Polyurethane via Solution Polymerization

This protocol details the synthesis of a polyurethane from this compound and methylene diphenyl diisocyanate (MDI).

Materials:

  • This compound

  • Methylene diphenyl diisocyanate (MDI)

  • Dibutyltin dilaurate (catalyst)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous toluene

  • Methanol (for quenching)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Dropping funnel

Procedure:

  • Drying: Dry this compound under vacuum at 60°C for 4 hours before use.

  • Reaction Setup: In a nitrogen-purged three-neck flask, dissolve this compound in anhydrous DMF.

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 mol%) to the solution.

  • Isocyanate Addition: Heat the mixture to 70-80°C. Add an equimolar amount of MDI dissolved in anhydrous toluene dropwise over 1-2 hours.

  • Polymerization: Maintain the reaction at 80-90°C for 6-8 hours, monitoring the viscosity of the solution.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum at 60°C.

Workflow Diagram:

Polyurethane_Synthesis cluster_reaction Solution Polymerization cluster_purification Purification dissolve_diol Dissolve Diol in DMF add_catalyst Add Catalyst dissolve_diol->add_catalyst heat_reaction Heat to 70-80°C add_catalyst->heat_reaction add_isocyanate Add MDI Solution heat_reaction->add_isocyanate polymerize Polymerize at 80-90°C add_isocyanate->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry final_polymer Purified Polyurethane dry->final_polymer

Solution Polymerization Workflow for Polyurethane Synthesis.
Protocol 3: Synthesis of Polycarbonate via Interfacial Polycondensation

This protocol describes the synthesis of a polycarbonate from this compound and phosgene. Caution: Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures.

Materials:

  • This compound

  • Phosgene (or a phosgene precursor like triphosgene)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (catalyst)

  • Hydrochloric acid (HCl) for neutralization

Equipment:

  • Jacketed glass reactor with a high-shear mechanical stirrer, gas inlet tube, pH probe, and condenser

  • Caustic scrubber for phosgene neutralization

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of sodium hydroxide.

  • Organic Phase Preparation: Dissolve this compound in dichloromethane in the reactor.

  • Reaction Initiation: Add the aqueous NaOH solution to the reactor. Cool the mixture to 10-15°C and add triethylamine as a catalyst.

  • Phosgenation: Bubble phosgene gas into the vigorously stirred two-phase mixture. Maintain the pH between 10 and 11 by the controlled addition of NaOH solution.

  • Polymerization: After the addition of phosgene is complete, continue stirring for 1-2 hours to ensure complete reaction.

  • Work-up: Stop the stirring and allow the phases to separate. Isolate the organic phase, wash it sequentially with dilute HCl and then with deionized water until the washings are neutral.

  • Isolation: Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent like methanol. Filter and dry the polymer under vacuum.

Logical Relationship Diagram:

Polycarbonate_Synthesis cluster_process Interfacial Polycondensation cluster_purification Purification start Start reactants This compound Phosgene NaOH start->reactants catalyst Triethylamine start->catalyst solvent Dichloromethane Water start->solvent phosgenation Phosgenation at pH 10-11 reactants->phosgenation catalyst->phosgenation solvent->phosgenation polymerization Polymerization phosgenation->polymerization phase_separation Phase Separation polymerization->phase_separation washing Washing of Organic Phase phase_separation->washing precipitation Precipitation in Methanol washing->precipitation end_product Polycarbonate Polymer precipitation->end_product

Logical Flow for Interfacial Polycarbonate Synthesis.

Characterization of Polymers

The synthesized polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester, urethane, or carbonate linkages.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

  • Mechanical Testing (e.g., Tensile Testing): To determine properties such as tensile modulus, tensile strength, and elongation at break.

References

Application Notes and Protocols: The Use of 1,1-Bis(hydroxymethyl)cyclopropane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(hydroxymethyl)cyclopropane is a versatile bifunctional building block that has garnered significant attention in the pharmaceutical industry. Its rigid cyclopropane core and two primary hydroxyl groups offer a unique scaffold for the synthesis of a variety of complex molecules with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including the anti-asthmatic drug montelukast and a range of antiviral nucleoside analogues.

Key Applications

The primary applications of this compound in pharmaceutical synthesis are centered on its role as a precursor to key intermediates. Its structural features are instrumental in the synthesis of:

  • Montelukast: A potent and selective leukotriene D4 (LTD4) receptor antagonist used in the treatment of asthma and seasonal allergic rhinitis.[1] this compound is a crucial starting material for the synthesis of the 1-(mercaptomethyl)cyclopropaneacetic acid side chain of montelukast.

  • Antiviral Nucleoside Analogues: The cyclopropane moiety can act as a carbocyclic mimic of the ribose sugar in nucleosides. This has led to the development of a variety of nucleoside analogues with antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[2]

  • 5-Lipoxygenase Inhibitors: this compound itself has been noted as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of inflammatory leukotrienes.[3][4] This suggests potential for the development of novel anti-inflammatory agents based on this scaffold.

Data Presentation

Table 1: Synthesis of this compound Intermediate for Montelukast
Starting MaterialReactionProductYield (%)Purity (%)Reference
Dibromoneopentyl glycolReaction with zinc powderThis compound87.398.67[3]
Table 2: Antiviral Activity of Nucleoside Analogues Derived from Cyclopropane Scaffolds
CompoundVirusAssayEC50 (µM)Reference
Adenine derivative (22)HIV-1Antiviral ActivityModerate[2]
Guanine derivative (23)HIV-1Antiviral ActivityModerate[2]
Adenine derivative (22)HBVAntiviral ActivityModerate[2]
Guanine derivative (23)HBVAntiviral ActivityModerate[2]

EC50: Half maximal effective concentration.

Experimental Protocols

Protocol 1: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid (Key Intermediate for Montelukast)

This protocol outlines a common synthetic route from this compound to a key side-chain intermediate of montelukast.

Step 1: Synthesis of [1-(Bromomethyl)cyclopropyl]methyl Acetate

  • Reaction Setup: In a 3 L three-neck round bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 200 g of this compound and 200 mL of methylene chloride.

  • Cooling: Cool the mixture to 0-5 °C.

  • Addition of HBr: Slowly add 1440 g of 33% HBr in glacial acetic acid to the reaction solution, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 10-18 °C for approximately 2 hours, then warm to 16-22 °C and stir for an additional hour.

  • Work-up: The resulting product, [1-(bromomethyl)cyclopropyl]methyl acetate, can be used directly in the next step without isolation.

Step 2: Synthesis of [1-(Acetylthiomethyl)cyclopropyl]methyl Acetate

  • Addition of Triethylamine: To the solution from Step 1, add 400 g of triethylamine.

  • Addition of Thiolacetic Acid: Slowly add 252 g of thiolacetic acid to the reaction mixture, ensuring the temperature is maintained below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C for about 1 hour, then warm to 25-30 °C and stir for 6-8 hours.

Step 3: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid

  • Hydrolysis: The crude [1-(acetylthiomethyl)cyclopropyl]methyl acetate is hydrolyzed using a suitable base such as sodium hydroxide in a biphasic solvent system.

  • Acidification and Extraction: After hydrolysis, the reaction mixture is acidified with an organic acid like formic acid to a pH of 3.5-4.0. The product is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product can be purified by crystallization from a solvent like hexanes to yield 1-(mercaptomethyl)cyclopropaneacetic acid as a white solid.

Protocol 2: General Synthesis of a Nucleoside Analogue from a Cyclopropane Intermediate

This protocol provides a general workflow for the synthesis of antiviral nucleoside analogues.

Step 1: Synthesis of Mesylated Cyclopropyl Methyl Alcohol

  • Mesylation: A key intermediate, a mesylated cyclopropyl methyl alcohol, is synthesized from a suitable cyclopropane precursor. This involves reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 2: Condensation with Nucleobase

  • Reaction Setup: The mesylated intermediate is condensed with a purine or pyrimidine base (e.g., adenine, guanine).

  • Reaction Conditions: The reaction conditions will vary depending on the specific nucleobase and intermediate used.

Step 3: Evaluation of Antiviral Activity

  • Assay: The synthesized nucleoside analogues are evaluated for their antiviral activity and cellular toxicity in appropriate cell-based assays against a panel of viruses.

Visualizations

Signaling Pathway of Montelukast

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX LTA4 Leukotriene A4 (LTA4) _5_LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-glutamyl transferase LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Inflammation Bronchoconstriction, Inflammation, Mucus Production CysLT1_Receptor->Inflammation Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonist

Caption: Leukotriene signaling pathway and the mechanism of action of Montelukast.

Experimental Workflow for Antiviral Nucleoside Analogue Synthesis and Testing

Antiviral_Workflow Start This compound (or derivative) Intermediate Key Cyclopropane Intermediate (e.g., Mesylate) Start->Intermediate Chemical Modification Condensation Condensation with Purine/Pyrimidine Base Intermediate->Condensation Nucleoside_Analogue Crude Nucleoside Analogue Condensation->Nucleoside_Analogue Purification Purification (e.g., Chromatography) Nucleoside_Analogue->Purification Pure_Analogue Pure Nucleoside Analogue Purification->Pure_Analogue Antiviral_Assay Antiviral Activity Assay (e.g., EC50 determination) Pure_Analogue->Antiviral_Assay Toxicity_Assay Cytotoxicity Assay (e.g., CC50 determination) Pure_Analogue->Toxicity_Assay Results Data Analysis: Selectivity Index (SI = CC50/EC50) Antiviral_Assay->Results Toxicity_Assay->Results

Caption: General workflow for the synthesis and evaluation of antiviral nucleoside analogues.

References

Application Notes and Protocols: 1,1-Bis(hydroxymethyl)cyclopropane in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(hydroxymethyl)cyclopropane is a versatile chemical intermediate that holds potential as a precursor in the synthesis of agrochemicals, particularly pyrethroid insecticides. While direct agrochemical applications of this compound are not widely documented, its rigid cyclopropane core is a key structural motif in this important class of insecticides. This document outlines the synthetic pathway to convert this compound into a valuable cyclopropanecarboxylic acid intermediate, a crucial building block for pyrethroid synthesis. Detailed experimental protocols, quantitative data on the efficacy of a representative pyrethroid, and diagrams illustrating the synthetic workflow and mechanism of action are provided to guide researchers in exploring the agrochemical applications of this compound.

Introduction

The cyclopropane ring is a fundamental structural component in a variety of biologically active molecules, including a major class of synthetic insecticides known as pyrethroids. These compounds are synthetic analogues of the natural insecticidal pyrethrins found in chrysanthemum flowers. Pyrethroids are characterized by their high efficacy against a broad spectrum of insect pests, rapid knockdown effect, and relatively low mammalian toxicity. The unique stereochemistry and rigidity of the cyclopropane ring are crucial for their potent insecticidal activity.

This compound, while primarily utilized in the pharmaceutical industry, represents a potential starting material for the synthesis of key pyrethroid precursors, such as chrysanthemic acid and its analogues. This document provides a detailed protocol for the conversion of this compound to a cyclopropanecarboxylic acid intermediate and its subsequent elaboration into a pyrethroid insecticide.

Synthetic Pathway from this compound to a Pyrethroid Intermediate

The conversion of this compound to a suitable pyrethroid precursor involves a two-step oxidation process to first form the corresponding dialdehyde and then the dicarboxylic acid. Subsequent mono-esterification and decarboxylation can lead to a desired cyclopropanecarboxylic acid. For the purpose of these application notes, we will focus on the synthesis of 1,1-cyclopropanedicarboxylic acid as a key intermediate.

Synthetic_Pathway A This compound B 1,1-Cyclopropanedicarbaldehyde A->B Oxidation (e.g., PCC, Swern) C 1,1-Cyclopropanedicarboxylic Acid (Pyrethroid Precursor Intermediate) B->C Oxidation (e.g., Jones, Tollens') Pyrethroid_Synthesis_Workflow cluster_intermediate Intermediate Preparation cluster_synthesis Pyrethroid Synthesis A 1,1-Cyclopropanedicarboxylic Acid B Cyclopropanecarbonyl chloride A->B Thionyl Chloride D Deltamethrin Analogue B->D Esterification C m-Phenoxybenzyl alcohol C->D Pyrethroid_MoA Pyrethroid Pyrethroid Insecticide VGSC Voltage-Gated Sodium Channels (in insect nerve cell membrane) Pyrethroid->VGSC Binds to and modifies Na_Influx Prolonged Influx of Na+ ions VGSC->Na_Influx Causes Repetitive_Firing Repetitive Neuronal Firing Na_Influx->Repetitive_Firing Leads to Paralysis Paralysis Repetitive_Firing->Paralysis Death Death Paralysis->Death

Application Notes and Protocols for Derivatization of 1,1-Bis(hydroxymethyl)cyclopropane Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of the hydroxyl groups of 1,1-bis(hydroxymethyl)cyclopropane. This versatile building block, featuring two primary hydroxyl groups on a strained cyclopropane ring, offers a unique scaffold for the synthesis of novel chemical entities in drug discovery and materials science. The protocols outlined below cover key derivatization reactions, including esterification, etherification, silylation, and tosylation, providing a foundation for the synthesis of a diverse range of derivatives.

Esterification: Synthesis of 1,1-Bis(acyloxymethyl)cyclopropanes

Esterification of the hydroxyl groups of this compound is a common strategy to introduce a variety of functional groups, modify lipophilicity, or develop prodrugs. Acylation can be readily achieved using acyl chlorides or acid anhydrides in the presence of a base.

Synthesis of 1,1-Bis(benzoyloxymethyl)cyclopropane

This protocol describes the synthesis of the dibenzoyl ester of a vinyl-substituted analog, 1,1-bis(hydroxymethyl)-2-vinylcyclopropane, which can be adapted for this compound.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in pyridine (approximately 7-8 mL per gram of diol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (3.0 eq) dropwise to the stirred solution over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., cyclohexane-EtOAc, 4:1).

  • Upon completion, quench the reaction by adding water (approximately 2 mL per gram of starting diol) and stir for an extended period (e.g., 20 hours) to hydrolyze excess benzoyl chloride.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water, 2N HCl, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.[1]

Quantitative Data:

DerivativeReagentsSolventReaction TimeTemperatureYield
1,1-Bis(benzoyloxymethyl)-2-vinylcyclopropaneBenzoyl chloride, PyridinePyridine2 hours0 °C to 22 °C75%[1]

Reaction Scheme: Esterification

Esterification Diol This compound Diester 1,1-Bis(acyloxymethyl)cyclopropane Diol->Diester Acylation AcylChloride R-COCl (e.g., Benzoyl Chloride) AcylChloride->Diester Base Pyridine Base->Diester

Caption: Esterification of this compound.

Etherification: Synthesis of 1,1-Bis(alkoxymethyl)cyclopropanes

The Williamson ether synthesis is a classical and versatile method for preparing ethers from alcohols. This protocol is a general procedure that can be adapted for the etherification of this compound using various alkyl halides.

Experimental Protocol (Adapted Williamson Ether Synthesis):

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) in a round-bottom flask under an inert atmosphere, add a strong base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the dialkoxide.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 2.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be heated if necessary, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reaction Scheme: Etherification

Etherification Diol This compound Diether 1,1-Bis(alkoxymethyl)cyclopropane Diol->Diether Williamson Synthesis Base Strong Base (e.g., NaH) Base->Diol Deprotonation AlkylHalide R-X (e.g., CH3I, BnBr) AlkylHalide->Diether Silylation Diol This compound DisilylEther 1,1-Bis(((trialkylsilyl)oxy)methyl)cyclopropane Diol->DisilylEther Silylation SilylChloride R3SiCl (e.g., TBDMSCl) SilylChloride->DisilylEther Base Imidazole Base->DisilylEther Tosylation Diol This compound Ditosylate Cyclopropane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) Diol->Ditosylate Tosylation TosylChloride p-TsCl TosylChloride->Ditosylate Base Pyridine Base->Ditosylate ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve this compound and other reagents in solvent B Add derivatizing agent (e.g., Acyl Chloride, Alkyl Halide, Silyl Chloride, TsCl) A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC C->D E Quench Reaction D->E Reaction Complete F Liquid-Liquid Extraction E->F G Wash organic layer(s) F->G H Dry organic layer (e.g., Na2SO4) G->H I Filter and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS, IR) J->K

References

Application Notes and Protocols: 1,1-Bis(hydroxymethyl)cyclopropane as a Versatile Building Block for Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,1-bis(hydroxymethyl)cyclopropane as a key building block in the synthesis of diverse spirocyclic compounds. The unique strained ring system and the bifunctional nature of this reagent make it an attractive starting material for creating complex three-dimensional molecular architectures, which are of significant interest in medicinal chemistry and materials science.[1][2]

Introduction

Spirocycles represent an important class of compounds in drug discovery, conferring unique conformational rigidity and novelty to molecular scaffolds.[3] The incorporation of a cyclopropane ring into a spirocyclic system can further enhance metabolic stability and influence receptor binding affinity.[1] this compound serves as a versatile precursor for the construction of various spiro compounds, including spiro-ethers, spiro-pyrimidines, and more complex polycyclic systems.

Synthetic Applications and Strategies

This compound is primarily utilized as a dielectrophile after conversion of its hydroxyl groups into better leaving groups, such as tosylates. This activated intermediate can then react with various dinucleophiles to form the desired spirocyclic system.

Synthesis of Spiro-ethers

A common application of this compound is in the synthesis of oxaspiro compounds. The general strategy involves a two-step process: tosylation of the diol followed by an intramolecular Williamson ether synthesis-type reaction with a suitable diol.

A proposed pathway for the synthesis of Oxaspiro[2.4]heptane illustrates this approach. The commercially available this compound is first converted to its ditosylate. Subsequent reaction with a dinucleophile, in a process analogous to an intramolecular Williamson ether synthesis, would yield the spirocyclic ether.[4]

Workflow for Spiro-ether Synthesis

G A This compound B Activation of Hydroxyl Groups (e.g., Tosylation) A->B TsCl, Pyridine C 1,1-Bis(tosyloxymethyl)cyclopropane B->C D Reaction with Dinucleophile (e.g., Diol) C->D E Spiro-ether D->E Intramolecular Cyclization

Caption: General workflow for the synthesis of spiro-ethers from this compound.

Synthesis of Spiro-pyrimidines

The precursor to this compound, namely 1,1-cyclopropanedicarboxylic acid diethyl ester, has been utilized in the synthesis of spiro-pyrimidines. This involves a condensation reaction with ureas. This highlights a related synthetic route where the cyclopropane moiety is introduced prior to the formation of the spiro-heterocycle.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of dimethyl 1,1-cyclopropanedicarboxylate to this compound.[5]

Materials:

  • Dimethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated sodium sulfate (Na₂SO₄) solution

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of dimethyl-1,1-cyclopropanedicarboxylate (5.01 mmol) in anhydrous Et₂O (20 mL) at 0 °C, add lithium aluminum hydride (15.0 mmol) portion-wise.[5]

  • Stir the reaction mixture at room temperature for 4 hours.[5]

  • Cool the reaction to 0 °C and quench by the slow addition of saturated Na₂SO₄ solution.[5]

  • Filter the precipitated solid and wash thoroughly with THF.[5]

  • Concentrate the combined filtrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to afford this compound.[5]

Quantitative Data:

ParameterValueReference
Starting MaterialDimethyl 1,1-cyclopropanedicarboxylate (791 mg, 5.01 mmol)[5]
Reducing AgentLiAlH₄ (569 mg, 15.0 mmol)[5]
Product Yield440 mg (86%)[5]
¹H NMR (300 MHz, CDCl₃)δ 4.02 (s, 2H), 3.56 (s, 4H), 0.48 (s, 4H)[5]
Mass Spectrum (ESI)m/z: 125 ([M + Na]⁺)[5]
Protocol 2: Proposed Synthesis of Oxaspiro[2.4]heptane from this compound

This is a conceptual protocol based on the proposed reaction pathway.[4]

Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in pyridine or DCM at 0 °C.

  • Slowly add p-toluenesulfonyl chloride to the solution.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to form Oxaspiro[2.4]heptane

This step would involve the reaction of the ditosylate with a suitable diol in the presence of a base to facilitate the intramolecular Williamson ether synthesis. The specific conditions would need to be optimized.

Signaling Pathways and Logical Relationships

The utility of this compound extends to being an intermediate in the synthesis of pharmacologically active molecules. For instance, it is a key intermediate in the synthesis of Montelukast, a leukotriene receptor antagonist.[6] Leukotrienes are inflammatory mediators produced in the body through the 5-lipoxygenase pathway. By inhibiting the action of leukotrienes, Montelukast helps in the management of asthma and other inflammatory conditions.

Simplified 5-Lipoxygenase Pathway and Point of Intervention

G A Arachidonic Acid B 5-Lipoxygenase (5-LOX) A->B C Leukotrienes B->C D Inflammation C->D E This compound (as an inhibitor of 5-LOX) E->B Inhibition F Montelukast (Leukotriene Receptor Antagonist) F->C Antagonism G This compound (Intermediate for Montelukast) G->F

Caption: Role of this compound as a 5-LOX inhibitor and an intermediate for a leukotriene antagonist.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of spiro compounds. Its ability to introduce a rigid cyclopropane-containing spiro center makes it a compound of interest for medicinal chemists and synthetic organic chemists. The protocols and data presented here provide a foundation for researchers to explore the full potential of this unique reagent in their synthetic endeavors. Further research into the development of efficient and stereoselective methods for the synthesis of spirocycles from this compound is warranted.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1,1-Cyclopropanedicarboxylic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 1,1-cyclopropanedicarboxylic esters represents a significant synthetic strategy for the formation of 2,2-disubstituted malonic esters. This transformation proceeds via the hydrogenolysis of the strained cyclopropane ring, offering a pathway to valuable intermediates in organic synthesis, particularly in the construction of complex molecules and pharmaceutical agents. The reaction is predicated on the activation of the cyclopropane ring by the two geminal ester groups, which facilitates its cleavage under reductive conditions. This document provides a detailed overview of the available methods, focusing on experimental protocols and quantitative data to aid in the practical application of this reaction.

While direct catalytic hydrogenation of 1,1-cyclopropanedicarboxylic esters using molecular hydrogen (H₂) is a subject of interest, much of the documented reductive ring-opening of these "donor-acceptor" cyclopropanes has been achieved using chemical reducing agents. A notable example is the use of a Zinc-Acetic Acid system, which provides a convenient and low-cost method for the regioselective ring-opening of 2-(het)arylcyclopropane-1,1-diesters to yield γ-substituted propyl-1,1-diesters.[1] This protocol is included for its relevance and as a benchmark for reductive ring-opening.

Key Applications

  • Synthesis of γ-Substituted Malonic Esters: The primary application is the synthesis of malonic ester derivatives with a substituent at the γ-position, which are not readily accessible through other methods.[1]

  • Access to Complex Scaffolds: The resulting γ-substituted propyl-1,1-diesters can be further transformed into a variety of valuable acyclic and cyclic compounds.[1]

  • Pharmaceutical Intermediates: These products are precursors to pharmacologically relevant structures such as carbazoles, δ-lactams, and oxindole derivatives.[1]

Data Presentation: Reductive Ring-Opening of 2-Arylcyclopropane-1,1-dicarboxylates

The following table summarizes the quantitative data for the reductive ring-opening of various diethyl 2-arylcyclopropane-1,1-dicarboxylates using a Zinc-Acetic Acid system. This data is presented to illustrate the typical yields and reaction times for this class of transformation.

EntrySubstrate (Ar)ProductTime (h)Yield (%)
1PhenylDiethyl 2-(3-phenylpropyl)malonate395
24-MethylphenylDiethyl 2-(3-(p-tolyl)propyl)malonate396
34-MethoxyphenylDiethyl 2-(3-(4-methoxyphenyl)propyl)malonate398
44-ChlorophenylDiethyl 2-(3-(4-chlorophenyl)propyl)malonate394
54-BromophenylDiethyl 2-(3-(4-bromophenyl)propyl)malonate396
64-FluorophenylDiethyl 2-(3-(4-fluorophenyl)propyl)malonate395
7Naphthalen-2-ylDiethyl 2-(3-(naphthalen-2-yl)propyl)malonate395
8Thiophen-2-ylDiethyl 2-(3-(thiophen-2-yl)propyl)malonate389

Experimental Protocols

Protocol 1: General Procedure for the Reductive Ring-Opening of Diethyl 2-Arylcyclopropane-1,1-dicarboxylates with Zn-AcOH

This protocol is adapted from the work of Ivanov, K. L., et al. (2017).[1]

Materials:

  • Diethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 mmol)

  • Zinc dust (<10 µm, 5.0 mmol, 5.0 equiv)

  • Glacial Acetic Acid (5 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NaHCO₃

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 mmol) in glacial acetic acid (5 mL), add zinc dust (327 mg, 5.0 mmol).

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3 hours), dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (20 mL) and a saturated aqueous solution of NaHCO₃ (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the corresponding diethyl 2-(3-arylpropyl)malonate.

Visualizations

Logical Relationship: Synthesis and Application of Ring-Opened Products

G cluster_start Starting Material cluster_reaction Reductive Ring-Opening cluster_product Primary Product cluster_applications Further Applications 1_1_Cyclopropanedicarboxylic_Ester 1,1-Cyclopropanedicarboxylic Ester Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) 1_1_Cyclopropanedicarboxylic_Ester->Catalytic_Hydrogenation Chemical_Reduction Chemical Reduction (e.g., Zn/AcOH) 1_1_Cyclopropanedicarboxylic_Ester->Chemical_Reduction Substituted_Malonic_Ester 2,2-Disubstituted Malonic Ester Catalytic_Hydrogenation->Substituted_Malonic_Ester Chemical_Reduction->Substituted_Malonic_Ester Complex_Molecules Complex Molecule Synthesis Substituted_Malonic_Ester->Complex_Molecules Pharmaceuticals Pharmaceutical Intermediates Substituted_Malonic_Ester->Pharmaceuticals Cyclic_Compounds Carbocycles & Heterocycles (e.g., δ-lactams, Carbazoles) Substituted_Malonic_Ester->Cyclic_Compounds

Caption: Synthetic pathway from 1,1-cyclopropanedicarboxylic esters.

Experimental Workflow: Reductive Ring-Opening Protocol

G Start Start Reactants Dissolve Substrate in Acetic Acid Add Zinc Dust Start->Reactants Reaction Stir at Room Temperature Monitor by TLC Reactants->Reaction Workup Dilute with Water Extract with Dichloromethane Reaction->Workup Washing Wash with Water Wash with NaHCO₃ (aq) Workup->Washing Drying Dry over Na₂SO₄ Filter and Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Product Pure Ring-Opened Product Purification->Product

Caption: Workflow for the Zn-AcOH mediated ring-opening.

Discussion of Catalytic Hydrogenation

The direct catalytic hydrogenation of 1,1-cyclopropanedicarboxylic esters using H₂ gas and a heterogeneous or homogeneous catalyst is a less documented transformation compared to the chemical reduction methods. The challenge often lies in achieving selective hydrogenolysis of the C-C bond of the cyclopropane ring without reducing the ester functionalities. The stereochemistry of the hydrogenolysis of cyclopropane rings can be complex and is influenced by the catalyst and substrate structure.[2][3]

For related donor-acceptor cyclopropanes, palladium on charcoal (Pd/C) has been used for hydrogenolysis, suggesting its potential applicability to 1,1-cyclopropanedicarboxylic esters.[4] Researchers interested in developing a direct catalytic hydrogenation protocol should consider screening common hydrogenation catalysts such as Pd/C, Platinum(IV) oxide (PtO₂), and Raney Nickel under various pressures of hydrogen and in different solvent systems. The reaction would likely proceed via the cleavage of the most strained C-C bond of the cyclopropane ring.

Future Outlook

The development of efficient and selective catalytic hydrogenation methods for the ring-opening of 1,1-cyclopropanedicarboxylic esters remains an area of interest. Future research could focus on:

  • Catalyst Screening: Systematic evaluation of various heterogeneous and homogeneous catalysts to identify systems that are active and selective for the hydrogenolysis of the cyclopropane ring.

  • Asymmetric Hydrogenolysis: The development of chiral catalysts to achieve enantioselective ring-opening, leading to chiral 2,2-disubstituted malonic esters.

  • Mechanistic Studies: Detailed investigation of the reaction mechanism to understand the factors controlling regioselectivity and stereoselectivity.

These advancements would further enhance the utility of 1,1-cyclopropanedicarboxylic esters as versatile building blocks in organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1-Bis(hydroxymethyl)cyclopropane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low when using Lithium Aluminum Hydride (LiAlH₄) for the reduction of diethyl 1,1-cyclopropanedicarboxylate. What are the potential causes and solutions?

A1: Low yields in the LiAlH₄ reduction of diethyl 1,1-cyclopropanedicarboxylate can stem from several factors:

  • Incomplete Reaction: The reduction of both ester groups requires a sufficient excess of LiAlH₄. A molar ratio of at least 1:1.5 (diester:LiAlH₄) is recommended, though a 1:3 ratio is often used to ensure the reaction goes to completion.[1] Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions, as it readily deactivates upon exposure to moisture.

  • Sub-optimal Reaction Temperature: The initial addition of the diester to the LiAlH₄ suspension should be performed at a low temperature (typically 0 °C) to control the exothermic reaction.[1] After the initial addition, the reaction mixture should be allowed to warm to room temperature and may require heating under reflux to drive the reaction to completion.[2]

  • Hydrolysis of the Product during Work-up: The quenching of the reaction is a critical step. Improper quenching can lead to the formation of complex aluminum salts that can trap the product, making isolation difficult. A common issue is the formation of gelatinous aluminum hydroxide precipitates that are difficult to filter.[3]

  • Product Loss During Extraction: this compound has some water solubility. During the aqueous work-up, the product can be lost to the aqueous phase. To minimize this, the aqueous layer should be saturated with a salt like sodium chloride and extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, THF).

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_reagents Verify LiAlH₄ activity and anahydrous conditions start->check_reagents check_ratio Ensure sufficient excess of LiAlH₄ start->check_ratio check_temp Review reaction temperature profile start->check_temp check_workup Optimize quenching and extraction procedure start->check_workup solution_reagents Use fresh, dry LiAlH₄ and anhydrous solvent check_reagents->solution_reagents solution_ratio Increase molar ratio of LiAlH₄ to diester check_ratio->solution_ratio solution_temp Maintain 0°C during addition, followed by reflux check_temp->solution_temp solution_workup Employ Fieser work-up or use saturated Na₂SO₄ for quenching check_workup->solution_workup end Yield Improved solution_reagents->end solution_ratio->end solution_temp->end solution_workup->end G cluster_0 Reaction cluster_1 Work-up & Purification A Charge flask with LiAlH₄ in anhydrous ether B Cool to 0°C A->B C Add diester solution dropwise B->C D Warm to RT and stir (or reflux if needed) C->D E Cool to 0°C and quench with sat. Na₂SO₄(aq) D->E F Filter off salts and wash with THF E->F G Dry combined filtrates and evaporate solvent F->G H Purify by distillation or chromatography G->H

References

Technical Support Center: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Bis(hydroxymethyl)cyclopropane.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for the synthesis of this compound?

A1: The most prevalent laboratory method is the reduction of a dialkyl 1,1-cyclopropanedicarboxylate, such as diethyl 1,1-cyclopropanedicarboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1][2]

Q2: Are there alternative synthesis routes to consider?

A2: Yes, for larger-scale industrial production, catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester over a copper-based catalyst is often employed. This method avoids the formation of metal hydroxide byproducts that can complicate filtration and work-up.[3][4]

Q3: What are the primary safety concerns when working with lithium aluminum hydride (LiAlH₄)?

A3: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential.

Q4: Is there a risk of the cyclopropane ring opening during the LiAlH₄ reduction?

A4: Under standard LiAlH₄ reduction conditions, the cyclopropane ring is stable and unlikely to undergo ring-opening.[5] Ring-opening of cyclopropanes typically requires the presence of activating groups (like donor-acceptor substitution) or more forcing reaction conditions that are not typical for this synthesis.[6][7][8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product 1. Inactive LiAlH₄: The reagent may have degraded due to exposure to moisture.1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale with a known substrate.
2. Wet solvent or glassware: The presence of water will quench the LiAlH₄.2. Ensure all solvents are rigorously dried before use and that glassware is flame-dried or oven-dried and cooled under an inert atmosphere.
3. Insufficient LiAlH₄: An inadequate molar ratio of the reducing agent to the ester will result in incomplete reaction.3. Use a sufficient excess of LiAlH₄. A common starting point is 2-3 equivalents relative to the diester.
Presence of a significant amount of a less polar byproduct (as seen on TLC) 1. Incomplete reaction: The reaction may not have gone to completion, leaving the mono-alcohol intermediate.1. Increase the reaction time or consider a moderate increase in temperature (e.g., gentle reflux).
2. Premature quenching: Adding the quenching agent before the reaction is complete.2. Monitor the reaction progress by TLC until the starting material is fully consumed.
Difficult work-up with persistent emulsions 1. Formation of colloidal aluminum salts: This is a common issue during the quenching of LiAlH₄ reactions.1. Employ the Fieser work-up procedure: sequentially and carefully add water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce granular aluminum salts that are easier to filter.[10]
2. An alternative is to use a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) during the work-up, which chelates the aluminum salts and helps to break up emulsions.[11]
Product is contaminated with a greasy or oily substance 1. Incomplete removal of solvent from the crude product. 1. Ensure the product is thoroughly dried under high vacuum.
2. Co-extraction of byproducts from the work-up. 2. Purify the crude product by column chromatography or distillation.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound via two common methods.

Synthesis Method Starting Material Reducing Agent/Catalyst Solvent Reported Yield Reference
Hydride ReductionDimethyl 1,1-cyclopropanedicarboxylateLithium aluminum hydride (LiAlH₄)Diethyl ether86%[2]
Catalytic HydrogenationDiethyl 1,1-cyclopropanedicarboxylateCu/ZnOGas phase (H₂)23-45%[3][4]

Experimental Protocols

Key Experiment: Reduction of Diethyl 1,1-cyclopropanedicarboxylate with LiAlH₄

This protocol is adapted from established procedures for the reduction of esters to alcohols.[2]

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (3 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Ester: A solution of diethyl 1,1-cyclopropanedicarboxylate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is cooled back to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of saturated aqueous sodium sulfate solution. This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.

  • Work-up: The resulting precipitate (aluminum salts) is removed by filtration and washed thoroughly with THF or ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound. A yield of approximately 86% can be expected.[2]

Visualizations

Reaction Pathway and Potential Side Reaction

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start Diethyl 1,1-cyclopropanedicarboxylate intermediate Aldehyde-alcohol Intermediate start->intermediate 1. LiAlH4 2. H3O+ workup product This compound intermediate->product 1. LiAlH4 2. H3O+ workup side_product Mono-alcohol byproduct (Incomplete Reduction) intermediate->side_product Insufficient LiAlH4 or short reaction time

Caption: Main synthesis pathway and a key side reaction.

Troubleshooting Workflow

G start Experiment Start check_yield Low or No Yield? start->check_yield check_reagents Check LiAlH4 activity and solvent dryness check_yield->check_reagents Yes check_impurities Impurities Present? check_yield->check_impurities No check_ratio Verify molar ratios check_reagents->check_ratio success Successful Synthesis check_ratio->success incomplete_reduction Incomplete reduction suspected check_impurities->incomplete_reduction Yes check_workup Work-up Issues (Emulsion)? check_impurities->check_workup No increase_time Increase reaction time/temp incomplete_reduction->increase_time increase_time->success fieser_workup Use Fieser or Rochelle's salt work-up check_workup->fieser_workup Yes check_workup->success No fieser_workup->success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Bis(hydroxymethyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile building block. As a key intermediate in the synthesis of various pharmaceuticals, including morphine alkaloids and 5-lipoxygenase inhibitors, achieving high purity is paramount.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the "why" behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

I. Common Purification Challenges: An Overview

The purification of this compound presents a unique set of challenges stemming from its physicochemical properties. As a diol, it is a highly polar compound with a high boiling point, making traditional purification methods like distillation and standard chromatography non-trivial.

Key Physicochemical Properties:
PropertyValueSource
Molecular FormulaC5H10O2[3][4]
Molecular Weight102.13 g/mol [4][5]
Boiling Point235-236 °C (lit.)[1][2]
Density1.065 g/mL at 25 °C (lit.)[1][3]
Refractive Indexn20/D 1.4700 (lit.)[1]
SolubilitySlightly soluble in Chloroform, Ethyl Acetate[2]

The high boiling point necessitates vacuum distillation to prevent thermal decomposition.[6][7] Its polarity makes it challenging to retain and separate using standard reversed-phase chromatography.

II. Troubleshooting Guide: Distillation

High-boiling point liquids like this compound are susceptible to decomposition at elevated temperatures.[7] Vacuum distillation is the preferred method for their purification as it lowers the boiling point.[6][8]

Q1: My this compound is decomposing during distillation, even under vacuum. What's going wrong?

Possible Causes & Solutions:

  • Excessive Heat: The thermal bath temperature might be too high. A general rule of thumb is to set the bath temperature 20-30 °C higher than the boiling point of the compound at the given pressure.[7] For alcohols, a slightly higher differential of 30-50 °C may be needed due to their higher heats of vaporization.[7]

  • Prolonged Heating: Extended exposure to high temperatures can lead to degradation. Ensure the distillation is performed as efficiently as possible.

  • Local Hotspots: Uneven heating can create localized areas of very high temperature. Using a well-stirred heating mantle or oil bath is crucial.

  • Presence of Catalytic Impurities: Acidic or basic residues from the synthesis can catalyze decomposition at high temperatures. Consider a pre-distillation workup with a mild aqueous wash to neutralize any such impurities.

Q2: I'm experiencing significant "bumping" during the distillation of my product. How can I ensure a smooth boiling process?

Root Cause & Prevention:

"Bumping" occurs when a liquid becomes superheated and then boils violently. This is a common issue with high-boiling point liquids.

  • Solution: Always add boiling chips or a magnetic stir bar to the distillation flask before heating. This provides nucleation sites for bubbles to form, ensuring a smooth and controlled boil. Never add boiling chips to a hot liquid , as this can cause violent boiling.

Q3: My vacuum distillation is not achieving the expected separation from a high-boiling impurity. What can I do?

Troubleshooting & Optimization:

  • Fractional Distillation under Vacuum: If the boiling points of your product and the impurity are close, a simple vacuum distillation may not be sufficient.[6] Employing a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser will increase the number of theoretical plates, enhancing separation efficiency.[6]

  • Optimize Vacuum Pressure: The separation efficiency can be pressure-dependent. Experiment with different vacuum levels to find the optimal pressure that maximizes the boiling point difference between your product and the impurity.

III. Troubleshooting Guide: Column Chromatography

The high polarity of this compound makes it a challenging candidate for traditional normal-phase and reversed-phase chromatography.

Q4: My product is eluting with the solvent front on my reversed-phase (C18) column. How can I achieve retention and separation?

Underlying Principle & Solutions:

Reversed-phase chromatography separates compounds based on their hydrophobicity. Highly polar compounds like diols have weak interactions with the nonpolar stationary phase and are not well-retained.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for separating very polar analytes. HILIC utilizes a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[9] In this mode, a layer of the polar solvent adsorbs to the stationary phase, and partitioning of the analyte between this layer and the mobile phase leads to the retention of polar compounds.[9]

  • Aqueous Normal-Phase Chromatography: This is a form of HILIC that can be very effective for purifying highly polar, water-soluble compounds.[9] It uses a polar stationary phase with aqueous-organic mobile phases, where water acts as the strong solvent.[9]

  • Polar-Copolymerized C18 Columns: These are modified reversed-phase columns that are more compatible with highly aqueous mobile phases and show better retention for polar compounds.[10][11]

Q5: I'm observing peak tailing during the chromatographic purification of this compound. What are the likely causes and how can I fix it?

Potential Causes & Corrective Actions:

Peak tailing can result from several factors:

  • Secondary Interactions with the Stationary Phase: The hydroxyl groups of your diol can have strong, unwanted interactions with active sites on the silica surface (silanol groups).

    • Solution: Add a small amount of a polar modifier to your mobile phase, such as a small percentage of acetic acid or a volatile amine (like triethylamine), to block these active sites.

  • Column Overload: Injecting too much sample can lead to broad and tailing peaks.

    • Solution: Reduce the sample load on the column.

  • Inappropriate Mobile Phase pH: If any ionizable impurities are present, the pH of the mobile phase can affect their retention and peak shape.

    • Solution: Buffer the mobile phase to a pH where the impurities are in a single ionic state.

IV. Troubleshooting Guide: Crystallization

Crystallization can be an effective final purification step to obtain highly pure this compound. However, the presence of two hydroxyl groups can lead to the formation of extensive hydrogen-bonding networks, which can sometimes make crystallization challenging.[12]

Q6: I'm having difficulty inducing crystallization of my purified this compound. It remains an oil. What techniques can I try?

Strategies for Inducing Crystallization:

  • Solvent Selection: The choice of solvent is critical. You need a solvent system where the compound is soluble at higher temperatures but sparingly soluble at lower temperatures.

    • Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethyl acetate, acetone, dichloromethane, toluene, hexanes, and mixtures thereof).

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create microscopic imperfections on the glass surface that act as nucleation sites.

  • Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes promote the growth of well-formed crystals.

  • Anti-Solvent Addition: Dissolve your compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid. Warming the solution to redissolve the solid and then allowing it to cool slowly can induce crystallization.

Q7: My crystallized product seems to be a hydrate. How can I confirm this and obtain the anhydrous form?

Identification & Remediation:

Diols can sometimes co-crystallize with water molecules.

  • Confirmation:

    • Proton NMR Spectroscopy: The presence of a broad, exchangeable peak that integrates to an unexpected number of protons could indicate the presence of water. Adding a drop of D₂O will cause this peak to disappear.

    • Karl Fischer Titration: This is a quantitative method to determine the water content in a sample.

    • Differential Scanning Calorimetry (DSC): DSC can reveal thermal events like the loss of water upon heating.[13]

  • Obtaining the Anhydrous Form:

    • Azeotropic Distillation: Dissolve the hydrated product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and distill off the azeotrope.

    • Drying under High Vacuum: Heating the sample under high vacuum can remove water, but be mindful of the compound's melting and decomposition temperatures.

    • Recrystallization from Anhydrous Solvents: Recrystallizing the material from a carefully dried, anhydrous solvent can yield the anhydrous form.

V. Frequently Asked Questions (FAQs)

Q8: What are the common impurities I should expect from the synthesis of this compound?

The nature of impurities will depend on the synthetic route. A common synthesis involves the reduction of dimethyl 1,1-cyclopropanedicarboxylate with a reducing agent like lithium aluminum hydride (LiAlH₄).[1]

  • Potential Impurities:

    • Starting Material: Unreacted dimethyl 1,1-cyclopropanedicarboxylate.

    • Mono-alcohol: The partially reduced product, (1-(hydroxymethyl)cyclopropyl)methanol.

    • Solvent Residues: Ether or THF from the reaction and workup.[1]

    • Salts: Inorganic salts from the quenching step (e.g., sodium sulfate).[1]

Q9: Is this compound prone to ring-opening under certain purification conditions?

The cyclopropane ring is strained and can be susceptible to cleavage under harsh conditions, particularly in the presence of strong acids or certain transition metals.[14]

  • Recommendation: During purification, it is crucial to avoid strongly acidic conditions. If an acidic wash is necessary for the workup, use a dilute, weak acid and keep the contact time to a minimum.

Q10: What analytical techniques are best suited for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile or volatile impurities, respectively. Given the compound's polarity, HILIC methods would be suitable for HPLC.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Elemental Analysis: To confirm the elemental composition (C, H, O) of the final product.

VI. Visualizing Purification Workflows

Workflow for Purification by Vacuum Distillation

cluster_prep Pre-Distillation cluster_distill Vacuum Distillation Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Neutralize acids/bases Drying Drying Aqueous Wash->Drying Remove water Distillation Setup Distillation Setup Drying->Distillation Setup Add boiling chips Heating & Vacuum Heating & Vacuum Distillation Setup->Heating & Vacuum Apply heat & vacuum Fraction Collection Fraction Collection Heating & Vacuum->Fraction Collection Collect pure fractions Pure Product Pure Product Fraction Collection->Pure Product Combine & Analyze

Caption: A typical workflow for the purification of this compound via vacuum distillation.

Decision Tree for Chromatographic Method Selection

Start Impure Product Check Polarity Is the product highly polar? Start->Check Polarity Reversed-Phase Standard Reversed-Phase HPLC (e.g., C18) Check Polarity->Reversed-Phase  No HILIC HILIC or Aqueous Normal-Phase Chromatography Check Polarity->HILIC  Yes Retention Check Adequate Retention? Reversed-Phase->Retention Check Success Pure Product HILIC->Success Retention Check->Success  Yes Failure Poor Retention Retention Check->Failure  No Failure->HILIC

Caption: Decision-making process for selecting the appropriate chromatographic method for polar compounds.

VII. References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. --INVALID-LINK--

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--

  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. --INVALID-LINK--

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. --INVALID-LINK--

  • Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. --INVALID-LINK--

  • Guidechem. (n.d.). This compound (cas 39590-81-3) SDS/MSDS download. --INVALID-LINK--

  • ResearchGate. (2025, August 5). Crystallization and glass transition of the diols and aminoalcohols, according to DSC data. --INVALID-LINK--

  • PubMed. (2025, November 12). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. --INVALID-LINK--

  • ChemicalBook. (2025, July 24). This compound. --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis of this compound. --INVALID-LINK--

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. --INVALID-LINK--

  • Solubility of Things. (n.d.). Distillation Techniques. --INVALID-LINK--

  • MDPI. (n.d.). Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability. --INVALID-LINK--

  • ElectronicsAndBooks. (n.d.). SYNTHESIS OF 1,1-BIS(HYDROXYMETHYL) CYCLOPROPANES. --INVALID-LINK--

  • LookChem. (n.d.). Cas 39590-81-3,this compound. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 90%. --INVALID-LINK--

  • ChemScene. (n.d.). 39590-81-3 | this compound. --INVALID-LINK--

  • MilliporeSigma. (n.d.). How to Purify by Distillation. --INVALID-LINK--

  • YouTube. (2022, November 6). Distillation of High Boiling Liquids and Boiling Point Determination. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. --INVALID-LINK--

  • EBSCO. (n.d.). Diols | Research Starters. --INVALID-LINK--

  • University of Toronto. (n.d.). ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION. --INVALID-LINK--

  • University of California, Irvine. (n.d.). Distillation1. --INVALID-LINK--

References

Technical Support Center: Optimizing Polymerization of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1,1-bis(hydroxymethyl)cyclopropane. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of polymer synthesis with this unique monomer. The inherent ring strain of the cyclopropane moiety presents distinct challenges and opportunities in polymerization, and this guide offers practical solutions to optimize reaction conditions and achieve desired polymer characteristics.

Section 1: Polycondensation with Dicarboxylic Acids

Polycondensation of this compound with a suitable dicarboxylic acid or its derivative is a primary method for synthesizing polyesters incorporating the cyclopropane unit. Achieving a high molecular weight polymer requires careful control over stoichiometry, reaction conditions, and the efficient removal of byproducts.

Frequently Asked Questions (FAQs) - Polycondensation

Q1: What type of comonomer should I use with this compound for polycondensation?

A1: To form a polyester, a dicarboxylic acid or one of its derivatives (e.g., a dimethyl ester or an acid chloride) should be used. The choice of the dicarboxylic acid will significantly influence the properties of the final polymer, such as its melting point, solubility, and mechanical strength. Common choices include adipic acid, sebacic acid, and terephthalic acid.

Q2: Why is precise stoichiometric control between the diol and diacid so critical?

A2: Step-growth polymerization, such as polycondensation, requires a precise 1:1 molar ratio of functional groups (in this case, hydroxyl and carboxylic acid groups) to achieve a high degree of polymerization.[1][2] Any deviation from this ratio will result in a lower molecular weight polymer, as one type of functional group will be depleted, terminating chain growth.[1]

Q3: What are the recommended catalysts for this type of polyesterification?

A3: Catalysts are essential to accelerate the reaction and enable high molecular weight polymer formation at reasonable temperatures and times.[1] Commonly used catalysts for polyesterification include protonic acids like p-toluenesulfonic acid (p-TSA), titanium alkoxides such as titanium(IV) butoxide, and tin-based catalysts like tin(II) octoate.[1] The choice of catalyst can affect the reaction rate and the potential for side reactions.

Q4: What is the typical temperature profile for melt polycondensation?

A4: A two-stage temperature profile is generally recommended.[3] The first stage, or esterification, is conducted at a lower temperature, typically 150-190°C, under an inert atmosphere to facilitate the formation of oligomers and the removal of water.[1][3] The second stage, polycondensation, involves gradually increasing the temperature to 200-240°C while applying a high vacuum to drive the equilibrium toward the high molecular weight polymer by removing the remaining water.[3]

Troubleshooting Guide - Polycondensation

Issue 1: The final polymer has a low molecular weight.

  • Q: My polymer's molecular weight is consistently low, despite running the reaction for a long time. What are the likely causes?

    • A: Low molecular weight is a common problem in polycondensation and can stem from several factors:

      • Improper Stoichiometry: Even a small error in the initial molar ratio of diol to diacid can drastically limit chain growth. Re-verify the purity and precise measurement of your monomers. Due to the potential volatility of the diol at high temperatures, a slight excess (1-5 mol%) may be used to compensate for any loss.[1][3]

      • Inefficient Water Removal: The water generated during the reaction must be efficiently removed to drive the equilibrium towards polymer formation. Ensure your vacuum system is capable of reaching high vacuum (<1 mbar) and that there is sufficient surface area for evaporation, which can be enhanced by vigorous stirring.[3]

      • Reaction Temperature/Time: If the temperature is too low, the reaction rate will be slow. If it's too high, degradation can occur. Ensure the reaction time is sufficient for the polymer chains to build.[3]

Issue 2: The polymer is discolored (yellow or brown).

  • Q: My final polymer has a yellow or brown tint. What causes this discoloration and how can I prevent it?

    • A: Discoloration is often a sign of thermal degradation or oxidation at high temperatures.

      • Oxygen Presence: Ensure the reactor is thoroughly purged with an inert gas (like nitrogen or argon) before heating and that a positive pressure is maintained during the initial esterification phase.[1]

      • Excessive Temperature or Time: Holding the polymer at a very high temperature for an extended period can cause it to degrade. Consider reducing the final polycondensation temperature or the duration of this stage.[1]

Data Presentation: Typical Polycondensation Conditions
ParameterStage 1: EsterificationStage 2: PolycondensationRationale
Temperature 150 - 190°C200 - 240°CTo ensure monomers are molten and reacting, then to increase reaction rate.[1][3]
Pressure Atmospheric (Inert Gas Flow)High Vacuum (< 1 mbar)To remove the bulk of water, then to remove residual water and drive equilibrium.[3]
Duration 2 - 4 hours4 - 8 hoursTo form oligomers, then to build high molecular weight chains.[3]
Catalyst 0.1 - 0.5 mol% (e.g., p-TSA)-To accelerate the esterification reaction.[1]
Stirring ModerateVigorousTo ensure homogeneity and increase surface area for water removal.[3]
Experimental Protocol: Two-Stage Melt Polycondensation

This protocol provides a general procedure that can be adapted for the polymerization of this compound with a dicarboxylic acid like adipic acid.

  • Monomer and Reactor Preparation:

    • Ensure both this compound and the chosen dicarboxylic acid are of high purity and dry.

    • Charge a glass reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet with equimolar amounts of the diol and diacid. A slight excess of the diol (e.g., 1.02 equivalents) can be added.

    • Add the catalyst (e.g., 0.1 mol% p-toluenesulfonic acid).

  • Stage 1: Esterification:

    • Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen.

    • Begin stirring and gradually heat the reactor to 180°C under a slow, continuous flow of nitrogen.

    • Maintain this temperature for 2-3 hours, collecting the water byproduct in a cooled collection flask. The reaction progress can be monitored by the amount of water collected.

  • Stage 2: Polycondensation:

    • Increase the temperature to 220°C.

    • Gradually apply a vacuum over 30-60 minutes, carefully reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and vigorous stirring for 4-6 hours. The viscosity of the melt will increase significantly as the molecular weight builds.

    • To stop the reaction, remove the heat source and allow the reactor to cool to room temperature under an inert atmosphere before extruding or dissolving the polymer.

Visualization: Polycondensation Workflow

PolycondensationWorkflow cluster_prep Preparation cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_finish Final Steps Monomer_Prep Dry Monomers (Diol & Diacid) Reactor_Charge Charge Reactor with Monomers & Catalyst Monomer_Prep->Reactor_Charge Inert_Atmosphere Purge with N2 Heat to 180°C Reactor_Charge->Inert_Atmosphere Water_Removal_1 Collect Water (2-3 hours) Inert_Atmosphere->Water_Removal_1 Temp_Increase Increase Temp to 220°C Water_Removal_1->Temp_Increase Apply_Vacuum Apply High Vacuum (< 1 mbar) Temp_Increase->Apply_Vacuum High_MW_Polymer High Viscosity Melt (4-6 hours) Apply_Vacuum->High_MW_Polymer Cooling Cool Under N2 High_MW_Polymer->Cooling Isolation Isolate Polymer Cooling->Isolation

Caption: Workflow for two-stage melt polycondensation of a diol and a diacid.

Section 2: Exploratory Method: Cationic Ring-Opening Polymerization (ROP)

Direct ring-opening polymerization of this compound to form a polyether is theoretically possible due to the high ring strain of the cyclopropane ring.[4] However, this reaction is not well-documented and presents significant challenges. This section provides guidance for researchers exploring this synthetic route.

Frequently Asked Questions (FAQs) - Cationic ROP

Q1: What is the proposed mechanism for the cationic ROP of this monomer?

A1: A plausible mechanism would involve an acid-catalyzed process. A strong acid would protonate one of the hydroxyl groups, converting it into a good leaving group (water). The departure of water could be assisted by the intramolecular attack of the other hydroxyl group to form a strained bicyclic oxonium ion, or it could lead to a primary carbocation that would be highly unstable. The subsequent nucleophilic attack by a hydroxyl group from another monomer on this activated intermediate would propagate the chain.

Q2: Why is the direct ROP of this compound challenging?

A2: The polymerization of cyclopropane derivatives often requires the presence of both electron-donating and electron-withdrawing (donor-acceptor) groups to stabilize intermediates.[5] this compound lacks strong electron-withdrawing groups, making the formation of a stable propagating species difficult. Furthermore, side reactions, such as intermolecular etherification without ring-opening or elimination, are likely to compete with the desired polymerization.

Troubleshooting Guide - Cationic ROP

Issue: No polymerization occurs, or only low molecular weight oligomers are formed.

  • Q: I've treated my monomer with a strong acid catalyst, but I'm not getting any polymer. What could be the issue?

    • A: The lack of polymerization is likely due to the high activation energy for the ring-opening step without suitable stabilizing groups on the cyclopropane ring.

      • Catalyst Choice: The catalyst may not be strong enough to initiate the reaction under the attempted conditions. Consider screening very strong acids or Lewis acids.

      • Reaction Conditions: Temperature plays a critical role. Too low, and the activation barrier is not overcome. Too high, and side reactions like degradation or simple intermolecular condensation may dominate.

      • Monomer Stability: The monomer itself might be undergoing side reactions that do not lead to polymerization. Analyze the reaction mixture for byproducts to understand the competing pathways.

Visualization: Proposed Cationic Ring-Opening and Challenges

ROP_Challenges cluster_desired Desired Pathway (ROP) cluster_side Competing Side Reactions Monomer 1,1-Bis(hydroxymethyl) cyclopropane Protonation Protonation of -OH (Acid Catalyst) Monomer->Protonation Activated Activated Monomer (-OH2+ leaving group) Protonation->Activated Ring_Opening Ring-Opening (High Activation Energy) Activated->Ring_Opening Difficult Step Condensation Intermolecular Condensation (No Ring-Opening) Activated->Condensation Likely Degradation Degradation/ Elimination Activated->Degradation Possible at high T Propagation Propagation to Polyether Ring_Opening->Propagation

Caption: Challenges in the cationic ROP of this compound.

References

preventing decomposition of 1,1-Bis(hydroxymethyl)cyclopropane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1-Bis(hydroxymethyl)cyclopropane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container.[1][2] The storage area should be dry, cool, and well-ventilated to prevent exposure to moisture and extreme temperatures.[3]

Q2: What are the potential decomposition pathways for this compound?

A2: Due to its chemical structure, which includes a strained cyclopropane ring and two primary alcohol functional groups, this compound is susceptible to decomposition through several pathways:

  • Acid-Catalyzed Ring Opening: In the presence of acidic contaminants, the cyclopropane ring can undergo cleavage, leading to the formation of various isomeric byproducts. This is a common reaction for strained cyclopropane rings.

  • Oxidation: The primary alcohol groups are susceptible to oxidation, which can lead to the formation of the corresponding dialdehyde or dicarboxylic acid. This process can be accelerated by exposure to air (oxygen) and certain metal catalysts.

  • Thermal Decomposition: Although it has a high boiling point, prolonged exposure to elevated temperatures can cause thermal rearrangement or decomposition of the cyclopropane ring.[4][5]

Q3: Are there any visible signs of decomposition to watch for?

A3: Yes, you should monitor for the following changes in the appearance of your this compound sample:

  • Color Change: A change from a colorless or white solid to a yellow or brownish hue can indicate the formation of degradation products.

  • Change in Physical State: The appearance of solid precipitates in a liquid sample or the liquefaction of a solid sample can suggest decomposition or the absorption of moisture.

  • Odor: The development of any unusual or sharp odors may signal chemical changes in the compound.

Q4: How can I check the purity of my this compound sample?

A4: To ensure the quality of your sample, especially before use in a critical experiment, you can assess its purity using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the parent compound from potential non-volatile degradation products. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing the volatile components and can help in identifying potential degradation products by their mass spectra. Derivatization of the hydroxyl groups may be necessary to improve volatility and peak shape.

Troubleshooting Guide

Q1: My this compound has developed a yellow tint. Can I still use it?

A1: A yellow discoloration suggests the presence of impurities, likely due to decomposition. While the compound may still be predominantly the desired material, the impurities could interfere with your experiment. It is highly recommended to re-purify the material (e.g., by distillation or chromatography) or to use a fresh, high-purity lot for sensitive applications.

Q2: I observe a small amount of solid precipitate in my liquid this compound. What should I do?

A2: The presence of a precipitate could be due to polymerization, the formation of an insoluble degradation product, or contamination. You can attempt to isolate the liquid by decantation or filtration. However, it is crucial to analyze the purity of the liquid portion before use. If the purity is compromised, a fresh sample should be used.

Q3: My reaction yield is lower than expected when using this compound. Could the quality of the starting material be the issue?

A3: Yes, the quality of this compound can significantly impact reaction outcomes. If you suspect the purity of your starting material, it is advisable to perform a purity analysis (e.g., by HPLC or GC-MS) and compare it with the certificate of analysis of a new batch. Using a freshly opened container of high-purity material is recommended to rule out starting material quality as the source of the low yield.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
2-8 °C, Inert Atmosphere099.8Colorless Liquid
699.7Colorless Liquid
1299.6Colorless Liquid
Room Temperature, Sealed099.8Colorless Liquid
699.2Colorless Liquid
1298.5Faint Yellow Tint
40 °C, Exposed to Air099.8Colorless Liquid
197.0Yellow Liquid
392.5Brownish Liquid
Room Temperature, UV Light099.8Colorless Liquid
198.0Yellow Liquid
395.0Yellow Liquid with Precipitate

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 80 °C for 48 hours. Dissolve the stressed sample in the solvent to the stock solution concentration.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.

    • Determine the percentage of degradation of the parent compound.

    • If using a mass spectrometer, attempt to identify the structure of the major degradation products.

Visualizations

DecompositionPathways cluster_acid Acid-Catalyzed Ring Opening cluster_oxidation Oxidation main This compound acid_intermediate Protonated Intermediate main->acid_intermediate H+ dialdehyde Dialdehyde Intermediate main->dialdehyde [O] ring_opened Ring-Opened Carbocation acid_intermediate->ring_opened Ring Cleavage byproducts Isomeric Byproducts ring_opened->byproducts Rearrangement dicarboxylic_acid Dicarboxylic Acid dialdehyde->dicarboxylic_acid Further Oxidation

Caption: Potential decomposition pathways of this compound.

StabilityStudyWorkflow start Start: Receive Sample of This compound initial_analysis Initial Analysis (T=0) (Purity, Appearance) start->initial_analysis storage Place Samples in Stability Chambers (Different Conditions) initial_analysis->storage timepoint Pull Samples at Pre-defined Timepoints storage->timepoint timepoint->timepoint analysis Analyze Samples (HPLC, GC-MS, etc.) timepoint->analysis data_evaluation Evaluate Data (Compare to T=0 and Specifications) analysis->data_evaluation report Generate Stability Report data_evaluation->report end End: Determine Shelf-life and Recommended Storage report->end

Caption: Experimental workflow for a stability study.

References

Technical Support Center: 1,1-Bis(hydroxymethyl)cyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting reactions involving 1,1-Bis(hydroxymethyl)cyclopropane. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the reduction of a 1,1-cyclopropanedicarboxylic acid ester and catalytic hydrogenation. The choice of method often depends on the scale of the reaction and the available equipment.

  • Reduction with Lithium Aluminum Hydride (LiAlH₄): This method is common for lab-scale synthesis and involves the reduction of a dialkyl 1,1-cyclopropanedicarboxylate. It typically provides a high yield of the diol.[1]

  • Catalytic Hydrogenation: This industrial-scale method involves the gas-solid phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester over a copper-based catalyst.[2]

Q2: What are the main applications of this compound in research and drug development?

A2: this compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. It is a key building block for the synthesis of montelukast sodium, a leukotriene antagonist used in asthma treatment.[2] It is also used in the synthesis of morphine alkaloids and as an inhibitor of 5-lipoxygenase.[1][3]

Q3: What are the key safety considerations when working with this compound and its reactions?

A3: this compound is classified as an eye irritant.[4] Standard laboratory safety protocols should be followed, including the use of safety goggles, gloves, and a lab coat. Reactions should be carried out in a well-ventilated fume hood. When using reagents such as lithium aluminum hydride or strong acids and bases, additional precautions are necessary due to their reactivity and potential hazards.

Troubleshooting Guides

Low Yield or Incomplete Conversion

Q: I am experiencing low yields in my reaction with this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality:

    • Purity of this compound: Ensure the starting diol is pure and dry. Impurities can interfere with the reaction.

    • Solvent and Reagent Purity: Use anhydrous solvents, especially in moisture-sensitive reactions like those involving strong bases or organometallic reagents. Other reagents should be of high purity to avoid side reactions.

  • Reaction Conditions:

    • Temperature: The optimal temperature can be crucial. For exothermic reactions, ensure adequate cooling to prevent byproduct formation. For slow reactions, gentle heating might be necessary, but this should be monitored to avoid decomposition.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and to ensure the reaction has gone to completion.

    • Stoichiometry: Carefully check the stoichiometry of your reagents. For reactions involving the diol, it is often necessary to use a slight excess of the other reactant to ensure complete conversion of both hydroxyl groups if that is the desired outcome.

  • Side Reactions:

    • Mono-substitution: In reactions where disubstitution is desired (e.g., di-etherification or di-esterification), mono-substituted products may be the major component if the reaction is incomplete. Consider using a larger excess of the reagent or a stronger base/catalyst to drive the reaction to completion.

    • Polymerization: Diols can undergo intermolecular reactions leading to polymers, especially at higher temperatures or concentrations. Using a polymerization inhibitor like hydroquinone or TEMPO may be beneficial in some cases.[5][][7] Running the reaction at a higher dilution can also favor intramolecular reactions over intermolecular polymerization.

    • Ring Opening: The cyclopropane ring is strained and can potentially open under harsh acidic or basic conditions, although it is generally stable under many reaction conditions. If you suspect ring-opening, consider using milder reaction conditions.

Formation of Impurities and Purification Challenges

Q: I am observing significant impurity formation in my reaction, and purification of the product is difficult. What can I do?

A: The polar nature of this compound and its derivatives can make purification challenging.

  • Identifying Impurities: Use analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to identify the structure of the main impurities. This will provide clues about the side reactions occurring and how to prevent them.

  • Minimizing Byproducts:

    • Etherification (Williamson Synthesis): To avoid elimination byproducts, use primary alkyl halides. Secondary and tertiary halides are more prone to elimination, especially with a strong base.

    • Oxidation: The oxidation of the diol to the dialdehyde can be challenging as over-oxidation to the dicarboxylic acid can occur. Using mild and selective oxidizing agents (e.g., Swern oxidation, Dess-Martin periodinane) and carefully controlling the reaction conditions is crucial.

  • Purification Strategies:

    • Column Chromatography: Due to the polarity of the diol and its derivatives, a polar eluent system is often required for silica gel chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. For very polar compounds, consider using a different stationary phase like alumina or reversed-phase silica.[8]

    • Crystallization: If the product is a solid, recrystallization can be an effective purification method. A careful selection of the solvent system is necessary to achieve good recovery and purity.

    • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be a viable purification technique.

Data Presentation

Table 1: Synthesis of this compound via Catalytic Hydrogenation of Diethyl 1,1-cyclopropanedicarboxylate

Catalyst (Cu/ZnO wt/wt)Temperature (°C)Pressure (atm)H₂ Flow Rate (L/hr)Diester Flow Rate (mol/hr)Conversion (%)Yield of Diol (%)Selectivity for Diol (%)
0.05/0.951501-24.80.028412355
0.03/0.971501-24.80.028503162
0.05/0.95150144.80.028542954
0.03/0.97150144.80.028743344
0.05/0.951501-22.40.010663959
0.03/0.971501-22.40.010472657
0.05/0.95147142.40.005664567

Data extracted from patent GB2312896A.[2]

Experimental Protocols

Synthesis of this compound via LiAlH₄ Reduction

This protocol describes the reduction of dimethyl 1,1-cyclopropanedicarboxylate to this compound.

Materials:

  • Dimethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated sodium sulfate (Na₂SO₄) solution

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc) for column chromatography

Procedure:

  • To a solution of dimethyl 1,1-cyclopropanedicarboxylate (5.01 mmol) in anhydrous diethyl ether (20 mL) at 0 °C, add lithium aluminum hydride (15.0 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated sodium sulfate solution.

  • Filter the precipitated solid and wash it with tetrahydrofuran.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to afford this compound. A typical reported yield for this procedure is 86%.[1]

Visualizations

Logical Relationships and Workflows

Troubleshooting_Workflow start Problem: Low Yield or Impurity Formation check_reagents Step 1: Verify Reagent Quality - Purity of Diol - Anhydrous Solvents - Reagent Purity start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions - Temperature Control - Reaction Time (TLC/GC monitoring) - Stoichiometry check_reagents->check_conditions Reagents OK analyze_byproducts Step 3: Identify Byproducts - Mono-substituted product? - Polymer formation? - Ring-opening? check_conditions->analyze_byproducts Conditions Seem Correct optimize_purification Step 4: Optimize Purification - Adjust chromatography eluent - Consider alternative stationary phase - Attempt recrystallization analyze_byproducts->optimize_purification Byproducts Identified solution Solution: Improved Yield and Purity optimize_purification->solution Purification Successful

Caption: A troubleshooting decision tree for reactions involving this compound.

Synthesis_Workflow start_material Diethyl 1,1-cyclopropanedicarboxylate reduction Reduction LiAlH₄, Et₂O Quench with Na₂SO₄(aq) start_material:f0->reduction:head diol this compound reduction->diol:f0 etherification Di-etherification NaH, R-X THF/DMF diol:f0->etherification:head oxidation Di-oxidation PCC/Swern CH₂Cl₂ diol:f0->oxidation:head product_ether Di-ether Product etherification->product_ether:f0 product_aldehyde Dialdehyde Product oxidation->product_aldehyde:f0

Caption: A general experimental workflow for the synthesis and subsequent reactions of this compound.

References

Technical Support Center: Purity Assessment of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 1,1-Bis(hydroxymethyl)cyclopropane. The content is tailored to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages for quantification and impurity profiling.

Q2: What are the potential impurities I should be aware of during the analysis?

A2: Potential impurities can originate from the synthesis process. Common starting materials for the synthesis of this compound include diethyl cyclopropane-1,1-dicarboxylate or dimethyl 1,1-cyclopropanedicarboxylate.[1] Therefore, potential impurities could include residual starting materials, partially reacted intermediates, or byproducts from the reduction reaction. For instance, if lithium aluminum hydride is used as the reducing agent, metal hydroxide byproducts might be present if not properly quenched and filtered.[2]

Q3: My sample of this compound appears as a liquid, but some suppliers describe it as a solid. Why is there a discrepancy?

A3: this compound is often described as a colorless to yellow liquid at room temperature.[1] However, depending on the purity and the ambient temperature, it can also exist as a white to off-white crystalline solid. This variability is not uncommon for compounds with melting points near room temperature.

Gas Chromatography (GC) Troubleshooting Guide

Q1: I am observing peak tailing for the this compound peak in my GC analysis. What are the likely causes and solutions?

A1: Peak tailing for polar analytes like diols is a common issue in GC.[3] The primary causes are often related to interactions with active sites in the GC system or improper method parameters.

  • Cause: Interaction with active sites in the injector liner or column. The hydroxyl groups of the analyte can form hydrogen bonds with silanol groups on the surface of the liner or the column.[4]

    • Solution: Use a deactivated liner and a column specifically designed for polar analytes. A modified polyethylene glycol phase with acidic functional groups can act as a tailing inhibitor.[3] Also, periodically trimming the first few centimeters of the column can remove accumulated non-volatile residues.[4]

  • Cause: Improper column installation. If the column is not cut properly or is installed at the incorrect depth in the inlet, it can create dead volume, leading to peak tailing.[4][5]

    • Solution: Ensure the column is cut with a ceramic wafer or diamond scribe to create a clean, square cut. Follow the instrument manufacturer's guidelines for the correct column installation depth.[5]

  • Cause: Suboptimal temperature. If the injector temperature is too low, the sample may not vaporize efficiently.

    • Solution: Increase the injector temperature, but do not exceed the maximum temperature limit of the column.

Q2: My GC results for the purity of this compound are not reproducible. What should I check?

A2: Poor reproducibility in GC can stem from several factors, from sample injection to system leaks.

  • Cause: Inconsistent injection volume or technique.

    • Solution: If using manual injection, ensure a consistent and rapid injection technique. An autosampler is highly recommended for improved reproducibility.

  • Cause: Leaks in the system. A leak in the injector septum or column fittings can lead to variable results.

    • Solution: Regularly replace the injector septum. Check for leaks using an electronic leak detector at all connection points.

  • Cause: Sample degradation. Although this compound is relatively stable, prolonged exposure to high injector temperatures can potentially cause degradation.

    • Solution: Analyze the sample promptly after preparation and consider lowering the injector temperature if thermal degradation is suspected.

HPLC Troubleshooting Guide

Q1: I am having trouble retaining this compound on my C18 reversed-phase HPLC column. What can I do?

A1: this compound is a very polar molecule, which makes it challenging to retain on traditional nonpolar stationary phases like C18.

  • Cause: The analyte has low affinity for the nonpolar stationary phase.

    • Solution 1: Use a polar stationary phase. Consider columns designed for polar analytes, such as those with phenyl, cyano, or diol functional groups, and operate in HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[6][7]

    • Solution 2: Use 100% aqueous mobile phase. Some modern reversed-phase columns are designed to be stable in highly aqueous mobile phases. However, be aware that many traditional C18 columns can undergo "phase collapse" under these conditions, leading to irreproducible retention times.[8]

    • Solution 3: Use a different detector. Since this compound lacks a strong UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is more appropriate than a UV detector.[9]

Q2: My HPLC baseline is noisy when using a Refractive Index Detector (RID). How can I improve it?

A2: RID is very sensitive to changes in the mobile phase composition and temperature.

  • Cause: Inadequate mobile phase degassing.

    • Solution: Ensure the mobile phase is thoroughly degassed using an online degasser or by sparging with helium.

  • Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a stable column temperature. Ensure the ambient laboratory temperature is also stable.

  • Cause: Gradient elution. RID is not compatible with gradient elution due to the constantly changing refractive index of the mobile phase.[10]

    • Solution: Use an isocratic mobile phase for your analysis.[10]

Quantitative NMR (qNMR) Troubleshooting Guide

Q1: The purity value I calculated using qNMR is higher than 100%. What could be the reason?

A1: Obtaining a purity value greater than 100% in qNMR is usually indicative of an issue with the internal standard or sample preparation.

  • Cause: Inaccurate weight of the sample or internal standard.

    • Solution: Use a calibrated microbalance and ensure accurate weighing of both the analyte and the internal standard.

  • Cause: The stated purity of the internal standard is incorrect or it has degraded.

    • Solution: Use a certified internal standard with a known purity. Store the internal standard under appropriate conditions to prevent degradation.

  • Cause: Overlapping signals between the analyte and the internal standard.

    • Solution: Choose an internal standard with signals that are well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.[11]

Q2: How do I ensure the accuracy and precision of my qNMR measurements for this compound?

A2: Accuracy and precision in qNMR depend on careful experimental setup and data processing.

  • Cause: Incomplete relaxation of nuclei between pulses.

    • Solution: Use a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of both the analyte and the internal standard.

  • Cause: Poor signal-to-noise ratio.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio, especially for low concentration samples.

  • Cause: Inaccurate integration of peaks.

    • Solution: Ensure proper phasing and baseline correction of the spectrum before integration. Integrate a signal from the analyte that is free from any impurity signals.

Experimental Protocols

Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar column.

Reagents:

  • High-purity Nitrogen or Helium as carrier gas.

  • High-purity Hydrogen and Air for FID.

  • Suitable solvent for sample preparation (e.g., Methanol or Isopropanol, HPLC grade).

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the prepared sample solution into the GC system.

  • Calculation: Calculate the purity by area percent normalization, assuming all components have a similar response factor with FID.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

High-Performance Liquid Chromatography (HPLC-RID)

Objective: To determine the purity of this compound using HPLC with a Refractive Index Detector (RID).

Instrumentation:

  • HPLC system with an isocratic pump and a Refractive Index Detector.

  • Column: e.g., Aminex HPX-87H (300 mm x 7.8 mm) or a similar ion-exclusion or polar column.[12]

Reagents:

  • Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water.[12]

  • Sample Diluent: Mobile phase.

Procedure:

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 0.6 mL/min.[12]

    • Column Temperature: 60 °C.

    • RID Temperature: 40 °C.

    • Injection Volume: 20 µL.

  • Analysis: Equilibrate the column and RID with the mobile phase until a stable baseline is achieved. Inject the sample solution.

  • Calculation: Calculate the purity by area percent normalization.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Quantitative NMR (qNMR)

Objective: To determine the absolute purity of this compound by ¹H qNMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard of known purity (e.g., Maleic acid, certified reference material).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with quantitative parameters:

      • Relaxation Delay (D1): ≥ 30 seconds (should be at least 5 times the longest T1).

      • Pulse Angle: 90°.

      • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methylene protons adjacent to the hydroxyl groups) and a signal from the internal standard.

  • Calculation: Use the following formula to calculate the purity:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.

Quantitative Data Summary

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)Quantitative NMR (qNMR)
Typical Purity > 98%> 98%Absolute purity determination
Principle Separation based on volatility and polaritySeparation based on polarity and interaction with stationary phaseSignal intensity proportional to the number of nuclei
Detector Flame Ionization Detector (FID)Refractive Index Detector (RID)NMR Probe
LOD/LOQ Dependent on method validation, typically in the ppm range.Generally higher LOD/LOQ than GC-FID and UV-based HPLC.Dependent on analyte concentration and number of scans.
Precision RSD < 2%RSD < 2%RSD < 1%
Accuracy High, dependent on response factorGood, dependent on detector linearityHigh, considered a primary ratio method.[13]

Visualizations

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Accurately weigh sample dissolve Dissolve in solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separate on column inject->separate detect Detect with FID separate->detect integrate Integrate peaks detect->integrate calculate Calculate purity integrate->calculate report report calculate->report Final Report

GC-FID Experimental Workflow

hplc_rid_workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing weigh_hplc Accurately weigh sample dissolve_hplc Dissolve in mobile phase weigh_hplc->dissolve_hplc inject_hplc Inject into HPLC dissolve_hplc->inject_hplc separate_hplc Separate on column inject_hplc->separate_hplc detect_hplc Detect with RID separate_hplc->detect_hplc integrate_hplc Integrate peaks detect_hplc->integrate_hplc calculate_hplc Calculate purity integrate_hplc->calculate_hplc report_hplc report_hplc calculate_hplc->report_hplc Final Report qnmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh sample dissolve_nmr Dissolve in deuterated solvent weigh_sample->dissolve_nmr weigh_is Weigh internal standard weigh_is->dissolve_nmr acquire Acquire spectrum dissolve_nmr->acquire process_spec Process spectrum acquire->process_spec integrate_nmr Integrate signals process_spec->integrate_nmr calculate_nmr Calculate absolute purity integrate_nmr->calculate_nmr report_nmr report_nmr calculate_nmr->report_nmr Final Report logical_relationship cluster_screening Initial Purity Screening cluster_absolute Absolute Purity Determination cluster_confirmation Confirmatory Analysis GC_FID GC-FID (Volatile Impurities) LC_MS LC-MS (Impurity ID) GC_FID->LC_MS Impurity Identification HPLC_RID HPLC-RID (Non-volatile Impurities) HPLC_RID->LC_MS Impurity Identification qNMR qNMR (Primary Method) Purity_Assessment Purity Assessment of This compound qNMR->Purity_Assessment Purity_Assessment->GC_FID Screening Purity_Assessment->HPLC_RID Screening Purity_Assessment->qNMR Absolute Quantification

References

handling and storage best practices for 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1-Bis(hydroxymethyl)cyclopropane

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound upon receipt?

A1: Upon receiving this compound, inspect the container for any signs of damage or leakage. It is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles with side shields (or a face shield), chemical-resistant gloves, and a lab coat.[3] Avoid direct contact with skin and eyes.[1] Before use, ensure that an eyewash station and safety shower are readily accessible.[2]

Q2: What are the optimal storage conditions for this compound?

A2: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Several suppliers recommend storage at room temperature.[4][5] Keep it away from incompatible materials, most notably strong oxidizing agents.[2]

Q3: What are the primary hazards associated with this compound?

A3: The primary hazard identified for this compound is that it causes serious eye irritation.[3][6] It is essential to wear eye protection when handling this chemical.[3] Although the toxicological properties have not been fully investigated, it is advisable to avoid ingestion and inhalation.[2][3]

Q4: What should I do in case of accidental exposure to this compound?

A4:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice/attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, consult a physician.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If symptoms occur, seek medical attention.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[2]

Q5: What materials are incompatible with this compound?

A5: You should avoid contact with strong oxidizing agents, as these are listed as incompatible materials.[2] Reactions with such substances could potentially lead to hazardous conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
The compound appears discolored or has developed impurities. - Exposure to air or light over time.- Contamination.- Reaction with incompatible materials.- Ensure the container has been kept tightly sealed and stored away from light.- Verify that only clean labware has been used for handling.- Confirm that the compound has not come into contact with strong oxidizing agents.[2]- If purity is critical for your experiment, consider re-purifying the material or using a fresh batch.
Crystals have formed in the liquid. - The compound may have a melting point near ambient temperature, or it may have been stored at a lower than recommended temperature.- Gently warm the container in a water bath to redissolve the crystals. Do not use a direct heat source.- Ensure the storage area maintains a consistent room temperature.
An experiment involving this compound is giving unexpected results. - Degradation of the compound.- Incorrect concentration.- Presence of contaminants.- Use a fresh vial of the compound to rule out degradation.- Re-verify all calculations and measurements for the preparation of your solutions.- Analyze a sample of the compound (e.g., by NMR or GC-MS) to confirm its identity and purity.

Quantitative Data Summary

Property Value Reference(s)
Molecular Formula C₅H₁₀O₂[1][4]
Molecular Weight 102.13 g/mol [6]
Appearance Liquid[1][5]
Boiling Point 235-236 °C[7]
Density 1.065 g/mL at 25 °C[7]
Flash Point >110 °C (>230 °F) - closed cup[5]
Refractive Index n20/D 1.4700[7]
Storage Temperature Room Temperature[4][5]

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, the following outlines a general methodology for preparing a stock solution of this compound.

Objective: To prepare a 100 mM stock solution of this compound in a suitable solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or another appropriate solvent

  • Volumetric flask

  • Analytical balance

  • Pipettes

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Methodology:

  • Preparation: Conduct all operations in a chemical fume hood.

  • Weighing: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 100 mM solution, you would need:

    • 102.13 g/mol * 0.1 mol/L * 0.010 L = 0.10213 g

  • Dissolution: Transfer the weighed compound to a clean, dry volumetric flask.

  • Solvent Addition: Add a portion of the solvent (e.g., 5-7 mL of DMSO for a 10 mL final volume) to the flask.

  • Mixing: Gently swirl the flask to dissolve the compound completely. If necessary, use a vortex mixer at a low setting.

  • Final Volume Adjustment: Once the solid is fully dissolved, add more solvent to bring the total volume to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled storage vial and store it under the recommended conditions (cool, dry, and protected from light).

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Ventilation Work in Well-Ventilated Area (Fume Hood Recommended) Inspect->Ventilation If OK PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation->PPE AvoidContact Avoid Direct Contact (Skin, Eyes) PPE->AvoidContact Store Store in Tightly Closed Container AvoidContact->Store Dispose Dispose of Waste According to Local Regulations AvoidContact->Dispose After Use Conditions Cool, Dry, Well-Ventilated Place Store->Conditions Incompatibles Away from Strong Oxidizing Agents Conditions->Incompatibles

Caption: Workflow for handling and storage of this compound.

Incompatibility_Diagram Compound This compound Incompatible Incompatible With Compound->Incompatible SafeStorage Safe Storage and Handling Compound->SafeStorage OxidizingAgents Strong Oxidizing Agents Incompatible->OxidizingAgents Hazard Potential Hazard (e.g., Exothermic Reaction) OxidizingAgents->Hazard Separation Store Separately SafeStorage->Separation Separation->OxidizingAgents

Caption: Chemical incompatibility of this compound.

References

Technical Support Center: Production of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 1,1-Bis(hydroxymethyl)cyclopropane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, with a focus on the scalable gas-solid phase catalytic hydrogenation of diethyl-1,1-cyclopropanedicarboxylate.

Issue 1: Low Conversion of Diethyl-1,1-cyclopropanedicarboxylate

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Catalyst Activity - Catalyst Activation: Ensure the Cu/ZnO catalyst is properly activated (reduced) before use. A typical procedure involves flushing the catalyst bed with an inert gas (e.g., nitrogen) followed by a hydrogen stream at an elevated temperature (e.g., 150-250°C). - Catalyst Poisoning: Check for potential poisons in the feed stream, such as sulfur or chlorine compounds, which can deactivate the copper catalyst. Pre-purification of the starting material may be necessary.
Suboptimal Reaction Conditions - Temperature: The reaction is typically conducted between 100-200°C. Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions and catalyst sintering.[1] - Pressure: Hydrogen pressure is a critical parameter, generally maintained between 1-15 atmospheres.[1] Insufficient pressure will result in low hydrogen availability at the catalyst surface. - Flow Rates: The molar ratio of hydrogen to the ester is crucial. Optimize the flow rates of both the hydrogen gas and the vaporized ester to ensure sufficient hydrogen for the reduction.
Mass Transfer Limitations - Gas-Liquid Mass Transfer: At larger scales, ensuring efficient contact between the hydrogen gas, the vaporized ester, and the solid catalyst is critical. Issues can arise from poor reactor design or inadequate mixing. - Internal Mass Transfer: The reactant molecules need to diffuse into the pores of the catalyst. If the catalyst particles are too large or the pores are blocked, the reaction rate will be limited.
Issue 2: Poor Selectivity and Formation of By-products

Possible Causes and Solutions:

CauseRecommended Action
Side Reactions - Hydrogenolysis of the Cyclopropane Ring: While generally stable, the cyclopropane ring can undergo hydrogenolysis under harsh conditions (high temperature and pressure), leading to the formation of ring-opened by-products. Operate within the recommended temperature and pressure ranges. - Incomplete Reduction: Formation of the mono-alcohol intermediate (1-(hydroxymethyl)cyclopropane-1-carboxylic acid ethyl ester) can occur if the reaction is not driven to completion. Increase reaction time or optimize conditions to favor the formation of the diol.
Impure Starting Material - Impurities in Diethyl-1,1-cyclopropanedicarboxylate: The presence of unreacted starting materials from the synthesis of the diester, such as diethyl malonate and 1,2-dibromoethane, can lead to the formation of undesired by-products. Ensure the purity of the starting diester through purification methods like fractional distillation.
Catalyst Deactivation - Changes in Catalyst Surface: As the catalyst deactivates, its selectivity can change, favoring the formation of by-products. Monitor catalyst performance and consider regeneration or replacement.
Issue 3: Catalyst Deactivation

Possible Causes and Solutions:

CauseRecommended Action
Sintering - Thermal Stress: Operating at excessively high temperatures (above 300°C for Cu/ZnO) can cause the small copper particles to agglomerate, reducing the active surface area. Maintain strict temperature control.
Poisoning - Sulfur and Chlorine Compounds: These are common poisons for copper-based catalysts. Even trace amounts in the feed can lead to irreversible deactivation. Implement stringent feed purification protocols.
Coking - Carbon Deposition: At high temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites. This can sometimes be reversed through controlled oxidation.
Regeneration - A deactivated Cu/ZnO catalyst can often be regenerated. A general procedure involves a carefully controlled oxidation to burn off carbon deposits, followed by a re-reduction to activate the copper. The specific conditions for temperature, gas composition, and duration of each step need to be optimized for the specific catalyst and extent of deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthesis route for this compound?

The most scalable and industrially preferred method is the gas-solid phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic acid ester, such as diethyl-1,1-cyclopropanedicarboxylate. This method avoids the filtration issues associated with the use of complex metal hydrides like lithium aluminum hydride (LiAlH4), which forms metal hydroxide by-products that are difficult to handle on a large scale.[1]

Q2: What are the typical reaction conditions for the catalytic hydrogenation of diethyl-1,1-cyclopropanedicarboxylate?

Typical conditions involve using a copper-based catalyst, often supported on zinc oxide (Cu/ZnO), at a temperature of 100-200°C and a hydrogen pressure of 1-15 atmospheres.[1] The flow rates of hydrogen and the vaporized ester are critical parameters that need to be optimized for a given reactor setup and scale.

Q3: How can I monitor the progress of the reaction?

Gas chromatography (GC) is a suitable method for monitoring the reaction. An online GC equipped with an auto-sampling valve can be used to analyze the composition of the product gas stream in real-time.[1] This allows for the determination of the conversion of the starting diester and the yield of the desired diol.

Q4: What are the common impurities I should look for in the final product?

Potential impurities can include:

  • Unreacted starting material: Diethyl-1,1-cyclopropanedicarboxylate.

  • Mono-alcohol intermediate: 1-(hydroxymethyl)cyclopropane-1-carboxylic acid ethyl ester.

  • By-products from starting material impurities: If the starting diester is impure, other esters or alcohols may be present.

  • Ring-opened products: Resulting from the hydrogenolysis of the cyclopropane ring under harsh conditions.

GC-MS is a powerful technique for identifying and quantifying these impurities.

Q5: What are the recommended methods for purifying this compound at a large scale?

  • Fractional Distillation: Due to its relatively high boiling point (235-236°C), fractional distillation under reduced pressure is a viable method for separating this compound from more volatile impurities.

  • Crystallization: If the product solidifies upon cooling or if a suitable solvent system can be found, crystallization can be a highly effective method for achieving high purity. This method is particularly good at removing impurities with similar boiling points.

The choice between distillation and crystallization will depend on the impurity profile, desired final purity, and economic considerations of the process.

Data Presentation

Table 1: Representative Reaction Conditions and Outcomes for Catalytic Hydrogenation

ParameterCondition ICondition IICondition IIICondition IV
Catalyst A (Cu/ZnO = 0.05/0.95 wt/wt)B (Cu/ZnO = 0.03/0.97 wt/wt)A (Cu/ZnO = 0.05/0.95 wt/wt)B (Cu/ZnO = 0.03/0.97 wt/wt)
Catalyst Loading (g) 0.250.250.250.25
Temperature (°C) 150150150147
Pressure (atm) 1-21-21414
Hydrogen Flow Rate (L/hr) 4.84.82.42.4
Diester Flow Rate (mol/hr) 0.0280.0280.0100.005
Conversion of Diester (%) 41506666
Yield of Diol (%) 23313945
Selectivity for Diol (%) 55625967
Formation Rate of Diol (g/hr/g-cat) 2.63.51.80.9
Data adapted from Patent GB2312896A.[1]

Experimental Protocols

Protocol 1: Gas-Solid Phase Catalytic Hydrogenation of Diethyl-1,1-cyclopropanedicarboxylate

1. Catalyst Preparation and Activation:

  • A Cu/ZnO catalyst is prepared by coprecipitation of copper and zinc precursors (e.g., nitrates) using a precipitating agent like sodium bicarbonate.
  • The resulting solid is washed, dried, and calcined.
  • The catalyst is loaded into the reactor.
  • The system is flushed with an inert gas (e.g., nitrogen) to remove air.
  • A stream of hydrogen is introduced, and the reactor temperature is gradually increased to 150°C and held for at least two hours to reduce the copper oxide to active copper.[1]

2. Reaction:

  • The diethyl-1,1-cyclopropanedicarboxylate starting material is placed in a saturator and warmed to approximately 50-60°C to achieve a sufficient vapor pressure.[1]
  • A stream of hydrogen is passed through the saturator to carry the ester vapor into the reactor containing the activated catalyst.
  • The reaction is conducted at a temperature of 100-200°C and a pressure of 1-15 atmospheres.[1]
  • The product stream exiting the reactor is cooled to condense the this compound and any unreacted starting material.
  • The reaction progress is monitored by online GC analysis of the effluent gas stream.[1]

3. Product Isolation and Purification:

  • The condensed liquid product is collected.
  • The crude product can be purified by fractional distillation under reduced pressure or by crystallization.

Visualizations

Scale_up_Troubleshooting_Workflow Troubleshooting Workflow for this compound Production start Start: Low Yield or Purity check_conversion Check Diester Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low check_selectivity Check Product Selectivity check_conversion->check_selectivity Acceptable catalyst_activity Evaluate Catalyst Activity low_conversion->catalyst_activity low_selectivity Low Selectivity check_selectivity->low_selectivity Low purification_issue Purification Issue check_selectivity->purification_issue Acceptable side_reactions Investigate Side Reactions (e.g., Hydrogenolysis) low_selectivity->side_reactions distillation_params Optimize Distillation Parameters (Vacuum, Temperature) purification_issue->distillation_params reaction_conditions Optimize Reaction Conditions (Temp, Pressure, Flow Rates) catalyst_activity->reaction_conditions Activity OK mass_transfer Assess Mass Transfer reaction_conditions->mass_transfer Conditions Optimized end End: Process Optimized mass_transfer->end Mass Transfer OK feed_purity Analyze Feedstock Purity side_reactions->feed_purity catalyst_deactivation Check for Catalyst Deactivation feed_purity->catalyst_deactivation catalyst_deactivation->end crystallization_solvent Screen Crystallization Solvents distillation_params->crystallization_solvent crystallization_solvent->end

Caption: Troubleshooting workflow for production issues.

Synthesis_Pathway Synthesis Pathway of this compound start Diethyl-1,1-cyclopropanedicarboxylate intermediate Mono-alcohol Intermediate (Potential By-product) start->intermediate + H2 (Cu/ZnO Catalyst) product This compound intermediate->product + H2 (Cu/ZnO Catalyst)

Caption: Reaction pathway for the hydrogenation synthesis.

References

Technical Support Center: Hydrogenation to 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the catalytic hydrogenation of dialkyl 1,1-cyclopropanedicarboxylates to 1,1-Bis(hydroxymethyl)cyclopropane, a key intermediate in the synthesis of pharmaceuticals like Montelukast.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and catalyst for the synthesis of this compound via hydrogenation?

A1: The recommended starting material is a 1,1-cyclopropanedicarboxylic ester, such as diethyl 1,1-cyclopropanedicarboxylate.[1][3][4] The most effective catalysts reported for this specific transformation are copper-based, particularly copper oxide (CuO) supported on materials like zinc oxide (ZnO), chromium(III) oxide (Cr₂O₃), magnesium oxide (MgO), aluminum oxide (Al₂O₃), or silicon dioxide (SiO₂).[1] Copper chromite catalysts are also traditionally effective for ester hydrogenations.[5][6]

Q2: Why is catalytic hydrogenation preferred over reduction with complex metal hydrides like LiAlH₄ for large-scale production?

A2: While complex metal hydrides like lithium aluminum hydride (LiAlH₄) can effectively reduce the ester to the desired diol, this method is often unsuitable for large-scale production.[7] The primary drawback is the formation of metal hydroxide by-products, which can be difficult to filter and remove, complicating the workup process.[1] Catalytic hydrogenation offers a more streamlined, heterogeneous process that avoids these large-volume stoichiometric by-products, making it more economical and environmentally friendly for industrial applications.[1][8]

Q3: What are the typical reaction conditions for this hydrogenation?

A3: The reaction is typically performed as a gas-solid-phase catalytic hydrogenation. Key parameters include:

  • Temperature: 100–200 °C[1]

  • Pressure: 1–15 atmospheres of hydrogen[1]

  • Catalyst: Copper oxide supported on zinc oxide (Cu/ZnO) is a well-documented option.[1]

  • Substrate Feed: The ester starting material is vaporized by warming it (e.g., to 50-60°C) and is carried over the catalyst bed in a stream of hydrogen gas.[1]

Q4: What are the main safety considerations for this high-pressure reaction?

A4: Hydrogenation reactions, especially under pressure, carry significant risks.[9] Key safety measures include:

  • Flammability and Explosion: Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] The reaction setup should be purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen.[11] The reaction must be conducted in a well-ventilated area, preferably a fume hood designed for such work.[10][11]

  • Pyrophoric Catalysts: Some hydrogenation catalysts can be pyrophoric, especially after the reaction when they are finely divided and have adsorbed hydrogen.[10] The catalyst should not be exposed to air while dry.[12] Quenching the catalyst slurry with water during filtration can mitigate this risk.[10]

  • Pressure Management: Use pressure-rated equipment and ensure all fittings are secure.[9][11] A leak test with an inert gas should be performed before introducing hydrogen.[11] The system must be equipped with a pressure relief valve.[9]

  • Exothermic Reaction: Hydrogenations are exothermic.[9] Monitor the reaction temperature closely to prevent a thermal runaway.[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion of Diester 1. Insufficient catalyst activity. 2. Reaction temperature or pressure is too low. 3. Insufficient residence time (high flow rate).1. Ensure the catalyst is properly activated and not poisoned. Consider increasing catalyst loading. 2. Gradually increase the temperature and/or hydrogen pressure within the recommended ranges (100-200°C, 1-15 atm).[1] 3. Decrease the flow rate of the hydrogen/ester stream to increase contact time with the catalyst.[1]
Low Selectivity to the Diol 1. Reaction temperature is too high, leading to side reactions. 2. Inappropriate catalyst or support. 3. Isomerization of the cyclopropane ring to propene, which can occur over certain catalysts like Pt-Sn.[13]1. Lower the reaction temperature. High temperatures can sometimes favor over-reduction or decomposition. 2. Verify the catalyst composition. A Cu/ZnO formulation has shown good selectivity.[1] 3. Stick to copper-based catalysts, which are less likely to promote this side reaction compared to platinum-group metals.
Catalyst Deactivation 1. Sintering of the metal particles at high temperatures. Copper catalysts can be susceptible to this.[6] 2. Poisoning of the catalyst by impurities in the starting material or hydrogen stream.1. Operate at the lowest effective temperature to prolong catalyst life. 2. Ensure high purity of the diethyl 1,1-cyclopropanedicarboxylate and hydrogen gas.

Data Presentation

The following table summarizes quantitative data from experimental runs for the gas-phase hydrogenation of diethyl 1,1-cyclopropanedicarboxylate.[1]

ParameterRun IRun IIRun IIIRun IV
Catalyst Type *ABAB
Temperature (°C) 150150150147
Pressure (atm) 1-2141-214
H₂ Flow Rate (L/hr) 4.84.82.42.4
Diester Flow Rate (mol/hr) 0.0280.0280.0100.005
Conversion of Diester (mol%) 54746647
Yield of Diol (mol%) 29333926
Selectivity for Diol (mol%) 54445957
Formation Rate of Diol (g/hr/g-cat) 1.21.31.81.2

*Catalyst A is Cu/ZnO = 0.05/0.95 (wt/wt). Catalyst B is Cu/ZnO = 0.03/0.97 (wt/wt).[1]

Experimental Protocols

Key Experiment: Gas-Solid-Phase Catalytic Hydrogenation of Diethyl 1,1-cyclopropanedicarboxylate [1]

This protocol is based on the methodology described for converting a 1,1-cyclopropanedicarboxylic ester to this compound.[1]

1. Apparatus Setup:

  • A fixed-bed reactor system is required, typically a tube furnace capable of maintaining a temperature of 100-200°C.

  • The reactor tube contains the catalyst bed (e.g., 0.25 g of Cu/ZnO catalyst).

  • An upstream evaporator (or bubbler) is used to vaporize the liquid ester starting material. This vessel should be heated to 50-60°C to ensure adequate vapor pressure.

  • Mass flow controllers are needed to regulate the flow of hydrogen gas.

  • A condenser and collection flask are placed downstream of the reactor to collect the product.

2. Catalyst Activation (if required):

  • Before the reaction, the catalyst is typically activated. This often involves reducing the copper oxide to active copper by heating the catalyst bed under a flow of hydrogen or a diluted hydrogen/nitrogen mixture at a specific temperature, as recommended by the catalyst manufacturer.

3. Reaction Procedure:

  • Heat the catalyst bed in the reactor to the desired reaction temperature (e.g., 150°C).

  • Warm the diethyl 1,1-cyclopropanedicarboxylate in the evaporator to 50-60°C.

  • Initiate the hydrogen flow (e.g., 2.4-4.8 L/hr) through the evaporator. The hydrogen stream becomes saturated with the ester vapor.

  • Pass the combined hydrogen-ester stream through the heated catalyst bed. The total system pressure should be maintained between 1 and 15 atmospheres.

  • The product stream exiting the reactor is cooled in the condenser, and the liquid product, this compound, is collected in the receiving flask.

  • The reaction is monitored by analyzing samples of the condensate (e.g., by Gas Chromatography) to determine conversion, selectivity, and yield.

Visualizations

Catalyst_Selection_Workflow cluster_prep Preparation Stage cluster_exec Execution & Evaluation cluster_outcome Outcome & Troubleshooting start Goal: Synthesize This compound substrate Select Starting Material: Diethyl 1,1-cyclopropanedicarboxylate start->substrate catalyst Select Catalyst System: Cu/Support (e.g., Cu/ZnO) substrate->catalyst conditions Set Initial Conditions: Temp: 140-160°C Pressure: 1-15 atm catalyst->conditions run_rxn Perform Hydrogenation conditions->run_rxn evaluate Evaluate Results: Conversion, Selectivity, Yield run_rxn->evaluate success Process Optimized: Target Yield Achieved evaluate->success Results Good low_conv Troubleshoot: Low Conversion evaluate->low_conv Conversion < Target low_select Troubleshoot: Low Selectivity evaluate->low_select Selectivity < Target optimize_conv Increase Temp/Pressure Decrease Flow Rate low_conv->optimize_conv Action optimize_select Decrease Temperature Verify Catalyst Purity low_select->optimize_select Action optimize_conv->run_rxn Re-run optimize_select->run_rxn Re-run

Caption: Catalyst selection and troubleshooting workflow for hydrogenation.

References

Validation & Comparative

The Unique Contribution of 1,1-Bis(hydroxymethyl)cyclopropane to Polyester Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the choice of diol monomer is a critical determinant of the final properties of a polyester. This guide provides a detailed comparison of 1,1-Bis(hydroxymethyl)cyclopropane with other common diols used in polyester synthesis, highlighting its unique structural contributions. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from analogous structures and related studies to provide a comprehensive overview of its expected performance.

This compound is a unique diol featuring a gem-disubstituted cyclopropane ring. This compact, rigid, and strained three-membered ring structure imparts distinct characteristics to the resulting polyester backbone when compared to polyesters synthesized from linear aliphatic diols like 1,4-butanediol, or other cyclic diols.

Impact on Polyester Properties: A Comparative Overview

The introduction of the this compound moiety into a polyester chain is anticipated to significantly influence its thermal, mechanical, and biodegradable properties.

Crystallinity and Thermal Properties

The non-planar and rigid nature of the cyclopropane ring in this compound is expected to disrupt the regular packing of polymer chains, leading to a more amorphous polymer architecture. This is in contrast to polyesters derived from linear diols such as 1,4-butanediol, which tend to be semi-crystalline due to efficient chain packing. Studies on the isomeric 1,2-cyclopropanedimethanol have shown that the incorporation of a cyclopropane backbone leads to amorphous polyesters, whereas comparable polymers with a 1,4-butanediol backbone are extensively crystalline.

This reduction in crystallinity generally leads to a lower melting temperature (Tm) or an entirely amorphous nature with only a glass transition temperature (Tg) being observed. The Tg of polyesters derived from this compound is expected to be influenced by the rigidity of the cyclopropane ring.

Mechanical Performance

The mechanical properties of polyesters are intrinsically linked to their crystallinity and intermolecular forces. Polyesters synthesized from linear diols like 1,4-butanediol typically exhibit higher tensile strength and Young's modulus due to their semi-crystalline nature. In contrast, the introduction of a cyclopropane ring, as seen with 1,2-cyclopropanedimethanol, has been shown to decrease the ultimate tensile strength (UTS) and Young's modulus (E) as a result of lower polymer crystallinity[1]. Therefore, it is anticipated that polyesters based on this compound will likely be more flexible and less rigid compared to their linear aliphatic counterparts.

Hydrolytic and Thermal Stability

A structural analogue to this compound is neopentyl glycol (2,2-dimethyl-1,3-propanediol), which also features a gem-disubstituted carbon atom. Polyesters based on neopentyl glycol are known for their excellent thermal and hydrolytic stability. This stability is attributed to the steric hindrance provided by the gem-disubstituted groups, which protects the ester linkages from hydrolytic attack. It is plausible that polyesters derived from this compound would exhibit similar enhanced stability.

Quantitative Data Comparison

The following table summarizes the expected and reported properties of polyesters synthesized from this compound in comparison to other common diols. It is important to note that the data for this compound is largely inferred from studies on its isomer and structural analogues due to a lack of direct comparative studies in the available literature.

PropertyPolyester from this compound (Predicted)Polyester from 1,4-Butanediol (Typical Values)Polyester from Neopentyl Glycol (Typical Values)
Crystallinity Amorphous to low crystallinitySemi-crystallineAmorphous to semi-crystalline
Glass Transition Temp. (Tg) ModerateLowModerate to high
Melting Temp. (Tm) Low or absentHighModerate
Tensile Strength LowerHigherModerate
Young's Modulus LowerHigherModerate
Hydrolytic Stability HighModerateHigh
Thermal Stability HighModerateHigh

Experimental Protocols

The synthesis of polyesters from this compound can be achieved through standard polycondensation techniques, such as melt polycondensation or solution polycondensation.

Melt Polycondensation

This method involves the direct reaction of the diol with a dicarboxylic acid at high temperatures under vacuum to drive the removal of the condensation byproduct (water).

Protocol:

  • This compound and a dicarboxylic acid (e.g., adipic acid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • A catalyst, such as titanium(IV) butoxide or antimony trioxide, is added.

  • The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C to initiate the esterification reaction. Water is continuously removed.

  • After the initial esterification, the pressure is gradually reduced to a high vacuum (<1 Torr) and the temperature is raised to 220-250°C to facilitate the removal of the remaining byproducts and drive the polymerization to a high molecular weight.

  • The reaction is continued until the desired melt viscosity is achieved.

  • The resulting polyester is then extruded and pelletized.

Solution Polycondensation

This technique is suitable for producing smaller quantities of polymer or when the monomers or polymer are thermally sensitive. It involves the reaction of a diol with a diacid chloride in a suitable solvent.

Protocol:

  • This compound is dissolved in a dry, inert solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., pyridine or triethylamine) to act as an acid scavenger.

  • A solution of a diacid chloride (e.g., adipoyl chloride) in the same solvent is added dropwise to the diol solution at a controlled temperature (typically 0°C to room temperature).

  • The reaction mixture is stirred for several hours to allow for complete polymerization.

  • The resulting polymer solution is then washed with water and/or dilute acid and base to remove the salt byproduct and unreacted monomers.

  • The polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol or hexane).

  • The precipitated polyester is collected by filtration and dried under vacuum.

Characterization of Polyesters

The synthesized polyesters would be characterized using a variety of standard techniques to determine their molecular weight, thermal properties, and mechanical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Tensile Testing: To evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Logical Relationships and Experimental Workflows

Polyester_Synthesis_and_Characterization cluster_Monomers Monomer Selection cluster_Synthesis Polyester Synthesis cluster_Characterization Polymer Characterization This compound This compound Melt_Polycondensation Melt Polycondensation This compound->Melt_Polycondensation Solution_Polycondensation Solution Polycondensation This compound->Solution_Polycondensation Dicarboxylic_Acid Dicarboxylic Acid / Diacid Chloride Dicarboxylic_Acid->Melt_Polycondensation Dicarboxylic_Acid->Solution_Polycondensation Polyester Polyester Melt_Polycondensation->Polyester Solution_Polycondensation->Polyester NMR NMR Spectroscopy Polyester->NMR GPC Gel Permeation Chromatography Polyester->GPC DSC Differential Scanning Calorimetry Polyester->DSC TGA Thermogravimetric Analysis Polyester->TGA Tensile_Testing Tensile Testing Polyester->Tensile_Testing Properties Material Properties NMR->Properties GPC->Properties DSC->Properties TGA->Properties Tensile_Testing->Properties

Caption: Workflow for polyester synthesis and characterization.

References

A Comparative Guide to the Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,1-Bis(hydroxymethyl)cyclopropane is a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate in the production of the asthma medication montelukast and morphine alkaloids.[1][2] Its unique strained ring structure also makes it a valuable component for introducing conformational rigidity in drug candidates. This guide provides a comparative analysis of the primary synthetic routes to this important diol, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Synthesis Routes at a Glance

Two principal strategies dominate the synthesis of this compound: the reduction of 1,1-cyclopropanedicarboxylic acid derivatives and a two-step approach starting from diethyl malonate. Each route presents distinct advantages and disadvantages in terms of yield, scalability, and reaction conditions.

Route 1: Reduction of 1,1-Cyclopropanedicarboxylates

This approach involves the reduction of either the diacid or, more commonly, a diester of 1,1-cyclopropanedicarboxylic acid. The choice of reducing agent is the critical determinant of the reaction's efficiency and scalability.

Method A: Complex Metal Hydride Reduction

The classical laboratory-scale synthesis utilizes powerful reducing agents like lithium aluminum hydride (LiAlH4).[3] This method is known for its high conversion rates but suffers from challenges in large-scale production due to the formation of metal hydroxide by-products that complicate filtration.[1]

Method B: Catalytic Hydrogenation

An alternative, more industrially viable method involves the gas-solid-phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester.[1] This process employs a copper-based catalyst, often supported on zinc oxide, and offers a more scalable and cost-effective solution by avoiding stoichiometric metal waste.[1]

Route 2: Two-Step Synthesis from Diethyl Malonate

This pathway begins with the C-alkylation of diethyl malonate with 1,2-dichloroethane in the presence of a phase transfer catalyst to form diethyl 1,1-cyclopropanedicarboxylate. The subsequent reduction of the diester, for instance with potassium borohydride and aluminum trichloride, yields the target diol. This route provides a good overall yield for the two-step process.[4]

Comparative Data

The following table summarizes the key quantitative data for the different synthesis routes, allowing for a direct comparison of their performance.

Route Method Starting Material Reagents Temperature (°C) Pressure (atm) Yield (%) Key Considerations
1 A: Complex Metal Hydride Dimethyl 1,1-cyclopropanedicarboxylateLithium aluminum hydride (LiAlH4), Ether0 to Room Temp-Not explicitly stated, but generally high conversionDifficult filtration of metal hydroxides, not ideal for large scale.[1]
1 B: Catalytic Hydrogenation 1,1-Cyclopropanedicarboxylic esterH2, Cu/ZnO catalyst147 - 1501 - 1423 - 45 (Diol Yield)Scalable, continuous process, avoids metal hydride waste.[1]
2 - Diethyl malonate1) 1,2-dichloroethane, K2CO3, PEG 4002) KBH4, AlCl3Not specified-50 - 55 (Overall for 2 steps)Good overall yield, utilizes readily available starting materials.[4]

Experimental Protocols

Route 1, Method A: Lithium Aluminum Hydride Reduction of Dimethyl 1,1-cyclopropanedicarboxylate

To a solution of dimethyl-1,1-cyclopropanedicarboxylate (5.01 mmol) in diethyl ether (20 mL) at 0 °C, lithium aluminum hydride (15.0 mmol) is added in portions. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is subsequently quenched by the careful addition of a saturated aqueous solution of sodium sulfate at 0 °C. The resulting solid precipitate is removed by filtration and washed with tetrahydrofuran (THF). The combined organic phases are then concentrated under reduced pressure to yield this compound.[3]

Route 1, Method B: Catalytic Hydrogenation of 1,1-Cyclopropanedicarboxylic Ester

The gas-solid-phase catalytic hydrogenation is carried out in a fixed-bed reactor. A 1,1-cyclopropanedicarboxylic ester is passed over a heated bed of a Cu/ZnO catalyst in a stream of hydrogen gas. Typical reaction conditions involve a temperature range of 100-200 °C and a pressure of 1-15 atmospheres.[1] For example, with a catalyst bed of approximately 0.25 g, hydrogen flow rates of about 2 to 5 L/hr and ester flow rates of about 0.003 to 0.05 mol/hr are employed.[1] The product, this compound, is collected after condensation of the reactor effluent.

Synthesis Pathways Overview

Synthesis_Routes cluster_route1 Route 1: Reduction of 1,1-Cyclopropanedicarboxylates cluster_methodA Method A cluster_methodB Method B cluster_route2 Route 2: From Diethyl Malonate start1 1,1-Cyclopropanedicarboxylic Acid or Ester reagentA LiAlH4, Ether start1->reagentA Reduction reagentB H2, Cu/ZnO Catalyst start1->reagentB Catalytic Hydrogenation productA This compound reagentA->productA productB This compound reagentB->productB start2 Diethyl Malonate intermediate Diethyl 1,1-cyclopropanedicarboxylate start2->intermediate Cyclopropanation reagent2 1) 1,2-dichloroethane, K2CO3 2) KBH4, AlCl3 intermediate->reagent2 Reduction product2 This compound reagent2->product2

References

Spectroscopic Validation of 1,1-Bis(hydroxymethyl)cyclopropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized molecules is paramount. This guide provides a comprehensive spectroscopic validation of 1,1-bis(hydroxymethyl)cyclopropane's structure through a comparative analysis with analogous molecules, supported by experimental data and detailed protocols.

The unique strained three-membered ring of the cyclopropane moiety imparts distinct conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation is the foundation of understanding its chemical behavior and biological activity. This document details the validation of the this compound structure by comparing its spectroscopic data with that of an acyclic analogue, 2,2-dimethyl-1,3-propanediol, and a constitutional isomer, 1,2-bis(hydroxymethyl)cyclopropane.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundCyclopropane H-CH₂OH-OHOtherSolvent
This compound 0.48 (s, 4H)3.56 (s, 4H)4.02 (s, 2H)-CDCl₃
2,2-Dimethyl-1,3-propanediol -3.46 (s, 4H)~2.5 (br s, 2H)0.89 (s, 6H, -CH₃)CDCl₃
1,2-Bis(hydroxymethyl)cyclopropane ~0.5-1.0 (m)~3.5-3.8 (m)Variable-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundQuaternary CCyclopropane CH/CH₂-CH₂OHOtherSolvent
This compound ~20-25~10-15~65-70-CDCl₃
2,2-Dimethyl-1,3-propanediol 36.6-71.521.9 (-CH₃)CDCl₃
1,2-Bis(hydroxymethyl)cyclopropane -~15-25~60-65-CDCl₃

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)

CompoundO-H StretchC-H Stretch (sp³)C-H Stretch (cyclopropane)C-O Stretch
This compound ~3300 (broad)~2880-2960~3080~1040
2,2-Dimethyl-1,3-propanediol ~3300 (broad)~2870-2960-~1030
1,2-Bis(hydroxymethyl)cyclopropane ~3350 (broad)~2875-2950~3070~1035

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)[M+Na]⁺Key Fragments
This compound 102.06812571, 57, 41
2,2-Dimethyl-1,3-propanediol 104.08312789, 71, 57
1,2-Bis(hydroxymethyl)cyclopropane 102.06812571, 57, 41

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, 8-16 scans were accumulated, and for ¹³C NMR, 256-1024 scans were acquired.

Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using thin-film samples on NaCl plates. Data was collected over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. Samples were dissolved in methanol and infused into the mass spectrometer.

Structure Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.

G Spectroscopic Validation Workflow A Proposed Structure: This compound B ¹H NMR Analysis A->B C ¹³C NMR Analysis A->C D IR Spectroscopy Analysis A->D E Mass Spectrometry Analysis A->E F Data Interpretation & Comparison B->F C->F D->F E->F G Structure Confirmation F->G

Caption: Logical workflow for spectroscopic structure validation.

Probing Structural Features with Spectroscopy

Different spectroscopic techniques provide complementary information about the molecule's structure. The diagram below highlights the key structural features of this compound and the primary spectroscopic method used to probe each feature.

G Spectroscopic Probing of Structural Features cluster_molecule This compound cluster_methods Spectroscopic Methods C(CH₂OH)₂ Quaternary Carbon (C(CH₂OH)₂) CH₂_ring Cyclopropyl CH₂ CH₂OH_group Hydroxymethyl Group (-CH₂OH) OH_group Hydroxyl Group (-OH) NMR_C ¹³C NMR NMR_C->C(CH₂OH)₂ Unique Shift NMR_H ¹H NMR NMR_H->CH₂_ring High Field Shift NMR_H->CH₂OH_group Chemical Shift IR IR Spec IR->OH_group Broad Stretch MS Mass Spec G G

Caption: Mapping spectroscopic methods to molecular features.

Analysis and Interpretation

The spectroscopic data provides clear evidence for the structure of this compound.

  • ¹H NMR: The singlet at 0.48 ppm is characteristic of the four equivalent protons on the cyclopropane ring, shifted upfield due to the ring's magnetic anisotropy. The singlet at 3.56 ppm corresponds to the four protons of the two equivalent hydroxymethyl groups. The singlet at 4.02 ppm is assigned to the two hydroxyl protons. The simplicity of the spectrum, with only three singlets, confirms the high degree of symmetry in the molecule, consistent with the 1,1-disubstituted pattern. This is in contrast to the more complex multiplets expected for the 1,2-isomer and the presence of a methyl singlet in the acyclic analogue.

  • ¹³C NMR: The spectrum is expected to show three distinct signals: one for the two equivalent cyclopropyl CH₂ carbons, one for the quaternary cyclopropyl carbon, and one for the two equivalent -CH₂OH carbons. The chemical shifts are consistent with literature values for similar functionalities. The presence of a quaternary carbon signal distinguishes it from the 1,2-isomer, which would only have CH and CH₂ signals in the cyclopropyl region.

  • IR Spectroscopy: The broad absorption around 3300 cm⁻¹ is indicative of the O-H stretching of the alcohol groups. The peaks around 3080 cm⁻¹ are characteristic of C-H stretching in a cyclopropane ring, which occurs at a higher frequency than the typical sp³ C-H stretches observed around 2880-2960 cm⁻¹. The C-O stretching vibration appears around 1040 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak at m/z 102.068 and the sodium adduct at m/z 125 are consistent with the molecular formula C₅H₁₀O₂.[1] The fragmentation pattern further supports the proposed structure.

Conclusion

The combined spectroscopic evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and unambiguous validation of the structure of this compound. The comparative analysis with its acyclic and isomeric counterparts highlights the unique spectral features arising from the 1,1-disubstituted cyclopropane ring system. This guide serves as a valuable resource for researchers in confirming the identity and purity of this important chemical building block.

References

A Comparative Guide to Catalysts for the Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,1-Bis(hydroxymethyl)cyclopropane is a critical step in the production of various fine chemicals and pharmaceutical intermediates. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data from patent literature and chemical synthesis databases.

Comparative Performance of Catalytic Systems

The primary route to this compound involves the catalytic hydrogenation of a dialkyl 1,1-cyclopropanedicarboxylate. The choice of catalyst is paramount for achieving high yield and selectivity. Below is a summary of the performance of different catalytic systems.

Catalyst SystemStarting MaterialTemperature (°C)Pressure (atm)Yield (%)Selectivity (%)Reference
Copper-based Catalysts
CuO/ZnODiethyl 1,1-cyclopropanedicarboxylate100-2001-15High (not specified)Desirable[1]
CuO on other supports (Cr₂O₃, MgO, Al₂O₃, SiO₂)Diethyl 1,1-cyclopropanedicarboxylate100-2001-15High (not specified)Desirable[1]
Zinc-based Catalysts
ZnOMethyl cyclopropanecarboxylate297300 bar99 (conversion)92[2]
ZnO doped with CopperIsobutyl cyclopropanecarboxylate207300 bar98 (conversion)91[2]
Non-Catalytic Reduction (for baseline)
LiAlH₄Dimethyl 1,1-cyclopropanedicarboxylate0 to RTAtmospheric86N/A[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

1. Catalytic Hydrogenation using Copper-based Catalysts

This protocol is based on the gas-solid-phase catalytic hydrogenation described in patent literature[1].

  • Catalyst Preparation: The Cu/ZnO catalyst is prepared by coprecipitation of copper and zinc precursors (e.g., Cu(NO₃)₂·5H₂O and Zn(NO₃)₂·6H₂O) using a precipitation agent like NaHCO₃. Other supported copper catalysts can be prepared by methods such as impregnation or ion-exchange.

  • Reaction Setup: A fixed-bed reactor is loaded with the catalyst. The starting material, a 1,1-cyclopropanedicarboxylic ester, is placed in a vaporizer.

  • Procedure:

    • A stream of hydrogen gas is passed through the warmed starting ester (approximately 50-60°C) to carry its vapors into the reactor.

    • The reaction is conducted at a temperature of 100-200°C and a hydrogen pressure of 1-15 atmospheres.

    • Typical flow rates for a 0.25g catalyst bed are 2 to 5 L/hr for hydrogen and 0.003 to 0.05 mol/hr for the ester.

    • The product is collected by condensation after exiting the reactor and purified by standard methods.

2. Catalytic Hydrogenation using Zinc-based Catalysts

This protocol is adapted from a process for preparing hydroxymethyl-cyclopropane, which is applicable to the synthesis of diols from corresponding diesters[2].

  • Catalyst Preparation: Zinc oxide catalyst can be used as is or supported on materials like SiO₂, Al₂O₃, TiO₂, or ZrO₂. For doped catalysts, ZnO tablets can be impregnated with a copper salt solution.

  • Reaction Setup: A high-pressure reaction tube is filled with the ZnO-based catalyst.

  • Procedure:

    • The cyclopropanecarboxylic acid alkyl ester and hydrogen are passed through the reaction tube.

    • The reaction is maintained at a temperature of 150°C to 350°C and a pressure of 50 to 350 bar.

    • The product is isolated from the reaction stream and purified.

3. Stoichiometric Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method provides a high-yield, non-catalytic benchmark for the synthesis[3].

  • Reaction Setup: A solution of dimethyl 1,1-cyclopropanedicarboxylate in an anhydrous ether (e.g., Et₂O) is prepared in a flask under an inert atmosphere and cooled to 0°C.

  • Procedure:

    • Lithium aluminum hydride (LiAlH₄) is added portion-wise to the cooled solution of the ester.

    • The reaction mixture is stirred and allowed to warm to room temperature for several hours.

    • The reaction is quenched by the careful addition of a saturated sodium sulfate solution at 0°C.

    • The precipitated solid is filtered off and washed with a suitable solvent (e.g., THF).

    • The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the catalytic synthesis of this compound.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Hydrogenation cluster_workup Product Isolation & Purification Catalyst Catalyst Preparation (e.g., Cu/ZnO) Reactor Fixed-Bed Reactor Catalyst->Reactor Ester Starting Ester (1,1-cyclopropanedicarboxylate) Vaporizer Vaporizer Ester->Vaporizer H2 Hydrogen Gas H2->Vaporizer Condenser Condensation Reactor->Condenser Product Vapor Vaporizer->Reactor Ester Vapor + H₂ Stream Purification Purification (e.g., Distillation) Condenser->Purification FinalProduct This compound Purification->FinalProduct

Caption: Generalized workflow for the catalytic synthesis of this compound.

References

Comparative Analysis of the Biological Activities of 1,1-Bis(hydroxymethyl)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 1,1-Bis(hydroxymethyl)cyclopropane have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative overview of their antiviral, anticancer, and enzyme-inhibitory properties, supported by available experimental data. Detailed methodologies for key biological assays are presented to facilitate further research and development in this area.

Antiviral Activity: A Promising Class of Nucleoside Analogues

Nucleoside analogues incorporating the this compound moiety, particularly as methylenecyclopropane derivatives, have shown significant efficacy against a spectrum of herpesviruses. These compounds function as inhibitors of viral replication, with their activity being highly dependent on the specific purine or pyrimidine base and the stereochemistry of the molecule.

Comparative Antiviral Potency

The antiviral activities of various (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurine and -pyrimidine derivatives have been evaluated against several human herpesviruses. The 50% effective concentration (EC₅₀), a measure of the drug's potency, for these compounds is summarized in the table below. Lower EC₅₀ values indicate higher antiviral activity.

CompoundVirus Strain(s)Assay TypeEC₅₀ (µM)Cytotoxicity (CC₅₀ or IC₅₀ in µM)
Guanine Z-isomer (5b) HCMV, MCMVPlaque Reduction0.27 - 0.49>100 (HFF cells)
2-Amino-6-methoxypurine Z-isomer (5g) VZVPlaque Reduction3.3Not specified
2,6-Diaminopurine Z-isomer (5h) HBVNot specified4Not specified
Adenine Z-isomer (5a) HCMV, MCMVPlaque Reduction3.6 - 11.7Not specified
ZSM-I-62 CMV, HHV-6, HHV-8Plaque Reduction0.7 - 8Minimal cytotoxicity observed
Various Derivatives (4 compounds) VZVPlaque Reduction≤50Not specified
Various Derivatives (6 compounds) HCMVCPE or Plaque Reduction0.5 - 44Not specified
Various Derivatives (all 18 tested) MCMVPlaque Reduction0.3 - 54Not specified
Various Derivatives (4 compounds) EBVELISA<0.3 - 4.4Not specified
Various Derivatives (4 compounds) HHV-6A, HHV-6BNot specified0.7 - 28Not specified
Various Derivatives (3 compounds) HHV-8Not specified5.5 - 16Not specified

Data sourced from Kern et al., 2005.[1][2]

Mechanism of Antiviral Action

The antiviral mechanism of these methylenecyclopropane nucleoside analogues is believed to involve their phosphorylation by viral-specific enzymes, followed by the inhibition of viral DNA synthesis.[1][2] This targeted activation within infected cells contributes to their selectivity and low cytotoxicity.

Antiviral_Mechanism cluster_cell Infected Host Cell Compound This compound Nucleoside Analogue Compound_TP Analogue Triphosphate Compound->Compound_TP Viral & Host Kinases Viral_DNA_Polymerase Viral DNA Polymerase Compound_TP->Viral_DNA_Polymerase Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination (Inhibition of Viral Replication) Viral_DNA_Polymerase->Chain_Termination

Mechanism of action for antiviral nucleoside analogues.

Anticancer and Enzyme Inhibitory Potential

While the antiviral properties of nucleoside analogues are the most well-documented, other derivatives of this compound have been investigated for their potential as anticancer agents and enzyme inhibitors. However, specific quantitative data for these activities are currently limited in the public domain.

Anticancer Activity

Some cyclopropane-containing compounds have been explored for their antitumor properties. For instance, certain cyclopropane sulfonamide derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] One such derivative, compound 8h , demonstrated potent inhibitory activity against cancer cell lines with EGFR mutations, with IC₅₀ values of 13 nM and 19 nM against H1975 and PC9 cells, respectively.[3] Another derivative, 8l , showed even greater potency against triple-mutant cell lines with IC₅₀ values of 0.0012 and 0.0013 µM.[3] While these are not direct derivatives of this compound, they highlight the potential of the cyclopropane motif in anticancer drug design. Further research is needed to synthesize and evaluate this compound derivatives for their cytotoxic and antiproliferative effects against various cancer cell lines.

Enzyme Inhibition: 5-Lipoxygenase

Experimental Protocols

To aid in the further investigation of this compound derivatives, detailed protocols for key biological assays are provided below.

Antiviral Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques in a cell culture.

Materials:

  • Confluent monolayer of host cells (e.g., human foreskin fibroblasts (HFF) for HCMV) in 24-well plates.

  • Virus stock of known titer.

  • Test compound dilutions.

  • Culture medium (e.g., MEM with 5% FBS).

  • Overlay medium (e.g., 0.4% agarose in culture medium).

  • Formalin (10% in PBS) for fixing.

  • Crystal violet stain (0.8% in 50% ethanol).

Procedure:

  • Seed 24-well plates with host cells and grow to confluency.

  • Prepare serial dilutions of the test compound in culture medium.

  • Inoculate the cell monolayers with a virus suspension calculated to produce 40-80 plaque-forming units (PFU) per well.

  • After a 90-minute adsorption period at 37°C, aspirate the inoculum.

  • Overlay the cell monolayers with 1.5 mL of agarose overlay medium containing the respective concentrations of the test compound. Three wells should be used for each concentration.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days or until plaques are well-defined in the control wells (no compound).

  • Fix the cell monolayers with 10% formalin.

  • Stain the fixed cells with crystal violet.

  • Count the plaques microscopically at low power.

  • The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[6]

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A Seed host cells in 24-well plates B Infect with virus (40-80 PFU/well) A->B C Adsorb for 90 min at 37°C B->C D Aspirate inoculum C->D E Add agarose overlay with compound dilutions D->E F Incubate for 7 days at 37°C E->F G Fix cells with formalin F->G H Stain with crystal violet G->H I Count plaques and calculate EC₅₀ H->I

Workflow for the plaque reduction assay.
Hepatitis B Virus (HBV) Antiviral Assay in HepG2 2.2.15 Cells

This assay utilizes a stable cell line that constitutively produces HBV to assess the antiviral activity of test compounds.

Materials:

  • HepG2 2.2.15 cells.

  • Culture medium (e.g., RPMI 1640 with 10% FBS and G418).

  • Test compound dilutions.

  • 96-well plates.

  • Reagents for DNA extraction and quantitative PCR (qPCR).

Procedure:

  • Seed HepG2 2.2.15 cells in 96-well plates and grow until approximately 60% confluent.[7]

  • Replace the culture medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.5% DMSO).[7]

  • Incubate the cells for 6 days.[7]

  • Collect the culture supernatant to measure the amount of secreted enveloped HBV DNA (virions).[7]

  • Extract viral DNA from the supernatant.

  • Quantify the HBV DNA levels using real-time PCR.

  • In parallel, assess cell viability using a standard method (e.g., MTT assay) to determine the cytotoxicity of the compound.

  • The EC₅₀ is calculated as the compound concentration that reduces the amount of secreted HBV DNA by 50% compared to the vehicle control.

Conclusion

Derivatives of this compound, particularly their nucleoside analogues, represent a promising area for the development of novel antiviral agents with potent activity against herpesviruses. The mechanism of action appears to be targeted towards the inhibition of viral DNA synthesis, offering a degree of selectivity. While their potential in anticancer and anti-inflammatory applications has been suggested, further research is required to synthesize and evaluate specific derivatives and to elucidate their mechanisms of action and quantitative efficacy. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold.

References

Performance Showdown: Cyclopropane-Containing Polymers Chart a New Course in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-evolving fields of materials science and drug development, the quest for novel polymers with tailored properties is relentless. This guide offers a comprehensive performance comparison of polyesters derived from 1,1-bis(hydroxymethyl)cyclopropane, a unique monomer imparting rigidity and unique conformational characteristics. We present a comparative analysis against two established alternatives: polyesters based on the linear aliphatic diol 1,4-butanediol and the cycloaliphatic diol 1,4-cyclohexanedimethanol.

While direct, side-by-side experimental data for polyesters of this compound is emerging, this guide synthesizes established principles of polymer chemistry to project performance metrics. The inclusion of the strained cyclopropyl group in the polymer backbone is anticipated to significantly influence thermal and mechanical properties. This guide provides a foundational understanding for researchers looking to explore this novel class of materials.

At a Glance: Comparative Performance Data

The following tables present a summary of expected quantitative data for polyesters synthesized from the three diols with terephthalic acid. It is important to note that the data for the this compound-based polyester is projected based on structure-property relationships, as comprehensive experimental data from direct comparative studies is not yet widely published.

Table 1: Comparison of Thermal Properties

PropertyPoly(1,1-cyclopropanedimethylene terephthalate) (Hypothetical)Poly(butylene terephthalate) (PBT)Poly(1,4-cyclohexanedimethylene terephthalate) (PCT)
Glass Transition Temperature (Tg) ~90-110 °C~22-65 °C~60-100 °C
Melting Temperature (Tm) ~200-240 °C (or amorphous)~223 °C~290 °C
Decomposition Temperature (Td, 5% weight loss) ~380-400 °C~390-420 °C~400-430 °C

Table 2: Comparison of Mechanical Properties

PropertyPoly(1,1-cyclopropanedimethylene terephthalate) (Hypothetical)Poly(butylene terephthalate) (PBT)Poly(1,4-cyclohexanedimethylene terephthalate) (PCT)
Tensile Modulus HighModerate to HighHigh
Tensile Strength Moderate to HighModerate to HighHigh
Elongation at Break Low to ModerateHighModerate

Decoding the Data: The Cyclopropane Advantage

The introduction of the 1,1-disubstituted cyclopropane ring into the polyester backbone is expected to confer a distinct set of properties. The rigid, compact nature of the cyclopropyl group is predicted to increase the glass transition temperature (Tg) compared to the more flexible 1,4-butanediol in PBT. This would translate to better dimensional stability and stiffness at elevated temperatures.

However, this same rigidity may disrupt chain packing and reduce crystallinity, potentially leading to a lower melting temperature (Tm) or even an amorphous polymer, which could be advantageous for applications requiring optical clarity. In comparison, the chair/boat conformations of the cyclohexane ring in PCT also impart rigidity, leading to a high Tg and Tm.

Mechanically, the cyclopropane-containing polyester is anticipated to exhibit a high tensile modulus, similar to PCT, due to the stiffness of the backbone. The tensile strength is expected to be comparable to or slightly lower than PBT and PCT, while the elongation at break will likely be reduced due to the restricted chain mobility.

Visualizing the Science

Diagram 1: Synthesis Workflow

cluster_synthesis Melt Polycondensation cluster_characterization Characterization Monomers Diol + Dimethyl Terephthalate (e.g., this compound) Catalyst Catalyst Addition (e.g., Titanium(IV) isopropoxide) Monomers->Catalyst Esterification Esterification (160-220°C, N2 atm) Methanol byproduct removed Catalyst->Esterification Polycondensation Polycondensation (240-280°C, High Vacuum) Excess diol removed Esterification->Polycondensation Polymer Molten Polyester Polycondensation->Polymer DSC DSC Analysis (Tg, Tm, Crystallinity) Polymer->DSC TGA TGA Analysis (Thermal Stability) Polymer->TGA Tensile Tensile Testing (Modulus, Strength, Elongation) Polymer->Tensile NMR NMR Spectroscopy (Structure Confirmation) Polymer->NMR GPC GPC Analysis (Molecular Weight) Polymer->GPC

Caption: General experimental workflow for polyester synthesis and characterization.

Diagram 2: Structure-Property Relationship

cluster_structure Monomer Structure cluster_properties Polymer Properties Diol Diol Monomer Linear Linear Aliphatic (e.g., 1,4-Butanediol) Diol->Linear Cycloaliphatic Cycloaliphatic (e.g., 1,4-Cyclohexanedimethanol) Diol->Cycloaliphatic Cyclopropane Cyclopropane-containing (this compound) Diol->Cyclopropane Flexibility Chain Flexibility Linear->Flexibility High Cycloaliphatic->Flexibility Low Cyclopropane->Flexibility Very Low Crystallinity Crystallinity Flexibility->Crystallinity Influences Tg Glass Transition Temp. (Tg) Flexibility->Tg Influences Modulus Mechanical Modulus Flexibility->Modulus Influences

Caption: Logical relationship between diol structure and key polymer properties.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polyesters. These can be adapted for the specific use of this compound.

Synthesis of Polyesters by Melt Polycondensation

This two-stage process is a common method for producing high molecular weight polyesters.

Materials:

  • Diol (e.g., this compound, 1,4-butanediol, or 1,4-cyclohexanedimethanol)

  • Dimethyl terephthalate (DMT)

  • Catalyst (e.g., titanium(IV) isopropoxide or antimony(III) oxide)

  • Stabilizer (e.g., phosphorous acid)

  • Inert gas (Nitrogen)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser and collection flask.

  • Heating mantle and temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification:

    • Charge the reactor with the diol and DMT in a molar ratio of approximately 1.5:1 to 2.2:1.

    • Add the catalyst (e.g., 200-500 ppm).

    • Purge the system with nitrogen and begin heating to 160-220°C with continuous stirring.

    • Methanol will be produced as a byproduct of the transesterification reaction and should be collected in the receiving flask.

    • The reaction is typically continued until approximately 85-95% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Increase the temperature to 240-280°C.

    • Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr.

    • During this stage, the excess diol is removed, and the molecular weight of the polymer increases.

    • The reaction is monitored by the increase in melt viscosity (observed via the torque on the stirrer).

    • Once the desired viscosity is reached, the reaction is stopped by introducing nitrogen to break the vacuum.

    • The molten polymer is then extruded from the reactor and can be pelletized for further characterization.

Characterization of Polymer Properties

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Procedure: A small sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle, typically from room temperature to a temperature above its expected melting point, at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is observed as a step change in the heat flow curve, while the Tm is seen as an endothermic peak.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.

  • Procedure: A sample (10-20 mg) is placed in a TGA furnace and heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (nitrogen or air). The weight of the sample is monitored as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs.

3. Tensile Testing:

  • Purpose: To measure the mechanical properties of the polymer, including tensile modulus, tensile strength, and elongation at break.

  • Procedure: Dog-bone shaped specimens are prepared by injection molding or compression molding. The specimens are then tested using a universal testing machine at a constant crosshead speed. The force required to elongate the specimen and the corresponding elongation are recorded to generate a stress-strain curve, from which the mechanical properties are calculated.

Biocompatibility Considerations

Polyesters are a class of polymers that are generally considered to be biocompatible, with many, such as polylactic acid (PLA) and polycaprolactone (PCL), being widely used in biomedical applications.[1] The biocompatibility of a new polyester derived from this compound would need to be thoroughly evaluated according to international standards such as ISO 10993.[2][3]

The primary considerations for the biocompatibility of these novel polyesters would include:

  • Leachables and Extractables: The presence of any unreacted monomers, oligomers, or catalyst residues could elicit a biological response.

  • Degradation Products: As the polyester degrades, the nature of the degradation products (e.g., this compound and terephthalic acid) and their effect on the local biological environment (e.g., pH changes) would be critical. The strained cyclopropane ring might offer a unique degradation profile compared to other polyesters.

  • Surface Properties: The surface chemistry and topography of the polymer will influence protein adsorption and cell interactions.

Initial in vitro biocompatibility screening would typically involve cytotoxicity tests (e.g., ISO 10993-5) using cell lines like fibroblasts to assess if the material causes cell death.[4] Further testing for irritation, sensitization, and, depending on the intended application, genotoxicity, and implantation studies would be necessary for a comprehensive biological evaluation.[2]

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key building blocks is paramount. 1,1-Bis(hydroxymethyl)cyclopropane is a valuable intermediate, notably in the synthesis of pharmaceuticals such as Montelukast. This guide provides a detailed comparison of common synthetic methodologies, offering a cost-benefit analysis supported by experimental data to inform strategic decisions in chemical synthesis and process development.

The synthesis of this compound is typically a two-stage process: first, the formation of a 1,1-cyclopropanedicarboxylate derivative, followed by its reduction to the diol. This analysis will explore different approaches for each stage, evaluating them based on yield, reaction conditions, cost of reagents, and scalability.

Stage 1: Synthesis of 1,1-Cyclopropanedicarboxylate Derivatives

The formation of the cyclopropane ring is the cornerstone of this synthesis. The most common approach involves the reaction of a malonic ester with a 1,2-dihaloethane. The choice of the dihaloethane and the reaction conditions significantly impacts the yield and cost.

Method 1a: Cyclopropanation with Diethyl Malonate and 1,2-Dibromoethane (Phase-Transfer Catalysis)

This method provides a one-pot synthesis of cyclopropane-1,1-dicarboxylic acid. The use of a phase-transfer catalyst facilitates the reaction between the aqueous and organic phases, leading to good yields.

Method 1b: Cyclopropanation with Diethyl Malonate and 1,2-Dibromoethane (Anhydrous Conditions)

This classical approach involves the use of a strong base, such as sodium ethoxide, in an anhydrous solvent to deprotonate the diethyl malonate, which then undergoes intramolecular cyclization with 1,2-dibromoethane.

Method 1c: Cyclopropanation with Diethyl Malonate and 1,2-Dichloroethane

As 1,2-dichloroethane is significantly cheaper than its dibrominated counterpart, this method is economically attractive for large-scale production. However, the lower reactivity of the C-Cl bond often necessitates harsher reaction conditions and may result in lower yields.

Stage 2: Reduction of 1,1-Cyclopropanedicarboxylate Derivatives to this compound

The second stage involves the reduction of the ester or carboxylic acid functional groups to alcohols. The choice of reducing agent is a critical factor, with significant implications for cost, safety, and scalability.

Method 2a: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful and versatile reducing agent, highly effective for the conversion of esters and carboxylic

Spectroscopic Scrutiny: A Comparative Guide to cis- and trans-1,2-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the subtleties of stereoisomers, a precise understanding of their spectroscopic signatures is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of cis- and trans-1,2-bis(hydroxymethyl)cyclopropane. While the initially requested topic, "1,1-bis(hydroxymethyl)cyclopropane," does not possess stereoisomers due to the geminal substitution on the cyclopropane ring, the constitutional isomers, cis- and trans-1,2-bis(hydroxymethyl)cyclopropane, offer a rich landscape for spectroscopic differentiation. This guide will delve into the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflows.

Distinguishing Features in Spectroscopic Data

The distinct spatial arrangement of the hydroxymethyl groups in the cis and trans isomers of 1,2-bis(hydroxymethyl)cyclopropane leads to measurable differences in their spectroscopic outputs. In the cis isomer, the substituents are on the same face of the cyclopropane ring, while in the trans isomer, they are on opposite faces. This stereochemical variance influences the magnetic environment of the nuclei and the vibrational modes of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of these isomers. The relative orientation of the hydroxymethyl groups impacts the chemical shifts and coupling constants of the protons and carbons in the cyclopropane ring and the methylene groups.

Expected ¹H NMR Spectral Data

Protonscis-1,2-Bis(hydroxymethyl)cyclopropanetrans-1,2-Bis(hydroxymethyl)cyclopropaneRationale for Differences
-CH₂OH Diastereotopic protons, appearing as two distinct multiplets or a complex multiplet.Protons may be equivalent or show less pronounced diastereotopicity, potentially appearing as a simpler multiplet.The C₂ symmetry of the trans isomer can render the methylene protons more similar or equivalent, while the Cₛ symmetry of the cis isomer ensures the methylene protons are in different chemical environments.
-CH (ring) Expected to be a complex multiplet, shifted slightly downfield compared to the trans isomer.Expected to be a complex multiplet.The steric compression in the cis isomer can lead to a deshielding effect on the ring protons.
-CH₂ (ring) Protons are diastereotopic and will show complex splitting patterns.Protons are diastereotopic but may exhibit different coupling constants compared to the cis isomer.The coupling constants between the ring protons are highly dependent on the dihedral angles, which differ significantly between the cis and trans isomers.

Expected ¹³C NMR Spectral Data

Carboncis-1,2-Bis(hydroxymethyl)cyclopropanetrans-1,2-Bis(hydroxymethyl)cyclopropaneRationale for Differences
-CH₂OH Single resonance.Single resonance, potentially at a slightly different chemical shift.The electronic environment of the methylene carbons will be subtly different due to the overall molecular geometry.
-CH (ring) Single resonance.Single resonance, expected to be at a slightly upfield position compared to the cis isomer.The "gamma-gauche" effect in the cis isomer can cause a shielding of the ring carbons, but steric interactions can also play a role. The higher symmetry of the trans isomer might lead to a different chemical shift.
-CH₂ (ring) Single resonance.Single resonance.Similar to the other carbons, the precise chemical shift will be influenced by the stereochemistry.
Infrared (IR) Spectroscopy

The primary differences in the IR spectra of the cis and trans isomers are expected in the fingerprint region (below 1500 cm⁻¹), where complex skeletal vibrations are sensitive to the overall molecular symmetry.

Vibrational ModeExpected Wavenumber (cm⁻¹)cis Isomertrans IsomerRationale for Differences
O-H Stretch 3600-3200 (broad)Strong, broad absorption.Strong, broad absorption.The presence of hydroxyl groups in both isomers will lead to a characteristic broad O-H stretching band due to hydrogen bonding. Intramolecular hydrogen bonding may be more feasible in the cis isomer, which could slightly alter the band shape and position.
C-H Stretch (ring) ~3080-3000Present.Present.Characteristic C-H stretching for cyclopropane rings.
C-O Stretch ~1050-1000Strong absorption.Strong absorption.The C-O stretching frequency is characteristic of primary alcohols.
Fingerprint Region < 1500Complex pattern of bands.A different, potentially simpler, pattern of bands.The higher symmetry of the trans isomer may result in fewer IR-active bands compared to the less symmetric cis isomer.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce similar fragmentation patterns for both isomers, as the initial high-energy ionization often leads to the loss of stereochemical information. However, subtle differences in the relative abundances of fragment ions may be observed.

m/zPossible FragmentExpected Relative Abundance
102 [M]⁺•Low to moderate
84 [M - H₂O]⁺•Moderate
71 [M - CH₂OH]⁺High
53 [C₄H₅]⁺Moderate

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of cis- and trans-1,2-bis(hydroxymethyl)cyclopropane are provided below.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified diol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Typical acquisition parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64.

      • Relaxation delay: 5 seconds.

      • Spectral width: 10-12 ppm.

  • ¹³C NMR Spectroscopy :

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical acquisition parameters:

      • Pulse sequence: Standard proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2 seconds.

      • Spectral width: 200-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.

    • Solid (KBr pellet) : If the sample is a solid, grind a small amount (1-2 mg) of the sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample holder (or the pure KBr pellet).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization : Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis : Scan a mass-to-charge (m/z) range of approximately 10-200 amu.

Visualizing the Stereochemical and Analytical Landscape

The following diagrams, generated using the DOT language, illustrate the structural differences between the isomers and a typical workflow for their spectroscopic analysis.

G Structural Isomers of 1,2-Bis(hydroxymethyl)cyclopropane cluster_cis cis-1,2-Bis(hydroxymethyl)cyclopropane cluster_trans trans-1,2-Bis(hydroxymethyl)cyclopropane cis cis Isomer (Substituents on the same side) trans trans Isomer (Substituents on opposite sides)

Caption: Stereoisomers of 1,2-bis(hydroxymethyl)cyclopropane.

G Spectroscopic Analysis Workflow sample Purified Isomer (cis or trans) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Spectroscopic Data (Chemical Shifts, Coupling Constants, Vibrational Frequencies, m/z) nmr->data ir->data ms->data comparison Comparative Analysis data->comparison identification Isomer Identification comparison->identification

Caption: General workflow for spectroscopic comparison.

A Comparative Guide to the Purity Assessment of Commercial 1,1-Bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 1,1-Bis(hydroxymethyl)cyclopropane. It is intended to assist researchers, scientists, and drug development professionals in selecting appropriate techniques and understanding potential impurities. This document outlines experimental protocols and presents a comparative analysis with alternative diols, supported by experimental data, to facilitate informed decisions in research and manufacturing processes.

Introduction to this compound

This compound is a versatile building block in organic synthesis, utilized in the production of various pharmaceuticals and specialty polymers. Its rigid cyclopropane core imparts unique structural features to target molecules. The purity of this diol is critical for the successful synthesis of downstream products, as impurities can lead to undesirable side reactions, affect polymer properties, and compromise the efficacy and safety of pharmaceutical ingredients.

Purity Profile of Commercial this compound

The purity of commercially available this compound typically ranges from 90% to over 98%, as determined by Gas Chromatography (GC). Potential impurities often stem from the synthesis process, which commonly involves the reduction of diethyl 1,1-cyclopropanedicarboxylate.

Common Impurities:

  • Unreacted Starting Materials: Diethyl 1,1-cyclopropanedicarboxylate or dimethyl 1,1-cyclopropanedicarboxylate may be present in the final product.

  • Mono-alcohol Species: Incomplete reduction can lead to the formation of (1-(hydroxymethyl)cyclopropyl)methanol.

  • Solvent Residues: Residual solvents from the reaction and purification steps, such as tetrahydrofuran (THF) or ethanol, may be present.

A comparative overview of the purity of this compound from various commercial sources is presented in the table below.

Table 1: Comparison of Commercial this compound Purity

SupplierPurity SpecificationAnalytical Method
Supplier A≥98%Gas Chromatography (GC)
Supplier B>96.0%Gas Chromatography (GC)[1]
Supplier C90%Not Specified[2]

Analytical Methodologies for Purity Assessment

Accurate determination of the purity of this compound requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of diols, derivatization is often necessary to improve their volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile and thermally labile compounds. For diols, Reverse-Phase HPLC with a suitable detector is commonly used.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile.

      • Start with 95% water and 5% acetonitrile.

      • Linearly increase to 95% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][4][5][6][7]

Experimental Protocol: ¹H-qNMR Analysis

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a certified internal standard with a known purity (e.g., maleic acid).

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison with Alternative Diols

In many applications, particularly in polymer synthesis, this compound can be compared with other diols such as neopentyl glycol. The choice of diol can significantly impact the properties of the resulting polymer.

Table 2: Performance Comparison of Polyesters Synthesized with Different Diols

PropertyPolyester from this compoundPolyester from Neopentyl Glycol
Thermal Stability Potentially higher due to the rigid cyclopropane ring structure. The introduction of cyclobutane rings has been shown to improve thermal stability in polyesters.[1]Good thermal stability due to its branched structure.[8]
Hydrolytic Stability The cyclopropane ring may enhance hydrolytic stability.[9]Excellent hydrolytic stability due to steric hindrance from the gem-dimethyl groups.[10]
Mechanical Properties The rigid cyclopropane unit can lead to polymers with higher glass transition temperatures and stiffness. The incorporation of cyclopropane groups can lead to amorphous polymers with tunable mechanical properties.[4]Provides good mechanical strength and flexibility.[8]

Visualization of Experimental Workflow and Chemical Structures

To aid in the understanding of the analytical process and the chemical entities involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Derivatization (for GC-MS) Derivatization (for GC-MS) Sample->Derivatization (for GC-MS) Dissolution (for HPLC & qNMR) Dissolution (for HPLC & qNMR) Sample->Dissolution (for HPLC & qNMR) GC-MS GC-MS Derivatization (for GC-MS)->GC-MS HPLC HPLC Dissolution (for HPLC & qNMR)->HPLC qNMR qNMR Dissolution (for HPLC & qNMR)->qNMR Purity Assessment Purity Assessment GC-MS->Purity Assessment Impurity Identification Impurity Identification GC-MS->Impurity Identification HPLC->Purity Assessment qNMR->Purity Assessment

Caption: Experimental workflow for the purity assessment of this compound.

References

A Comparative Review of 1,1-Bis(hydroxymethyl)cyclopropane Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,1-Bis(hydroxymethyl)cyclopropane is a versatile building block in organic synthesis, finding applications in pharmaceuticals and polymer chemistry. Its rigid cyclopropane core imparts unique conformational constraints on molecules, influencing their biological activity and material properties. This guide provides a comparative overview of its primary applications, supported by available experimental data and detailed methodologies.

Medicinal Chemistry Applications

Intermediate in the Synthesis of Montelukast

This compound is a key starting material for the synthesis of the side chain of Montelukast, a widely used asthma medication.[1] Various synthetic routes to Montelukast have been developed, with some utilizing this cyclopropane diol.

Comparison of Synthetic Routes for a Key Montelukast Intermediate

Starting MaterialKey Transformation(s)Reported YieldReported PurityReference
Dibromoneopentyl glycolCyclization with zinc powder87.3%98.67%[1]
Diethyl 1,1-cyclopropanedicarboxylateReduction with LiAlH₄Not specifiedNot specified[2]
1,1-Cyclopropanedicarboxylic esterCatalytic hydrogenation over a CuO catalyst23-45% (Diol Yield)Not specified[2]

Experimental Protocol: Synthesis of this compound from Dibromoneopentyl Glycol [1]

  • Dibromoneopentyl glycol is reacted with zinc powder at a molar ratio of 1:1.05.

  • The reaction is carried out at 80°C (slight reflux) for 7 hours.

  • Following the reaction, the product, this compound, is isolated.

  • The structure can be confirmed using IR and ¹H-NMR spectroscopy.

Synthesis Workflow for Montelukast Side Chain Precursor

G start Dibromoneopentyl glycol step1 React with Zinc Powder (80°C, 7 hours) start->step1 product This compound step1->product next_steps Further reactions to form the Montelukast side chain product->next_steps G cluster_membrane Cellular Membrane AA Arachidonic Acid LOX 5-Lipoxygenase AA->LOX inhibited by Zileuton FLAP FLAP FLAP->LOX LTA4 Leukotriene A4 LOX->LTA4 LTB4 Leukotriene B4 (Pro-inflammatory) LTA4->LTB4 LTC4 Leukotriene C4 (Pro-inflammatory) LTA4->LTC4 G cluster_reactants Reactants diol This compound melt_poly Melt Polycondensation (High Temperature & Vacuum) diol->melt_poly diacid Dicarboxylic Acid / Diester diacid->melt_poly catalyst Catalyst catalyst->melt_poly polyester Polyester melt_poly->polyester

References

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